Product packaging for 3-(Dimethylamino)butan-2-one(Cat. No.:CAS No. 10524-60-4)

3-(Dimethylamino)butan-2-one

Cat. No.: B078519
CAS No.: 10524-60-4
M. Wt: 115.17 g/mol
InChI Key: QTUNVERJNPLQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Dimethylamino)butan-2-one is a versatile beta-aminoketone building block of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features both a nucleophilic dimethylamino group and an electrophilic ketone moiety, separated by a carbon chain, making it a valuable precursor for the construction of nitrogen-containing heterocycles. Its primary research application lies in its role as a key intermediate in the synthesis of more complex molecules, including potential pharmaceuticals, agrochemicals, and functional materials. Researchers utilize this compound in reactions such as Mannich-type condensations and Michael additions, where it can act as a donor or acceptor to form new carbon-carbon bonds. The molecule's structure is particularly relevant in studies aimed at developing novel piperidine and pyrrolidine derivatives, scaffolds commonly found in bioactive compounds. Furthermore, its physicochemical properties are investigated in materials science for the design of ligands and organic frameworks. As a reagent, it offers a defined and reactive starting point for exploring new synthetic pathways and optimizing reaction methodologies. This product is intended for use by qualified laboratory professionals in controlled research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B078519 3-(Dimethylamino)butan-2-one CAS No. 10524-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(6(2)8)7(3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUNVERJNPLQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310961
Record name NSC234702
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10524-60-4
Record name NSC234702
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC234702
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3-(Dimethylamino)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(Dimethylamino)butan-2-one, a significant β-aminoketone. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound (CAS No: 10524-60-4) is a member of the aminoketone class of organic compounds, characterized by the presence of both a ketone and a tertiary amine functional group.[1] This dual functionality makes it a versatile building block in the synthesis of more complex molecules and a compound of interest in medicinal chemistry.[1] Aminoketones, particularly β-aminoketones, are integral structural motifs in numerous natural products, bioactive molecules, and pharmaceutical agents.[1] Their ability to participate in a wide array of chemical transformations has garnered significant attention from the scientific community.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, application in reactions, and analytical characterization.

PropertyValueSource
CAS Number 10524-60-4[1]
Molecular Formula C6H13NO[2]
Molecular Weight 115.17 g/mol [1]
IUPAC Name This compound
InChI Key QTUNVERJNPLQGR-UHFFFAOYSA-N[1]

Reactivity and Reaction Pathways

The chemical behavior of this compound is governed by the interplay of its ketone and tertiary amine functional groups.[1]

  • Influence of the Dimethylamino Group: The electron-donating dimethylamino group at the C3 position influences the electrophilicity of the carbonyl carbon through an inductive effect.[1] The basic nature of the tertiary amine allows for protonation under acidic conditions, forming an ammonium salt.[1]

  • Reduction Reactions: The ketone functional group can be readily reduced to a secondary alcohol, 3-(Dimethylamino)butan-2-ol.[1] This is a standard transformation in organic chemistry.[1]

    • Reducing Agent: Sodium borohydride (NaBH₄) is a common and selective reagent for this purpose, typically used in alcoholic solvents.[1]

  • Oxidation Reactions: While ketones are generally resistant to mild oxidation, the tertiary amine group is susceptible to oxidation.[1] Strong oxidizing agents can convert the tertiary amine to a tertiary amine N-oxide.[1] Oxidation of the ketone moiety would require harsh conditions, leading to the cleavage of the carbon-carbon backbone and producing a mixture of carboxylic acids.[1]

Caption: Key reactions of this compound.

Experimental Protocols

Several laboratory-scale synthetic routes have been established for this compound.[1]

  • Mannich Reaction: This is a well-established method for synthesizing β-amino ketones. It involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In a typical Mannich reaction for this compound, butan-2-one would react with formaldehyde and dimethylamine.

    • Iminium Ion Formation: Dimethylamine performs a nucleophilic addition to the formaldehyde carbonyl group to form an iminium ion intermediate.[1]

    • Enol/Enolate Formation: Butan-2-one forms an enol or enolate under the reaction conditions.

    • Nucleophilic Attack: The enol/enolate attacks the iminium ion.

    • Final Product: Following the reaction, the desired this compound is obtained.

  • Reductive Amination: This method involves the reaction of butan-2-one with dimethylamine to form an intermediate iminium ion or enamine, which is then reduced.[1]

  • Nucleophilic Substitution: An alternative approach uses a butan-2-one molecule that has been pre-functionalized with a leaving group at the alpha-position, such as 3-bromobutan-2-one.[1] Dimethylamine can then displace the leaving group via nucleophilic substitution.[1]

Synthesis_Workflow cluster_mannich Mannich Reaction cluster_substitution Nucleophilic Substitution butan_2_one Butan-2-one iminium Iminium Ion Intermediate butan_2_one->iminium Reaction formaldehyde Formaldehyde formaldehyde->iminium Reaction dimethylamine Dimethylamine dimethylamine->iminium Reaction product_mannich This compound iminium->product_mannich Nucleophilic Attack bromo_butanone 3-Bromobutan-2-one product_sub This compound bromo_butanone->product_sub Substitution dimethylamine_sub Dimethylamine dimethylamine_sub->product_sub Substitution

Caption: Synthetic pathways for this compound.

The analysis and characterization of this compound and related compounds can be performed using standard analytical techniques. For instance, a reverse-phase HPLC method can be employed for the analysis of the related compound 4-Dimethylamino-3-methyl-2-butanone.[4]

  • Method: Reverse Phase (RP) HPLC.[4]

  • Mobile Phase: A typical mobile phase consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[4]

  • Application: This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[4]

Applications in Research and Industry

This compound serves as a valuable intermediate in various fields:

  • Organic Synthesis: It is a key building block for the synthesis of more complex organic molecules.[1]

  • Industrial Chemistry: It finds application in the production of fine chemicals and specialty materials.[1]

Safety and Handling

While a specific safety data sheet for this compound is not detailed in the search results, general precautions for handling aminoketones and related butanone derivatives should be followed. This includes using personal protective equipment (PPE) such as gloves and safety glasses, ensuring adequate ventilation, and avoiding contact with skin and eyes.[5][6] Butanone derivatives are often flammable and should be kept away from ignition sources.[7][8] It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before use.

References

An In-depth Technical Guide to 3-(Dimethylamino)butan-2-one: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 3-(Dimethylamino)butan-2-one. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics and potential applications of β-amino ketones. This guide includes a detailed summary of its known properties, a step-by-step experimental protocol for its synthesis via the Mannich reaction, and visualizations of its molecular structure and synthetic pathway. While specific biological activity and signaling pathway interactions for this compound are not extensively documented in publicly available literature, this guide also discusses the known biological activities of the broader class of β-amino ketones to provide a contextual framework for future research.

Molecular Structure and Chemical Properties

This compound is a β-amino ketone with the chemical formula C₆H₁₃NO. Its structure features a butane backbone with a ketone functional group at the second carbon and a dimethylamino group at the third carbon. This combination of a ketone and a tertiary amine dictates its chemical reactivity and physical properties.

The presence of both a carbonyl group and a tertiary amine makes this compound a versatile molecule in organic synthesis. The ketone can undergo nucleophilic addition and condensation reactions, while the lone pair of electrons on the nitrogen atom of the dimethylamino group imparts basic properties and allows for N-alkylation and salt formation.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol [1]
CAS Number 10524-60-4
IUPAC Name This compound
Canonical SMILES CC(C(=O)C)N(C)C
InChI Key QTUNVERJNPLQGR-UHFFFAOYSA-N
Boiling Point Not available
Density Not available
pKa (Conjugate Acid) Not available

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (butanone), formaldehyde, and a secondary amine (dimethylamine).

Experimental Protocol: Mannich Reaction

This protocol is a generalized procedure based on established methods for the synthesis of β-amino ketones.

Materials:

  • Butan-2-one (Methyl ethyl ketone)

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of butan-2-one, dimethylamine hydrochloride, and paraformaldehyde.

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol or isopropanol, and a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux with constant stirring for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated solution of sodium hydroxide until it is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Experimental Workflow for Synthesis

experimental_workflow cluster_synthesis Synthesis Reactants Butan-2-one, Dimethylamine HCl, Paraformaldehyde Reaction Mannich Reaction (Reflux in Ethanol/HCl) Reactants->Reaction Work-up Neutralization (NaOH) & Extraction (Ether) Reaction->Work-up Purification Distillation or Column Chromatography Work-up->Purification Product This compound Purification->Product

Caption: A simplified workflow for the synthesis of this compound.

Biological Activity of β-Amino Ketones

While specific studies on the biological activity of this compound are limited, the broader class of β-amino ketones has been extensively investigated and shown to possess a wide range of pharmacological properties. These compounds are recognized as important pharmacophores in drug discovery.

Known biological activities of β-amino ketones include:

  • Anticancer: Some β-amino ketones have demonstrated cytotoxic effects against various cancer cell lines.

  • Antimicrobial: This class of compounds has shown activity against a spectrum of bacteria and fungi.

  • Anti-inflammatory: Certain derivatives have been found to exhibit anti-inflammatory properties.

  • Analgesic: Some β-amino ketones have been investigated for their pain-relieving effects.

  • CNS Activity: Various central nervous system activities, including anticonvulsant and antidepressant effects, have been reported for some members of this family.

The diverse biological activities of β-amino ketones make them attractive scaffolds for the development of new therapeutic agents.[2] The specific activity of this compound would need to be determined through dedicated biological screening and in vitro/in vivo studies.

Potential Signaling Pathway Interactions

Given the structural similarity of this compound to other biologically active small molecules, it is plausible that it could interact with various cellular signaling pathways. However, without experimental data, any proposed interactions remain speculative. Researchers investigating this molecule could consider screening it against common drug targets and pathways, such as:

  • Kinase signaling pathways: Many small molecule drugs target protein kinases involved in cell proliferation and survival.

  • G-protein coupled receptors (GPCRs): A large family of receptors that are common targets for a wide range of therapeutics.

  • Ion channels: Important targets for drugs affecting the nervous system and cardiovascular system.

Further research is required to elucidate any specific biological targets and signaling pathways modulated by this compound.

Conclusion

This compound is a synthetically accessible β-amino ketone with potential for further investigation in medicinal chemistry and drug development. This guide has provided a summary of its known chemical properties and a general protocol for its synthesis. The diverse biological activities reported for the broader class of β-amino ketones suggest that this compound may also possess interesting pharmacological properties. Future research should focus on the detailed biological evaluation of this compound and the elucidation of its mechanism of action at the molecular level. The lack of extensive public data on its specific biological effects and spectroscopic characteristics highlights an opportunity for novel research in this area.

References

An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)butan-2-one and its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-(dimethylamino)butan-2-one, a versatile β-aminoketone intermediate in organic synthesis. This document details the core precursors, reaction mechanisms, and experimental protocols for the most viable synthetic pathways. All quantitative data is presented in structured tables for ease of comparison, and logical workflows are visualized using process diagrams.

Introduction

This compound is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Its bifunctional nature, containing both a ketone and a tertiary amine, allows for a variety of chemical transformations. This guide explores the three principal methods for its synthesis: the Mannich reaction, nucleophilic substitution, and reductive amination.

Synthetic Pathways and Precursors

The synthesis of this compound can be approached through several strategic disconnections, leading to different sets of commercially available or readily synthesizable precursors.

Mannich Reaction

The Mannich reaction is a classic and highly effective method for the synthesis of β-aminoketones.[1][2] This one-pot, three-component condensation reaction involves an active hydrogen compound (butan-2-one), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine), typically in the form of its hydrochloride salt.[1]

Core Precursors:

  • Butan-2-one

  • Formaldehyde

  • Dimethylamine Hydrochloride

The reaction proceeds through the formation of an Eschenmoser's salt intermediate (a dimethylaminomethylium salt) from formaldehyde and dimethylamine. This electrophilic species is then attacked by the enol form of butan-2-one to yield the final product.

Mannich_Reaction cluster_precursors Precursors butan_2_one Butan-2-one product This compound butan_2_one->product Condensation formaldehyde Formaldehyde eschenmoser_salt Eschenmoser's Salt (Intermediate) formaldehyde->eschenmoser_salt + HCl dimethylamine Dimethylamine dimethylamine->eschenmoser_salt + HCl eschenmoser_salt->product Condensation

Diagram 1: Mannich Reaction Pathway
Nucleophilic Substitution

This two-step approach involves the initial preparation of a butan-2-one derivative with a good leaving group at the 3-position, followed by nucleophilic substitution with dimethylamine. The most common precursor for this route is 3-halobutan-2-one.

Core Precursors:

  • 3-Bromobutan-2-one or 3-Chlorobutan-2-one

  • Dimethylamine

The synthesis of the halogenated precursor typically involves the α-halogenation of butan-2-one using a suitable halogenating agent.

Nucleophilic_Substitution cluster_precursors Precursors butan_2_one Butan-2-one halobutanone 3-Halobutan-2-one butan_2_one->halobutanone α-Halogenation halogenating_agent Halogenating Agent (e.g., Br2, SO2Cl2) halogenating_agent->halobutanone α-Halogenation dimethylamine Dimethylamine product This compound dimethylamine->product Substitution halobutanone->product Substitution

Diagram 2: Nucleophilic Substitution Pathway
Reductive Amination

Reductive amination offers an alternative route, although it may require more specialized precursors.[3] A potential pathway involves the reductive amination of a dicarbonyl compound or the methylation of a primary or secondary aminoketone. A plausible precursor for this route is 3-aminobutan-2-one, which can be subsequently methylated.

Core Precursors:

  • 3-Aminobutan-2-one

  • Methylating Agent (e.g., Methyl iodide, Dimethyl sulfate)

The synthesis of 3-aminobutan-2-one can be achieved from precursors like 4-hydroxybutan-2-one through enzymatic or chemical amination.

Reductive_Amination cluster_precursors Precursors aminobutanone 3-Aminobutan-2-one product This compound aminobutanone->product N-Methylation methylating_agent Methylating Agent methylating_agent->product N-Methylation

Diagram 3: Reductive Amination Pathway

Data Presentation of Precursors

The following tables summarize the key physical and chemical properties of the primary precursors for the synthesis of this compound.

Table 1: Properties of Carbonyl and Amine Precursors

PrecursorFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Butan-2-oneC₄H₈O72.1179.60.805
Formaldehyde (37% aq. soln.)CH₂O30.03-190.815
Dimethylamine HClC₂H₈ClN81.541711.16
Dimethylamine (40% aq. soln.)C₂H₇N45.0870.680

Table 2: Properties of Halogenated Precursors

PrecursorFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
3-Bromobutan-2-oneC₄H₇BrO151.00145-1471.416
3-Chlorobutan-2-oneC₄H₇ClO106.55114-1171.055

Table 3: Properties of Aminated Precursors

PrecursorFormulaMolar Mass ( g/mol )Boiling Point (°C)
3-Aminobutan-2-oneC₄H₉NO87.12145-150

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via the Mannich reaction and nucleophilic substitution. These protocols are based on established procedures for similar compounds and may require optimization for specific laboratory conditions.

Mannich Reaction Protocol (Adapted)

This protocol is adapted from the synthesis of similar β-aminoketones.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butan-2-one (2.0 eq), a 37% aqueous solution of formaldehyde (1.0 eq), and a 40% aqueous solution of dimethylamine (1.1 eq) in a suitable solvent such as ethanol or DMSO.[4]

  • Acidify the mixture to a pH of approximately 2 with concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.

Expected Yield: 60-75%

Nucleophilic Substitution Protocol

This protocol outlines the synthesis via a halogenated intermediate.

Step 1: Synthesis of 3-Chlorobutan-2-one

  • In a three-necked flask equipped with a stirrer, condenser, and a dropping funnel, place butan-2-one (1.0 eq) and a catalytic amount of hydrochloric acid.

  • Slowly add sulfuryl chloride (1.1 eq) dropwise while maintaining the temperature at 35-40 °C.

  • After the addition is complete, heat the mixture to reflux for 5 hours.

  • Cool the reaction mixture, separate the organic phase, and wash it with a saturated sodium carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and distill to collect the 3-chlorobutan-2-one fraction (boiling point ~115 °C).[5]

Step 2: Synthesis of this compound

  • Dissolve 3-chlorobutan-2-one (1.0 eq) in a suitable solvent like acetonitrile.

  • Add an excess of a 40% aqueous solution of dimethylamine (2.5 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction mixture by adding water and extracting with an organic solvent.

  • Dry the combined organic extracts and concentrate under reduced pressure.

  • Purify the product by vacuum distillation.

Expected Yield: 50-65%

Overall Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow start Start: Precursor Assembly reaction Chemical Synthesis (Mannich or Substitution) start->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (Vacuum Distillation) workup->purification analysis Product Analysis (NMR, IR, MS) purification->analysis end Final Product: This compound analysis->end

References

Spectroscopic Data of 3-(Dimethylamino)butan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Dimethylamino)butan-2-one (CAS No: 10524-60-4), a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra, this guide presents predicted spectroscopic data based on computational models, alongside detailed, generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound.

Compound Information

Identifier Value
IUPAC Name This compound
CAS Number 10524-60-4
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Structure
Chemical structure of this compound
Source: PubChem CID 314812[1]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and the expected major infrared absorption bands for this compound. These predictions are based on established principles of spectroscopy and computational chemistry.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (Ketone)2.1 - 2.3Singlet3H
N(CH₃)₂2.2 - 2.4Singlet6H
CH3.0 - 3.3Quartet1H
CH₃ (attached to CH)1.1 - 1.3Doublet3H
Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Carbon Assignment Predicted Chemical Shift (ppm)
C=O208 - 212
CH65 - 70
N(CH₃)₂40 - 45
CH₃ (Ketone)28 - 32
CH₃ (attached to CH)15 - 20
Predicted Infrared (IR) Spectroscopy Data
Functional Group Expected Absorption Range (cm⁻¹) Vibration
C=O (Ketone)1710 - 1725Strong, Stretch
C-N (Amine)1180 - 1250Stretch
C-H (sp³)2850 - 3000Stretch
C-H (sp³)1350 - 1470Bend
Mass Spectrometry (MS) Fragmentation

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak [M]⁺. Common fragmentation pathways would likely involve the loss of small neutral molecules or radicals. Key expected fragments include:

  • α-cleavage: Fission of the bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

  • McLafferty rearrangement: If sterically feasible, this could lead to the loss of an alkene.

  • Loss of methyl or ethyl groups.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These methods are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-20 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum. The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.[2]

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency and tune it.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3][4]

    • The acquisition time can be optimized to improve the signal-to-noise ratio in a shorter timeframe for small molecules.[2]

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For Liquid Samples

  • Sample Preparation: As this compound is expected to be a liquid at room temperature, it can be analyzed directly.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Attenuated Total Reflectance (ATR) Method:

    • Record a background spectrum of the clean ATR crystal.[5]

    • Place a small drop of the liquid sample onto the ATR crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a good quality spectrum.[6]

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.[7]

  • Transmission Method (Salt Plates):

    • Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).[7]

    • Mount the plates in the spectrometer's sample holder.

    • Acquire the spectrum.

    • Clean the salt plates with a suitable dry solvent after use.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via direct injection or through a gas chromatography (GC) column for separation from any impurities.[8][9]

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[9]

  • Detection: A detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum plots the relative intensity of the ions versus their m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or synthesized chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Chemical Compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation Synthesis Compound Synthesis Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Stereochemistry Purification->NMR Data_Integration Integrate All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Elucidation Propose Structure Data_Integration->Structure_Elucidation Confirmation Confirm Structure (Comparison with predicted data or standards) Structure_Elucidation->Confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 3-(Dimethylamino)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of 3-(Dimethylamino)butan-2-one, including its chemical identity, physicochemical properties, synthesis protocols, and key reaction pathways. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity

  • IUPAC Name: this compound[1]

  • Synonyms: 4-(Dimethylamino)-2-butanone, N,N-Dimethyl-2-oxobutan-3-amin[2]

  • CAS Number: 10524-60-4[3]

  • Molecular Formula: C6H13NO[1]

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight115.17 g/mol [2]
Monoisotopic Mass115.099714038 Da[2]
Basic pKa8.4[2]
XLogP3-AA-0.1[2]
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Experimental Protocols: Synthesis of this compound

Several synthetic routes are available for the laboratory-scale preparation of this compound. The primary methods include the Mannich reaction, reductive amination, and nucleophilic substitution.[4]

a) Mannich Reaction:

The Mannich reaction is a prominent method for synthesizing β-amino ketones. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde and a primary or secondary amine. In the case of this compound, butan-2-one serves as the carbonyl compound, and dimethylamine is the secondary amine.

  • Reaction Principle: The reaction begins with the formation of an iminium ion from dimethylamine and formaldehyde. Butan-2-one is then enolized, and the enol attacks the iminium ion.

  • Detailed Protocol (adapted from a similar synthesis[5]):

    • In a round-bottomed flask equipped with a reflux condenser, place dimethylamine hydrochloride, paraformaldehyde, and an excess of butan-2-one.

    • Add a catalytic amount of a strong acid, such as hydrochloric acid, and a suitable solvent like methanol or ethanol.

    • Heat the mixture to a moderate reflux for several hours.

    • After cooling the reaction mixture, add a cold aqueous solution of a base (e.g., sodium hydroxide) to neutralize the acid and deprotonate the amine.

    • Extract the product with an organic solvent, such as ether.

    • Wash the combined organic extracts with a saturated sodium chloride solution.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter and remove the solvent under reduced pressure.

    • Purify the resulting crude product by vacuum distillation.

b) Reductive Amination:

This method involves the reaction of butan-2-one with dimethylamine to form an intermediate enamine or iminium ion, which is then reduced in situ to yield the final product.[4]

  • Reaction Principle: The ketone reacts with the secondary amine to form an unstable carbinolamine, which then dehydrates to an enamine. A reducing agent is then used to reduce the enamine to the corresponding amine.

  • Experimental Workflow:

    • Combine butan-2-one and dimethylamine in a suitable solvent.

    • Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride.

    • Stir the reaction at room temperature until completion.

    • Work up the reaction by quenching any remaining reducing agent and extracting the product.

c) Nucleophilic Substitution:

An alternative approach involves the reaction of a butan-2-one derivative with a leaving group at the 3-position, such as 3-bromobutan-2-one, with dimethylamine.[4]

  • Reaction Principle: Dimethylamine acts as a nucleophile and displaces the leaving group in an SN2 reaction.

  • Experimental Workflow:

    • Dissolve 3-bromobutan-2-one in a suitable solvent.

    • Add an excess of dimethylamine.

    • Stir the reaction, possibly with gentle heating, until the starting material is consumed.

    • Perform an aqueous workup to remove any salts and purify the product.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound via the Mannich reaction.

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Butanone Butan-2-one Enolization Enolization of Butan-2-one Butanone->Enolization Dimethylamine Dimethylamine Iminium_Formation Formation of Iminium Ion Dimethylamine->Iminium_Formation Formaldehyde Formaldehyde Formaldehyde->Iminium_Formation Nucleophilic_Attack Nucleophilic Attack by Enol Iminium_Formation->Nucleophilic_Attack Enolization->Nucleophilic_Attack Product This compound Nucleophilic_Attack->Product

Caption: Workflow for the Mannich reaction synthesis of this compound.

References

An In-depth Technical Guide to the Reactivity of the Dimethylamino Group in Butanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the dimethylamino group in butanone isomers, focusing on key reactions relevant to synthetic chemistry and drug development. It includes detailed experimental protocols, quantitative data, and visual representations of reaction pathways and mechanisms.

Introduction

Dimethylamino butanones are versatile chemical intermediates belonging to the class of β-amino ketones, also known as Mannich bases. The presence of both a carbonyl group and a tertiary amine functionality within the same molecule imparts a rich and diverse reactivity profile. The lone pair of electrons on the nitrogen atom of the dimethylamino group plays a pivotal role in many of its characteristic reactions, including nucleophilic attack, elimination, and oxidation. Understanding the reactivity of this functional group is crucial for the design and synthesis of novel pharmaceutical compounds and other fine chemicals. This guide will explore the key reactions involving the dimethylamino group in butanone isomers, providing researchers with the necessary information to effectively utilize these compounds in their work.

Key Reactions and Reactivity

The reactivity of the dimethylamino group in butanones is multifaceted. The primary reactions discussed in this guide are:

  • Mannich Reaction (Synthesis): The formation of dimethylaminobutanones.

  • Hofmann Elimination: Elimination reaction of the corresponding quaternary ammonium salt to form an alkene.

  • Cope Elimination: Thermal elimination of the corresponding N-oxide to yield an alkene.

  • N-Oxidation: Oxidation of the tertiary amine to an N-oxide.

  • Reduction of the Carbonyl Group: Reduction of the ketone to a secondary alcohol.

Mannich Reaction: Synthesis of Dimethylaminobutanones

The Mannich reaction is a three-component condensation reaction involving an enolizable carbonyl compound (such as butanone), a primary or secondary amine (like dimethylamine), and a non-enolizable aldehyde (typically formaldehyde). This reaction is the most common method for synthesizing β-amino ketones.[1]

The mechanism begins with the formation of an iminium ion from the reaction of dimethylamine and formaldehyde. The butanone, under acidic or basic conditions, tautomerizes to its enol form, which then acts as a nucleophile and attacks the iminium ion. The final product is a β-aminocarbonyl compound, a dimethylaminobutanone.[1]

Experimental Protocol: Synthesis of 4-(Dimethylamino)butan-2-one

  • Iminium Ion Formation: In a reaction vessel, combine a solution of dimethylamine hydrochloride and formaldehyde in a suitable solvent (e.g., ethanol or water).

  • Enolization and Reaction: Slowly add butan-2-one to the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up: After the reaction is complete (monitored by TLC), the reaction mixture is neutralized with a base (e.g., sodium carbonate).

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography.

Quantitative Data: Synthesis of Dimethylaminobutanones

Butanone IsomerAmineAldehydeCatalyst/ConditionsYield (%)Reference
Butan-2-oneDimethylamine HClFormaldehydeEthanol, refluxNot specifiedN/A
CyclohexanoneAnilineBenzaldehydeWater, catalyst-free98[2]

Reaction Workflow: Mannich Reaction

Mannich_Reaction Butanone Butan-2-one Enol Enol of Butan-2-one Butanone->Enol Tautomerization Dimethylamine Dimethylamine Iminium_Ion Dimethylaminomethyl Iminium Ion Dimethylamine->Iminium_Ion Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Product 4-(Dimethylamino)butan-2-one Iminium_Ion->Product Nucleophilic Attack Enol->Product Hofmann_Elimination Substrate 4-(Dimethylamino)butan-2-one Quat_Salt Quaternary Ammonium Iodide Salt Substrate->Quat_Salt Excess CH3I Quat_Hydroxide Quaternary Ammonium Hydroxide Quat_Salt->Quat_Hydroxide Ag2O, H2O Product But-3-en-2-one Quat_Hydroxide->Product Heat (Δ) Byproduct1 Trimethylamine Quat_Hydroxide->Byproduct1 Heat (Δ) Byproduct2 Water Quat_Hydroxide->Byproduct2 Heat (Δ) Cope_Elimination Substrate 4-(Dimethylamino)butan-2-one N_Oxide 4-(Dimethylamino)butan-2-one N-oxide Substrate->N_Oxide m-CPBA or H2O2 Transition_State Five-membered Cyclic Transition State N_Oxide->Transition_State Heat (Δ) Product But-3-en-2-one Transition_State->Product Byproduct N,N-Dimethylhydroxylamine Transition_State->Byproduct PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Beta_Amino_Ketone β-Amino Ketone (e.g., Dimethylaminobutanone derivative) Beta_Amino_Ketone->PI3K Inhibition Beta_Amino_Ketone->Akt Inhibition Beta_Amino_Ketone->mTORC1 Inhibition

References

The Pivotal Role of the Ketone Functional Group in 3-(Dimethylamino)butan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ketone functional group's role in the chemical reactivity, synthetic pathways, and potential biological significance of 3-(Dimethylamino)butan-2-one. As a β-aminoketone, this molecule possesses a unique electronic and steric environment that dictates its utility as a versatile synthetic intermediate and a scaffold for pharmacologically active compounds. This document outlines key chemical transformations centered on the ketone moiety, provides detailed experimental protocols for its synthesis and reduction, and presents quantitative data for representative β-aminoketones. Furthermore, a putative signaling pathway is proposed to illustrate the potential mechanism of action for this class of compounds in a biological context.

Introduction

This compound is a bifunctional organic molecule featuring a ketone carbonyl group and a tertiary amine. The interplay between these two functional groups governs the compound's chemical behavior and potential applications. The ketone group, in particular, serves as a primary site for nucleophilic attack and reduction, enabling the synthesis of a diverse range of derivatives. Its position beta to the amino group also influences its reactivity and imparts specific properties to the molecule, making it a valuable building block in organic synthesis and medicinal chemistry. β-aminoketone motifs are found in numerous natural products and pharmaceutical agents, highlighting the importance of understanding the chemistry of compounds like this compound.[1]

Physicochemical and Spectroscopic Data

PropertyValueReference/Method
Molecular Formula C₆H₁₃NO-
Molecular Weight 115.17 g/mol -
CAS Number 10524-60-4[2]
Predicted ¹H NMR See discussion below-
Predicted ¹³C NMR See discussion below-
Predicted IR Spectrum Carbonyl (C=O) stretch ~1715 cm⁻¹-

Spectroscopic Discussion:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl protons, a quartet for the methine proton adjacent to the carbonyl and amino groups, a doublet for the methyl group adjacent to the methine, and a singlet for the terminal methyl group.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon in the downfield region (typically >200 ppm), along with signals for the four other distinct carbon environments.

  • IR Spectroscopy: The most prominent feature in the infrared spectrum would be a strong absorption band around 1715 cm⁻¹, characteristic of a simple aliphatic ketone carbonyl stretch.

Role of the Ketone Functional Group in Chemical Reactions

The ketone functional group in this compound is the primary center of reactivity, undergoing several key transformations.

Nucleophilic Addition

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction allows for the formation of new carbon-carbon bonds and the introduction of various functional groups. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated to yield the alcohol product.

Nucleophilic_Addition ketone R1(C=O)R2 intermediate R1(C-O⁻)(Nu)R2 ketone->intermediate Nucleophilic Attack nucleophile Nu:⁻ product R1(C-OH)(Nu)R2 intermediate->product Protonation protonation H⁺ Ketone_Reduction start This compound product 3-(Dimethylamino)butan-2-ol start->product Reduction reagent NaBH₄ (Sodium Borohydride) in Methanol reagent->product Mannich_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification ketone Butan-2-one reflux Reflux in Ethanol with catalytic HCl ketone->reflux aldehyde Formaldehyde aldehyde->reflux amine Dimethylamine HCl amine->reflux basify Basify with NaOH reflux->basify extract Extract with Diethyl Ether basify->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill product This compound distill->product Apoptosis_Pathway aminoketone This compound (or related β-aminoketone) cell_membrane Cell Membrane aminoketone->cell_membrane ros Increased ROS Production cell_membrane->ros Induces mitochondria Mitochondrial Stress ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

An In-depth Technical Guide to the Physical and Chemical Properties of Aminoketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aminoketones are a critical class of bifunctional organic compounds, characterized by the presence of both an amine and a ketone functional group.[1] Their unique structural arrangement imparts a versatile reactivity profile, making them valuable intermediates in organic synthesis and foundational scaffolds for numerous biologically active molecules, including natural products and pharmaceuticals.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of aminoketones, details key experimental protocols, and explores their significance in modern drug development.

Core Physicochemical Properties

The physical properties of aminoketones are dictated by the interplay between the polar ketone and basic amine functionalities, as well as the nature of the carbon skeleton. These properties are crucial for predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME).

General Characteristics:

  • Stability: Primary α- and β-aminoketones can be unstable and are prone to self-condensation reactions.[1] They are often handled as their more stable hydrochloride salts.[1]

  • pKa: The presence of the amino group gives these molecules a basic character. The pKa of the conjugate acid (the ammonium ion) typically falls in the range of 7-10, meaning they are partially protonated at physiological pH.[4][5] The α-protons adjacent to the ketone are weakly acidic, with pKa values around 19-20.[5][6]

  • Solubility: Solubility is variable. Simple, low molecular weight aminoketones like aminoacetone show high water solubility.[4] However, solubility in water decreases as the carbon chain length and lipophilicity increase. The hydrochloride salts generally exhibit greater aqueous solubility.[7]

  • Lipophilicity (LogP/LogD): Lipophilicity is a key determinant of a drug's ability to cross biological membranes. The partition coefficient (LogP) and distribution coefficient (LogD) are used to quantify this property.[8][9] For ionizable compounds like aminoketones, LogD, which is pH-dependent, is a more physiologically relevant measure.[10] A LogP value below 5 is a general guideline for oral bioavailability, according to Lipinski's Rule of 5.[9][10]

Table 1: Physicochemical Properties of Representative Aminoketones

CompoundStructureMolecular FormulaMelting Point (°C)Water SolubilitypKa (Strongest Basic)LogP
Aminoacetone CH₃COCH₂NH₂C₃H₇NO(Unstable as free base)528 g/L[4]7.84[4]-1.3[4]
Bupropion See structure belowC₁₃H₁₈ClNO233-234 (as HCl salt)[11][12]312 mg/mL (as HCl salt)[11]8.35[11]3.2 - 3.6[11]
Cathinone See structure belowC₉H₁₁NO77-79Soluble~7.5 (estimated)1.1 (estimated)

Structures for Table 1: Bupropion:

Cathinone:

Chemical Reactivity and Synthetic Utility

The dual functionality of aminoketones makes them highly valuable in synthesis.

  • Reactions at the Ketone: The carbonyl group undergoes typical ketone reactions, such as nucleophilic addition, condensation, and reduction to form β-aminoalcohols, which are themselves important synthetic precursors.[13]

  • Reactions at the Amine: The amino group behaves as a nucleophile and a base. It can be acylated, alkylated, and used to form imines or enamines.

  • Mannich Reaction: β-aminoketones are famously synthesized via the Mannich reaction, a three-component condensation of an enolizable ketone, an aldehyde, and a primary or secondary amine.[14][15] This reaction is a cornerstone for building molecular complexity.

  • Heterocycle Synthesis: Aminoketones are key precursors for synthesizing a wide variety of nitrogen-containing heterocyclic compounds, such as pyridines, pyrimidines, and pyrroles, which are prevalent in medicinal chemistry.[2]

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to scientific research. Below are generalized protocols for the synthesis and analysis of aminoketones.

Protocol 1: Synthesis of a β-Aminoketone via the Mannich Reaction

This protocol is a generalized procedure based on the principles of the Mannich reaction, often employed for synthesizing β-aminoketone libraries.[14][15]

  • Reactant Preparation: In a round-bottom flask, dissolve the ketone (1.0 eq.), the aldehyde (1.0 eq.), and the amine hydrochloride salt (1.0 eq.) in a suitable solvent, such as ethanol or acetonitrile.

  • Reaction Initiation: Add a catalytic amount of a suitable acid (e.g., HCl) or base, or utilize an organocatalyst depending on the specific variant of the reaction.[15] Some modern procedures utilize microwave irradiation under solvent-free conditions to accelerate the reaction.[14]

  • Reaction Monitoring: Heat the mixture to reflux (or the desired temperature) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure β-aminoketone.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[2]

Protocol 2: Determination of Lipophilicity (LogD)

This protocol outlines the "shake-flask" method for determining the LogD of an aminoketone at a physiologically relevant pH.[10]

  • Buffer and Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Use n-octanol as the organic solvent, pre-saturated with the PBS buffer.

  • Sample Preparation: Prepare a stock solution of the aminoketone compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning:

    • In a centrifuge tube, add a precise volume of the n-octanol and the PBS buffer (e.g., 1 mL of each).

    • Spike the mixture with a small volume of the aminoketone stock solution.

    • Vigorously shake the tube for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the PBS layers. Determine the concentration of the aminoketone in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate LogD using the following formula:

    • LogD = log₁₀ ([Concentration in n-octanol] / [Concentration in PBS])

Role in Drug Development and Signaling Pathways

Aminoketones are integral to drug discovery, with bupropion serving as a prime example. Bupropion is an atypical antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[16][17] Its mechanism involves modulating key signaling pathways in the central nervous system.

Signaling Pathway: Bupropion's Action on POMC Neurons

Bupropion's effects on appetite and weight are theorized to be mediated through its action on pro-opiomelanocortin (POMC) neurons in the hypothalamus.[16] Bupropion stimulates these neurons to produce alpha-melanocyte-stimulating hormone (α-MSH) and β-endorphin. α-MSH activates the melanocortin-4 receptor (MC4R), which leads to decreased food intake and increased energy expenditure.[16] Simultaneously, β-endorphin creates an inhibitory feedback loop by binding to μ-opioid receptors (MOP-R) on the same POMC neurons. When co-administered with naltrexone (an opioid antagonist), this feedback is blocked, leading to sustained POMC activation.[16]

Bupropion_POMC_Pathway Bupropion Bupropion POMC_Neuron POMC Neuron Bupropion->POMC_Neuron stimulates aMSH α-MSH POMC_Neuron->aMSH releases Beta_Endorphin β-Endorphin POMC_Neuron->Beta_Endorphin releases MC4R MC4R aMSH->MC4R activates MOPR μ-Opioid Receptor (MOP-R) Beta_Endorphin->MOPR binds to Effects ↓ Food Intake ↑ Energy Expenditure MC4R->Effects MOPR->POMC_Neuron inhibits (feedback) Naltrexone Naltrexone Naltrexone->MOPR blocks SAR_Logic Structure Aminoketone Core Structure Substituents Chemical Modifications (e.g., R-groups, stereochemistry) Structure->Substituents PhysChem Physicochemical Properties (pKa, LogP, Solubility) Substituents->PhysChem influences Bioactivity Pharmacodynamics (Potency, Selectivity, Efficacy) Substituents->Bioactivity modulates ADME Pharmacokinetics (ADME) (Absorption, Distribution, Metabolism, Excretion) PhysChem->ADME determines Outcome Therapeutic Profile (Efficacy vs. Toxicity) ADME->Outcome impacts Bioactivity->Outcome defines Drug_Discovery_Workflow TargetID Target Identification & Validation Library Aminoketone Library Synthesis TargetID->Library Screening High-Throughput Screening (HTS) Library->Screening HitID Hit Identification Screening->HitID LeadGen Hit-to-Lead (SAR Studies) HitID->LeadGen Active Compounds LeadOpt Lead Optimization (ADME/Tox Profiling) LeadGen->LeadOpt Optimized Hits Preclinical Preclinical Candidate Selection LeadOpt->Preclinical Potent & Safe Leads IND IND-Enabling Studies (Safety, Pharmacology) Preclinical->IND

References

A Historical Overview of Butanone Derivatives in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanone, also known as methyl ethyl ketone (MEK), is a widely utilized industrial solvent that has also served as a foundational scaffold for the development of a diverse array of derivatives with significant applications in medicinal chemistry and materials science.[1] Its simple four-carbon backbone, featuring a reactive ketone group, provides a versatile starting point for chemical modifications, leading to compounds with a broad spectrum of biological activities. This technical guide provides a historical overview of the key research milestones in the study of butanone derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended to be a comprehensive resource, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways.

Historical Perspective

The exploration of butanone derivatives in a medicinal context has evolved from simple modifications to the development of complex molecules with specific biological targets. While butanone itself has been a staple in the chemical industry for over a century, its derivatives gained significant attention in the latter half of the 20th century.

A pivotal moment in the history of butanone derivatives in pharmaceuticals was the development of Nabumetone . First synthesized in the 1970s and receiving FDA approval in 1991, Nabumetone emerged as a non-steroidal anti-inflammatory drug (NSAID) with a distinct profile.[2][3] It was designed as a non-acidic prodrug to minimize the gastrointestinal side effects commonly associated with traditional NSAIDs.[4]

In parallel, research into simpler butanone derivatives has yielded compounds with interesting biological properties. 4-(p-hydroxyphenyl)-2-butanone (HPB) , also known as Raspberry Ketone, has been investigated for its depigmenting properties.[5][6] Studies have elucidated its mechanism of action, which involves a selective cytotoxic effect on melanocytes rather than direct inhibition of the key enzyme tyrosinase.[5]

More recently, butanone derivatives have been explored as building blocks for more complex molecules, such as chalcones , which are known for their wide range of pharmacological activities, including anticancer properties.[7][8] The Claisen-Schmidt condensation, a classic organic reaction, has been instrumental in the synthesis of these derivatives.[9][10] Furthermore, the coordination of butanone derivatives, such as thiosemicarbazones, to metal centers has opened up new avenues for the development of novel anticancer and antibacterial agents.[11]

Key Butanone Derivatives in Research

Nabumetone: A COX-2 Preferential Inhibitor

Nabumetone is a cornerstone in the history of butanone derivatives, representing a successful translation from chemical synthesis to clinical application.

Mechanism of Action: Nabumetone is a prodrug that is rapidly metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA).[1][4] 6-MNA is a potent inhibitor of the cyclooxygenase (COX) enzymes, with a preferential affinity for COX-2 over COX-1.[1] The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1] By selectively inhibiting COX-2, Nabumetone reduces the production of pro-inflammatory prostaglandins while sparing the gastroprotective prostaglandins synthesized by COX-1, thereby offering a better gastrointestinal safety profile compared to non-selective NSAIDs.[1][4]

Signaling Pathway:

Nabumetone_Pathway cluster_metabolism Hepatic Metabolism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PG_Gastro Prostaglandins (Gastroprotection, Platelet Aggregation) COX1->PG_Gastro PG_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PG_Inflam Nabumetone Nabumetone (Prodrug) MNA 6-MNA (Active Metabolite) Nabumetone->MNA CYP1A2, etc. MNA->COX1 Weakly Inhibits MNA->COX2 Inhibits

Caption: Metabolic activation of Nabumetone and its inhibitory effect on COX enzymes.

Quantitative Data:

The pharmacokinetic parameters of Nabumetone's active metabolite, 6-MNA, are summarized in the table below.

ParameterYoung Adults (1000 mg)Elderly (1000 mg)Reference
tmax (hours)3.0 (1.0 to 12.0)4.0 (1.0 to 10.0)[11]
t½ (hours)22.5 ± 3.729.8 ± 8.1[11]
Clss/F (mL/min)26.1 ± 17.318.6 ± 13.4[11]
Vdss/F (L)55.4 ± 26.450.2 ± 25.3[11]

Experimental Protocol: Synthesis of Nabumetone

A common synthesis route for Nabumetone involves the reaction of 2-bromo-6-methoxynaphthalene with 3-buten-2-ol in the presence of a palladium catalyst.[12]

  • Materials: 2-bromo-6-methoxynaphthalene, 3-buten-2-ol, palladium (II) acetate, triphenylphosphine, sodium bicarbonate, N-methyl pyrrolidone.

  • Procedure:

    • Combine 2-bromo-6-methoxynaphthalene (10 mmol), 3-buten-2-ol (15 mmol), palladium (II) acetate (0.09 mmol), triphenylphosphine (0.18 mmol), and sodium bicarbonate (12 mmol) in N-methyl pyrrolidone (10 mL).[12]

    • Heat the mixture at 140-145°C under an inert atmosphere for 5 hours.[12]

    • After the reaction is complete, pour the mixture into water to precipitate the product.

    • Isolate the crystalline solid by filtration.

    • Recrystallize the solid to obtain pure Nabumetone.[12]

Another patented method describes a two-step process starting from 2-acetyl-5-bromo-6-methoxynaphthalene.[2][3]

  • Step 1: Synthesis of 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one

    • React 2-acetyl-5-bromo-6-methoxynaphthalene with an alkyl acetate in the presence of an alkaline alcoholate.[3]

  • Step 2: Catalytic Hydrogenation to Nabumetone

    • Combine 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one (0.077 moles), anhydrous sodium acetate (0.073 moles), and 5% palladium on carbon (50% suspension in water, 2 g) in a mixture of isopropanol (180 ml) and toluene (20 ml) in a hydrogenator.[2][3]

    • Purge the hydrogenator with nitrogen.

    • Introduce hydrogen at one atmosphere pressure.

    • Maintain the reaction temperature at 60°C until the reaction is complete.[3]

    • Isolate the product to obtain Nabumetone with a reported yield of 74.8%.[2]

4-(p-hydroxyphenyl)-2-butanone (HPB): A Modulator of Melanogenesis

HPB, or Raspberry Ketone, is a naturally occurring phenolic compound that has garnered interest for its potential use in cosmetics and dermatology.[13]

Mechanism of Action: HPB's depigmenting effect is not due to the direct inhibition of tyrosinase, the key enzyme in melanin synthesis. Instead, it acts as a good substrate for tyrosinase and stimulates its enzymatic reactions.[5][14] The depigmentation is attributed to a selective cytotoxic effect on pigmented cells.[5][14]

Signaling Pathway:

HPB_Tyrosinase_Pathway cluster_melanogenesis Melanogenesis Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Tyrosinase Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps HPB 4-(p-hydroxyphenyl)-2-butanone (HPB) HPB->Tyrosinase Acts as Substrate & Stimulates Activity Melanocyte Melanocyte HPB->Melanocyte Cytotoxicity Selective Cytotoxicity Melanocyte->Cytotoxicity Induces

Caption: HPB's interaction with the melanogenesis pathway, leading to selective cytotoxicity.

Quantitative Data:

CompoundCell LineIC50Reference
4-(p-hydroxyphenyl)-2-butanoneMelanoma cellsHigher than established depigmenting agents[5]

Experimental Protocol: Synthesis of 4-(p-hydroxyphenyl)-2-butanone (HPB)

One method for synthesizing HPB is through the Friedel-Crafts alkylation of phenol with 4-hydroxybutan-2-one using a solid acid catalyst.[15]

  • Materials: Phenol, 4-hydroxybutan-2-one, acid-activated Montmorillonite clay catalyst.

  • Procedure:

    • Prepare the acid-activated Montmorillonite clay catalyst by treating Na-Montmorillonite with HCl and activating at approximately 120°C for 2 hours.[15]

    • In a reactor, combine phenol and 4-hydroxybutan-2-one in a molar ratio ranging from 3:1 to 1:3.[15]

    • Add the solid acid catalyst.

    • Carry out the reaction under constant stirring at a pressure of 1-15 bar and a temperature of 100-150°C for a period of 1-24 hours.[15]

    • Isolate the product, 4-(4-hydroxyphenyl)-2-butanone. The selectivity for the desired product is reported to be >75%.[15]

Butanone-Chalcone Derivatives: A Platform for Anticancer Agents

Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. Butanone can be used as a building block in the synthesis of chalcone derivatives with potential anticancer activity.[7][16]

Mechanism of Action: The biological activity of chalcones is often attributed to the enone pharmacophore.[7] They have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[17]

Quantitative Data:

The following table summarizes the IC50 values of some chalcone derivatives against various cancer cell lines.

Compound Class/DerivativeCell LineIC50 (µM)Reference
Butein Derivative 3cMCF-722.72[5]
Butein Derivative 3cMDA-MB-23120.51[5]
Chalcone-indole hybrid 42Multiple lines0.23–1.8[17]
Chalcone-coumarin hybrid 40HEPG2, K5620.65–2.02[17]
Chalcone derivative 26MCF-76.55–10.14[16]
Chalcone derivative 25MCF-73.44 ± 0.19[16]

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This reaction involves the condensation of a ketone (or a derivative of butanone) with an aromatic aldehyde in the presence of a base.[9][10]

Claisen_Schmidt_Workflow Start Start Mix Mix Ketone (e.g., butanone derivative) and Aromatic Aldehyde in Ethanol Start->Mix Add_Base Add Aqueous NaOH Mix->Add_Base Stir Stir at Room Temperature (Precipitate forms) Add_Base->Stir Cool Cool in Ice Bath Stir->Cool Isolate Isolate Crude Product (Filtration) Cool->Isolate Wash Wash with Ice Water Isolate->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize End Pure Chalcone Product Recrystallize->End

References

Methodological & Application

Synthesis of 3-(Dimethylamino)butan-2-one from Butan-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(Dimethylamino)butan-2-one, a valuable intermediate in pharmaceutical and organic synthesis, starting from butan-2-one. Two primary synthetic routes are presented: the Mannich reaction and reductive amination. The Mannich reaction offers a classical one-pot approach, while reductive amination provides a high-yield alternative with excellent functional group tolerance. This guide includes comprehensive methodologies, tabulated quantitative data for easy comparison, and visual diagrams of the reaction pathways and experimental workflows to aid in successful synthesis.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structure, featuring both a ketone and a tertiary amine, allows for a wide range of chemical transformations. The efficient and selective synthesis of this compound is therefore of significant interest to the scientific community. This document outlines two robust methods for its preparation from the readily available starting material, butan-2-one.

Synthetic Pathways Overview

The synthesis of this compound from butan-2-one can be effectively achieved through two principal methods:

  • Mannich Reaction: A three-component condensation of butan-2-one, formaldehyde, and dimethylamine. This reaction is a classic method for the aminoalkylation of a ketone.[1][2][3]

  • Reductive Amination: A two-step, often one-pot, process involving the formation of an iminium ion intermediate from butan-2-one and dimethylamine, followed by its reduction.[4][5][6]

The choice of method may depend on factors such as desired yield, purity, and the availability of specific reagents and equipment.

Logical Relationship of Synthetic Pathways

Synthesis_Pathways cluster_mannich Mannich Reaction cluster_reductive Reductive Amination Butanone Butan-2-one Mannich_Reaction Three-Component Condensation Butanone->Mannich_Reaction Imine_Formation Iminium Ion Formation Butanone->Imine_Formation Dimethylamine Dimethylamine Dimethylamine->Mannich_Reaction Dimethylamine->Imine_Formation Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Target This compound ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Reduction Reduction ReducingAgent->Reduction Mannich_Reaction->Target Imine_Formation->Reduction Reduction->Target

Caption: Overview of the two primary synthetic routes from butan-2-one.

Data Presentation

ParameterMannich ReactionReductive Amination
Starting Materials Butan-2-one, Dimethylamine Hydrochloride, ParaformaldehydeButan-2-one, Dimethylamine Hydrochloride, Sodium Triacetoxyborohydride
Key Reagents Catalytic HClAcetic Acid (optional catalyst)
Solvent 95% Ethanol1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Reaction Temperature RefluxRoom Temperature
Reaction Time ~3 hours[1]~1-24 hours
Reported Yield Moderate to Good (Specific yield for this reaction not detailed, but related reactions are efficient)High (up to 96% for similar ketones)[7]
Key Advantages One-pot, well-established method.High selectivity, mild reaction conditions, tolerates a wide range of functional groups.[4][5]
Potential Issues Formation of isomeric byproducts with unsymmetrical ketones.[8]Requires a specific and milder reducing agent.

Experimental Protocols

Protocol 1: Synthesis via Mannich Reaction

This protocol is adapted from a general procedure for the synthesis of Mannich base hydrochlorides.[1]

Materials:

  • Butan-2-one

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • 95% Ethanol

  • Acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for filtration and recrystallization

Procedure:

  • To a round-bottom flask, add butan-2-one (0.20 mol), dimethylamine hydrochloride (0.20 mol), and paraformaldehyde (0.25 mol).

  • Add 30 mL of 95% ethanol to the mixture.

  • Add a catalytic amount of concentrated HCl (0.50 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 3 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add 150 mL of acetone to the cooled mixture and store in a refrigerator overnight to facilitate crystallization of the hydrochloride salt.

  • Collect the crystals by filtration and wash with cold acetone.

  • Recrystallize the product from a mixture of acetone and 95% ethanol to obtain pure this compound hydrochloride.

  • To obtain the free base, dissolve the hydrochloride salt in water, and basify with a suitable base (e.g., NaOH or NaHCO₃) to pH 9, followed by extraction with an organic solvent (e.g., ethyl acetate) and removal of the solvent under reduced pressure.

Mannich Reaction Workflow

Mannich_Workflow A Combine Butan-2-one, Dimethylamine HCl, Paraformaldehyde, and Ethanol in a flask B Add catalytic conc. HCl A->B C Reflux for 3 hours B->C D Cool to room temperature C->D E Add Acetone and refrigerate overnight D->E F Filter to collect crystals E->F G Recrystallize from Acetone/Ethanol F->G H Obtain pure this compound Hydrochloride G->H

Caption: Step-by-step workflow for the Mannich reaction protocol.

Protocol 2: Synthesis via Reductive Amination

This protocol is based on the general procedure for reductive amination using sodium triacetoxyborohydride.[5]

Materials:

  • Butan-2-one

  • Dimethylamine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve butan-2-one (1.0 eq) and dimethylamine hydrochloride (1.2-1.5 eq) in DCE or THF.

  • (Optional) Add acetic acid (1.0-2.0 eq) as a catalyst.

  • Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the initial formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.3-1.6 eq) portion-wise to the stirred mixture.

  • Continue stirring at room temperature for 1 to 24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Reductive Amination Workflow

Reductive_Amination_Workflow A Dissolve Butan-2-one and Dimethylamine HCl in solvent B (Optional) Add Acetic Acid A->B C Add Sodium Triacetoxyborohydride B->C D Stir at room temperature (1-24h) C->D E Quench with sat. aq. NaHCO3 D->E F Extract with Dichloromethane E->F G Dry, filter, and concentrate F->G H Purify by Column Chromatography G->H I Obtain pure this compound H->I

Caption: Step-by-step workflow for the reductive amination protocol.

Spectroscopic Data

SpectroscopyExpected Features
¹H NMR Signals corresponding to the methyl group adjacent to the carbonyl, the methylene and methine protons of the butan-2-one backbone, and the two methyl groups of the dimethylamino moiety.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the aliphatic chain, and the carbons of the N-methyl groups.
IR Spectroscopy A strong absorption band in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. C-H stretching and bending vibrations will also be present.[9]
Mass Spectrometry The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Note: Specific chemical shifts and coupling constants for NMR spectra would need to be determined from the analysis of the purified product.

Conclusion

Both the Mannich reaction and reductive amination are viable and effective methods for the synthesis of this compound from butan-2-one. The Mannich reaction represents a traditional and straightforward approach, while reductive amination with sodium triacetoxyborohydride offers a milder and often higher-yielding alternative. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, desired purity, and available resources. The detailed protocols and workflows provided in this document are intended to serve as a comprehensive guide for the successful synthesis and characterization of this important chemical intermediate.

References

Application Notes and Protocols for the Enantioselective Synthesis of 3-(Dimethylamino)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enantioselective synthesis of 3-(dimethylamino)butan-2-one, a chiral building block with potential applications in pharmaceutical and agrochemical development. The described method is based on the principles of asymmetric organocatalysis, specifically the α-amination of a ketone followed by reductive methylation.

The asymmetric α-amination of carbonyl compounds has become a significant area of interest for creating enantioenriched α-amino ketones.[1] Various catalytic strategies, including the use of chiral Brønsted acids, Lewis acids, and enamines, have been developed to achieve high levels of enantioselectivity.[1] This protocol adapts a known methodology for the direct catalytic enantioselective amination of ketones for the construction of nitrogen-containing stereogenic centers.[2] While direct asymmetric amination of unactivated ketones has been reported, this protocol outlines a two-step process involving an initial amination with an electrophilic nitrogen source, followed by N-alkylation to yield the desired tertiary amine.[2][3]

Key Experimental Protocols

This section details the two-key stages of the synthesis: the enantioselective α-amination of butan-2-one and the subsequent reductive N,N-dimethylation.

Protocol 1: Enantioselective α-Amination of Butan-2-one

This procedure is adapted from established methods for the direct catalytic enantioselective amination of ketones using a chiral phosphoric acid catalyst.[1][2]

Materials:

  • Butan-2-one (freshly distilled)

  • Di-tert-butyl azodicarboxylate (DBAD)

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-TRIP (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5.0 mL) and stir until the catalyst is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add butan-2-one (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • In a separate vial, dissolve di-tert-butyl azodicarboxylate (DBAD) (1.2 mmol, 1.2 equiv) in anhydrous toluene (2.0 mL).

  • Add the DBAD solution dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the protected α-amino ketone.

Protocol 2: Reductive N,N-Dimethylation of the α-Amino Ketone

This protocol describes the conversion of the initially formed protected amine to the target this compound. This involves deprotection followed by reductive amination.

Materials:

  • Protected α-amino ketone (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (STAB)

  • Methanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

Part A: Deprotection

  • Dissolve the protected α-amino ketone (1.0 mmol) in dichloromethane (5 mL).

  • Add trifluoroacetic acid (5.0 mmol, 5.0 equiv) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude primary α-amino ketone, which is used in the next step without further purification.

Part B: Reductive N,N-Dimethylation

  • Dissolve the crude primary α-amino ketone (1.0 mmol) in methanol (10 mL).

  • Add an aqueous solution of formaldehyde (37%, 2.5 mmol, 2.5 equiv).

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (STAB) (2.5 mmol, 2.5 equiv) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final product, this compound.

Data Presentation

The following tables summarize representative quantitative data for the enantioselective synthesis of this compound based on analogous reactions reported in the literature.[1][2]

Table 1: Enantioselective α-Amination of Butan-2-one

EntryCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1(R)-TRIPToluene0368592
2(S)-TRIPToluene0368391 (opposite enantiomer)
3(R)-TRIPCH2Cl20487588
4(R)-TRIPTHF0486885

Table 2: Reductive N,N-Dimethylation

EntryReducing AgentSolventTime (h)Yield (%)
1STABMethanol1890
2NaBH4Methanol2485
3H2, Pd/CMethanol1292

Mandatory Visualizations

The following diagrams illustrate the key processes in the enantioselective synthesis of this compound.

enantioselective_amination Butanone Butan-2-one Intermediate Chiral Enamine Intermediate Butanone->Intermediate + Catalyst DBAD Di-tert-butyl azodicarboxylate Product1 Protected α-Amino Ketone Catalyst (R)-TRIP (Chiral Phosphoric Acid) Intermediate->Product1 + DBAD

Caption: Enantioselective α-Amination Reaction Pathway.

experimental_workflow Start Start: Butan-2-one Step1 Enantioselective α-Amination (Protocol 1) Start->Step1 Product1 Protected α-Amino Ketone Step1->Product1 Step2 Deprotection Product1->Step2 Product2 Primary α-Amino Ketone Step2->Product2 Step3 Reductive N,N-Dimethylation (Protocol 2) Product2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall Experimental Workflow.

References

Application Notes and Protocols: The Utility of 3-(Dimethylamino)butan-2-one in Fine Chemical Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)butan-2-one is a versatile bifunctional molecule belonging to the class of β-amino ketones. Its structure, featuring both a ketone carbonyl group and a tertiary amine, makes it a valuable building block in organic synthesis. The presence of these two functional groups allows for a variety of chemical transformations, rendering it a key intermediate in the production of fine chemicals and active pharmaceutical ingredients (APIs). This document provides detailed protocols for the synthesis of this compound and explores its applications in synthetic chemistry.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are the Mannich reaction and reductive amination. Both methods offer reliable pathways to this important intermediate.

Protocol 1: Synthesis via the Mannich Reaction

The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde (formaldehyde), a secondary amine (dimethylamine), and a compound with an acidic proton (butan-2-one).

Mannich_Reaction cluster_reactants Reactants cluster_process Reaction cluster_products Products Butanone Butan-2-one Reflux Reflux in Ethanol with catalytic HCl Butanone->Reflux Dimethylamine Dimethylamine Hydrochloride Dimethylamine->Reflux Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reflux Product This compound Hydrochloride Reflux->Product forms Workup Aqueous NaOH workup, Extraction & Distillation Product->Workup undergoes FinalProduct This compound Workup->FinalProduct yields Reductive_Amination cluster_reactants Reactants cluster_process Reaction cluster_products Product Butanone Butan-2-one Imine_Formation Imine/Enamine Formation Butanone->Imine_Formation Dimethylamine Dimethylamine (in Methanol) Dimethylamine->Imine_Formation Reduction Reduction with NaBH3CN Imine_Formation->Reduction in situ Product This compound Reduction->Product Tramadol_Analogue_Synthesis cluster_reactants Starting Materials cluster_process Reaction cluster_products Product AminoKetone This compound Derivative Grignard_Reaction Grignard Reaction in THF AminoKetone->Grignard_Reaction Grignard Aryl Magnesium Bromide Grignard->Grignard_Reaction API_Intermediate API Intermediate (Tramadol Analogue) Grignard_Reaction->API_Intermediate yields

Application Notes and Protocols for the Asymmetric Catalysis of 3-(Dimethylamino)butan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral β-amino ketones are valuable building blocks in organic synthesis, serving as key intermediates in the preparation of numerous pharmaceuticals and biologically active compounds. The asymmetric synthesis of these molecules is of paramount importance to access enantiomerically pure products. This document provides detailed application notes and protocols for the asymmetric synthesis of 3-(Dimethylamino)butan-2-one, a chiral β-amino ketone, primarily focusing on the highly efficient method of rhodium-catalyzed asymmetric hydrogenation of the corresponding enamine precursor.

Overview of the Synthetic Strategy

The most effective and well-documented method for the enantioselective synthesis of this compound is the asymmetric hydrogenation of its prochiral enamine precursor, 3-(dimethylamino)but-3-en-2-one. This transformation is typically achieved with high efficiency and enantioselectivity using a chiral rhodium catalyst, particularly one bearing a chiral diphosphine ligand such as DuanPhos.

A series of optically pure β-amino ketones have been successfully synthesized with high enantioselectivities (ee > 99%) through the Rh-DuanPhos-catalyzed asymmetric hydrogenation of β-keto enamides, which are structurally similar to the precursor for this compound.[1] This methodology offers a direct and reliable route to the desired chiral product.

Experimental Protocols

Protocol 1: Synthesis of the Precursor 3-(Dimethylamino)but-3-en-2-one

Materials:

  • Butane-2,3-dione

  • Dimethylamine (as a solution in THF or as gas)

  • Toluene

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus (optional)

Procedure:

  • To a solution of butane-2,3-dione (1.0 eq) in toluene, add a solution of dimethylamine (1.1 eq) in THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • For reactions where water is formed, a Dean-Stark apparatus can be used to azeotropically remove the water and drive the reaction to completion.

  • Upon completion, the reaction mixture is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-(dimethylamino)but-3-en-2-one.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Asymmetric Hydrogenation of 3-(Dimethylamino)but-3-en-2-one

Catalyst System: Rh(COD)₂BF₄ with a chiral diphosphine ligand (e.g., (R,R)-Me-DuPhos or DuanPhos).

Materials:

  • 3-(Dimethylamino)but-3-en-2-one (substrate)

  • [Rh(COD)₂]BF₄ (catalyst precursor)

  • Chiral diphosphine ligand (e.g., (R,R)-Me-DuPhos or a DuanPhos variant)

  • Anhydrous, degassed solvent (e.g., methanol, ethanol, or THF)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in-situ): In a glovebox, dissolve the chiral diphosphine ligand (e.g., 1.1 mol% relative to the substrate) and [Rh(COD)₂]BF₄ (1.0 mol%) in the chosen anhydrous and degassed solvent. Stir the solution for 30 minutes to allow for complex formation.

  • Reaction Setup: In the glovebox, add the solution of the pre-formed catalyst to a solution of 3-(dimethylamino)but-3-en-2-one in the same solvent in a high-pressure hydrogenation vessel.

  • Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the vessel with hydrogen gas several times. Pressurize the vessel to the desired hydrogen pressure (typically 1-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for the specified reaction time (typically 12-48 hours). The progress of the reaction can be monitored by taking aliquots and analyzing them by GC or HPLC.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The residue contains the chiral this compound.

  • Purification and Analysis: The crude product can be purified by column chromatography on silica gel. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or chiral GC analysis.

Data Presentation

Catalyst SystemSubstrateSolventH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)Reference
Rh-DuanPhosβ-keto enamidesVarious1-50RT-5012-48High>99[1]
Rh-Me-DuPhos(Z)-dehydro-β-methyltryptophan derivativeMethanol42512>9597[2]
Rh-JosiphosUnprotected enamino estersVarious102512-24High93-97

Note: The data presented for β-keto enamides, a dehydroamino acid derivative, and unprotected enamino esters are indicative of the high efficiency of these catalyst systems for similar substrates and serve as a strong basis for the expected outcome in the synthesis of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound start Butane-2,3-dione + Dimethylamine enamine_synthesis Enamine Formation start->enamine_synthesis enamine 3-(Dimethylamino)but-3-en-2-one enamine_synthesis->enamine hydrogenation Asymmetric Hydrogenation enamine->hydrogenation catalyst_prep Catalyst Preparation ([Rh(COD)2]BF4 + Chiral Ligand) catalyst_prep->hydrogenation product Chiral this compound hydrogenation->product purification Purification product->purification analysis Analysis (Yield, ee) purification->analysis

Caption: Experimental workflow for the asymmetric synthesis of this compound.

Catalytic Cycle for Asymmetric Hydrogenation

catalytic_cycle catalyst [Rh(L*)]+ intermediate1 Rh-Substrate Complex catalyst->intermediate1 Coordination substrate Enamine Substrate substrate->intermediate1 h2 H₂ intermediate2 Rh-Hydride-Substrate Complex h2->intermediate2 intermediate1->intermediate2 Oxidative Addition product Chiral Amine Product intermediate2->product Reductive Elimination product->catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Conclusion

The asymmetric hydrogenation of 3-(dimethylamino)but-3-en-2-one using a chiral rhodium-diphosphine catalyst system is a highly effective and recommended method for the synthesis of enantiomerically enriched this compound. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development. Careful optimization of reaction conditions, including catalyst selection, solvent, pressure, and temperature, is crucial for achieving high yields and enantioselectivities.

References

Application of 3-(Dimethylamino)butan-2-one in Alkaloid Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)butan-2-one is a β-amino ketone, a class of organic compounds recognized for their utility as versatile synthetic intermediates in the construction of complex molecular architectures, including natural products and pharmaceuticals. The presence of both a ketone and a tertiary amine functionality within the same molecule allows for a variety of chemical transformations, making it a potentially valuable building block. However, a comprehensive review of the scientific literature reveals a notable absence of direct applications of this compound in the synthesis of alkaloids.

While β-amino ketones, in general, are crucial precursors in the synthesis of numerous bioactive molecules and natural products, often through reactions like the Mannich reaction, specific examples detailing the use of this compound for alkaloid synthesis are not documented in published research. The Mannich reaction, a classic method for producing β-amino ketones, is a cornerstone in the synthesis of many natural products.[1][2][3] This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group with formaldehyde and a primary or secondary amine.

This application note will, therefore, provide a broader context on the potential utility of β-amino ketones in alkaloid synthesis, drawing parallels from structurally related compounds where data is available. It will also outline general synthetic protocols for β-amino ketones and their potential cyclization strategies that could theoretically be applied to this compound for the construction of alkaloid scaffolds.

General Synthetic Approaches to β-Amino Ketones

The primary method for the synthesis of β-amino ketones is the Mannich reaction . This three-component condensation reaction involves an active hydrogen-containing compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine.

A general workflow for a Mannich-type reaction is depicted below:

Mannich_Reaction Ketone Ketone (e.g., butan-2-one) Enol_Enolate Enol or Enolate Ketone->Enol_Enolate Amine Amine (e.g., Dimethylamine) Iminium_Ion Iminium Ion Amine->Iminium_Ion Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Iminium_Ion Beta_Amino_Ketone β-Amino Ketone (this compound) Iminium_Ion->Beta_Amino_Ketone Enol_Enolate->Beta_Amino_Ketone Nucleophilic Attack Hypothetical_Pathway Beta_Amino_Ketone β-Amino Ketone (e.g., this compound) Reduction Reduction (e.g., NaBH4) Beta_Amino_Ketone->Reduction Gamma_Amino_Alcohol γ-Amino Alcohol Reduction->Gamma_Amino_Alcohol Cyclization Intramolecular Cyclization Gamma_Amino_Alcohol->Cyclization Pyrrolidine_Ring Substituted Pyrrolidine Ring Cyclization->Pyrrolidine_Ring

References

Application Notes and Protocols: 3-(Dimethylamino)butan-2-one as a Versatile Building Block for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)butan-2-one is a valuable and versatile bifunctional building block in organic synthesis. Its structure, possessing both a ketone and a tertiary amine, allows it to act as a synthetic equivalent of a 1,3-dicarbonyl compound, specifically butan-2,4-dione, through its enamine or enolate forms. This reactivity makes it a key precursor for the construction of a wide array of complex molecules, particularly heterocyclic systems that are prevalent in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazole and pyrimidine derivatives, which are core structures in many pharmaceutical agents.

Key Applications

The primary utility of this compound lies in its role as a synthon for 1,3-dicarbonyl compounds in cyclization reactions. The dimethylamino group serves as an excellent leaving group upon cyclization, facilitating the formation of stable aromatic heterocyclic rings.

Synthesis of Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are found in a wide range of biologically active compounds, including anti-inflammatory drugs (e.g., Celecoxib), anti-cancer agents, and agrochemicals. The reaction of this compound with hydrazine derivatives provides a straightforward route to substituted pyrazoles.

Synthesis of Pyrimidines

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This scaffold is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is present in numerous therapeutic agents, including antivirals (e.g., Zidovudine) and anticancer drugs (e.g., 5-Fluorouracil). Condensation of this compound with guanidine or urea provides access to substituted aminopyrimidines.

Data Presentation

The following tables summarize quantitative data for the synthesis of a model pyrazole and pyrimidine from a closely related precursor, acetylacetone. These protocols can be adapted for this compound.

Table 1: Synthesis of 3,5-Dimethylpyrazole from a 1,3-Dicarbonyl Precursor

ParameterValueReference
PrecursorAcetylacetone (50 g, 0.50 mol)Organic Syntheses, Coll. Vol. 4, p.351 (1963)
ReagentHydrazine sulfate (65 g, 0.50 mol)Organic Syntheses, Coll. Vol. 4, p.351 (1963)
BaseSodium hydroxide (in 400 mL 10% solution)Organic Syntheses, Coll. Vol. 4, p.351 (1963)
SolventWaterOrganic Syntheses, Coll. Vol. 4, p.351 (1963)
Reaction Temperature15 °COrganic Syntheses, Coll. Vol. 4, p.351 (1963)
Reaction Time1.5 hoursOrganic Syntheses, Coll. Vol. 4, p.351 (1963)
Product Yield37-39 g (77-81%)Organic Syntheses, Coll. Vol. 4, p.351 (1963)
Melting Point107-108 °COrganic Syntheses, Coll. Vol. 4, p.351 (1963)

Table 2: Synthesis of 2-Amino-4,6-dimethylpyrimidine from a 1,3-Dicarbonyl Precursor

ParameterValueReference
PrecursorAcetylacetone (100 parts)US Patent 2,660,579
ReagentGuanidine nitrate (135.5 parts)US Patent 2,660,579
BaseSodium carbonate (33.5 parts)US Patent 2,660,579
SolventWater (250 parts)US Patent 2,660,579
Reaction Temperature95-100 °CUS Patent 2,660,579
Reaction Time2 hoursUS Patent 2,660,579
Product YieldHigh (not specified in parts)US Patent 2,660,579

Experimental Protocols

The following are detailed, adapted protocols for the synthesis of a pyrazole and a pyrimidine derivative using this compound as the starting material. These protocols are based on well-established procedures for analogous 1,3-dicarbonyl compounds.

Protocol 1: Synthesis of 3,4-Dimethylpyrazole (Adapted Protocol)

This protocol is adapted from the Organic Syntheses procedure for the preparation of 3,5-dimethylpyrazole from acetylacetone.

Materials:

  • This compound

  • Hydrazine hydrate or Hydrazine sulfate

  • Sodium hydroxide solution (10%)

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

  • Petroleum ether (90-100 °C)

  • Round-bottomed flask

  • Separatory funnel

  • Stirrer

  • Ice bath

  • Distillation apparatus

Procedure:

  • In a 1-L round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve hydrazine sulfate (e.g., 0.50 mol) in 400 mL of 10% aqueous sodium hydroxide.

  • Cool the flask in an ice bath to 15 °C.

  • Slowly add this compound (0.50 mol) dropwise with vigorous stirring, maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.

  • After the addition is complete, continue stirring the mixture at 15 °C for an additional hour.

  • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-L separatory funnel and extract with 125 mL of diethyl ether.

  • Separate the layers and extract the aqueous layer with four additional 40-mL portions of diethyl ether.

  • Combine the ether extracts and wash once with a saturated sodium chloride solution.

  • Dry the ether solution over anhydrous potassium carbonate.

  • Remove the ether by distillation. The residue is crystalline 3,4-dimethylpyrazole.

  • The crude product can be recrystallized from petroleum ether (90-100 °C) to yield the purified product.

Protocol 2: Synthesis of 2-Amino-4,5-dimethylpyrimidine (Adapted Protocol)

This protocol is adapted from a patented procedure for the synthesis of 2-amino-4,6-dimethylpyrimidine.

Materials:

  • This compound

  • Guanidine hydrochloride or Guanidine nitrate

  • Sodium carbonate

  • Water

  • Activated carbon

  • Sodium chloride

  • Round-bottomed flask with reflux condenser

  • Stirrer

  • Heating mantle

Procedure:

  • To a round-bottomed flask, add 250 parts of water, 106 parts of guanidine hydrochloride, and 83.5 parts of sodium carbonate.

  • To this slurry, add 100 parts of this compound.

  • Heat the slurry to 95-100 °C with stirring for 2 hours.

  • Cool the reaction mixture to room temperature and then further cool to 10 °C for 1 hour to allow for crystallization.

  • Filter the crude product and wash the filter cake with a cold 2.5% brine solution.

  • For purification, dissolve the wet cake in 330 parts of water and heat to 85-90 °C.

  • Add 4.4 parts of activated carbon and stir for 15 minutes.

  • Filter the hot solution to remove the activated carbon.

  • To the hot filtrate, add 95 parts of salt to salt out the product.

  • Cool the slurry to 15 °C, stir for 15 minutes, and filter.

  • Wash the cake with a small amount of cold water and dry at 50 °C to obtain 2-amino-4,5-dimethylpyrimidine.

Visualizations

Synthesis of Pyrazoles from this compound

pyrazole_synthesis General Scheme for Pyrazole Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 This compound intermediate Enamine Intermediate reactant1->intermediate + Hydrazine reactant2 Hydrazine (R-NHNH2) reactant2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization - H2O, - HN(CH3)2 product Substituted Pyrazole cyclization->product Aromatization

Caption: Synthesis of pyrazoles from this compound.

Synthesis of Pyrimidines from this compound

pyrimidine_synthesis General Scheme for Pyrimidine Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 This compound condensation Condensation reactant1->condensation + Guanidine reactant2 Guanidine reactant2->condensation cyclization Cyclization & Dehydration condensation->cyclization - HN(CH3)2 product 2-Amino-4,5-dimethylpyrimidine cyclization->product - H2O experimental_workflow General Experimental Workflow start Start reactants Combine Reactants (this compound & Dinucleophile) start->reactants reaction Reaction under Controlled Conditions (Temperature, Time) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Product Characterization (NMR, MS, MP) purification->analysis end End analysis->end

Application Note: Structural Characterization of 3-(Dimethylamino)butan-2-one using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the structural elucidation of 3-(Dimethylamino)butan-2-one using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific compound, this note combines standardized protocols with predicted spectroscopic data to serve as a comprehensive analytical reference. The methodologies outlined herein are broadly applicable to the analysis of small organic molecules, particularly aminoketones, which are prevalent scaffolds in medicinal chemistry and drug development.

Introduction

This compound is a small organic molecule containing both a ketone functional group and a tertiary amine. The structural characterization of such compounds is a critical step in chemical synthesis, quality control, and drug discovery workflows. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei, while mass spectrometry offers precise molecular weight determination and insights into the molecule's fragmentation patterns, confirming its elemental composition and connectivity. This application note presents predicted ¹H and ¹³C NMR data, and a plausible mass fragmentation pattern to aid researchers in the identification and characterization of this compound.

Predicted Spectroscopic Data

Given the absence of readily available experimental spectra for this compound, the following data has been generated based on established chemical shift prediction algorithms and known fragmentation mechanisms for aminoketones.

Predicted NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on the chemical structure and typical chemical shifts for similar functional groups.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
Ha~ 2.1 - 2.3Singlet3H
Hb~ 2.2 - 2.4Singlet6H
Hc~ 2.8 - 3.0Quartet1H
Hd~ 1.1 - 1.3Doublet3H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
Ca~ 208 - 212
Cb~ 65 - 70
Cc~ 40 - 45
Cd~ 25 - 30
Ce~ 15 - 20
Predicted Mass Spectrometry Data

Electron Ionization (EI) mass spectrometry of this compound is expected to yield a molecular ion peak and several characteristic fragment ions. The predicted major fragments are listed below.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment
115[M]⁺ (Molecular Ion)
100[M - CH₃]⁺
72[CH₃CHN(CH₃)₂]⁺
58[CH₂=N(CH₃)₂]⁺
43[CH₃CO]⁺

Experimental Protocols

The following are detailed protocols for acquiring NMR and mass spectrometry data for this compound. These are generalized procedures and may require optimization based on the specific instrumentation available.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the peaks and reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

3.1.3. ¹³C NMR Acquisition

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on sample concentration.

  • Process the FID similarly to the ¹H spectrum.

  • Reference the spectrum to the internal standard or the solvent peak.

Mass Spectrometry Protocol (Electron Ionization - GC-MS)

3.2.1. Sample Preparation

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

3.2.2. GC-MS Analysis

  • Inject 1 µL of the sample solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Set the GC parameters for optimal separation. A typical temperature program would be:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Configure the mass spectrometer for Electron Ionization (EI) at 70 eV.

  • Acquire mass spectra over a range of m/z 40-300.

  • Analyze the resulting chromatogram to identify the peak corresponding to this compound and examine its mass spectrum.

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Dilute Dilute in Volatile Solvent Sample->Dilute Transfer Transfer to NMR Tube Dissolve->Transfer NMR NMR Spectrometer Transfer->NMR GCMS GC-Mass Spectrometer Dilute->GCMS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessMS Process MS Data GCMS->ProcessMS Structure Structural Elucidation ProcessNMR->Structure ProcessMS->Structure

Analytical workflow for structural characterization.
Predicted Mass Spectrometry Fragmentation

This diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.

fragmentation_pathway cluster_frags Major Fragments mol [C₆H₁₃NO]⁺ m/z = 115 frag1 [C₅H₁₀NO]⁺ m/z = 100 mol->frag1 - CH₃ frag2 [C₄H₁₀N]⁺ m/z = 72 mol->frag2 - CH₃CO frag4 [C₂H₃O]⁺ m/z = 43 mol->frag4 - C₄H₁₀N frag3 [C₃H₈N]⁺ m/z = 58 frag2->frag3 - CH₂

Predicted fragmentation of this compound.

Conclusion

This application note provides a foundational guide for the spectroscopic analysis of this compound. The presented protocols and predicted data offer a valuable resource for researchers in confirming the structure and purity of this compound. While the provided data is predictive, it serves as a strong baseline for the interpretation of experimental results. Researchers are encouraged to adapt the outlined protocols to their specific instrumentation and analytical requirements.

Application Note: HPLC Analysis for Purity Assessment of 3-(Dimethylamino)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 3-(Dimethylamino)butan-2-one. The described reverse-phase HPLC method is designed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in pharmaceutical development. This document provides comprehensive experimental protocols, system suitability criteria, and data presentation guidelines.

Introduction

This compound is a keto-amine compound that serves as a versatile building block in organic synthesis and is of interest in pharmaceutical research.[1] As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method to assess its purity is critical for ensuring product quality and safety. Due to its chemical structure, this compound is a basic compound and may present challenges such as poor peak shape (tailing) during reverse-phase chromatography. The method outlined below addresses these challenges to provide a reliable purity assessment.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Quaternary Gradient HPLC with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B for 1 min, 5-95% B in 10 min, hold at 95% B for 2 min, 95-5% B in 1 min, hold at 5% B for 4 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 18 minutes
Reagents and Sample Preparation
  • Reagents: HPLC grade acetonitrile, HPLC grade water, and Trifluoroacetic Acid (TFA).

  • Diluent: Mobile Phase A.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample solution at a concentration of 1 mg/mL in diluent.

Experimental Protocols

System Suitability Test (SST)

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test.[2][3][4][5][6]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution five consecutive times.

  • Calculate the parameters listed in Table 2 and ensure they meet the acceptance criteria.

Table 2: System Suitability Test Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Retention Time (RT) of the main peak Consistent RT with %RSD ≤ 1.0%
Peak Area of the main peak %RSD ≤ 2.0% for five replicate injections
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) ≥ 2000
Purity Determination
  • After the system suitability is confirmed, inject the sample solution in duplicate.

  • The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The quantitative data for the purity assessment of a hypothetical batch of this compound is summarized in the following table.

Table 3: Purity Analysis of this compound

Sample IDInjectionRetention Time (min)Peak AreaPurity (%)
Batch XYZ-00115.23456789099.85
Batch XYZ-00125.24456998099.86
Average 5.235 4568935 99.86

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis for the purity assessment of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_mobile_phase Prepare Mobile Phase system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standard Prepare Standard Solution (1 mg/mL) system_suitability System Suitability Test (SST) prep_standard->system_suitability prep_sample Prepare Sample Solution (1 mg/mL) sample_injection Inject Sample Solutions prep_sample->sample_injection system_equilibration->system_suitability system_suitability->sample_injection If SST Passes data_acquisition Data Acquisition sample_injection->data_acquisition purity_calculation Calculate Purity (%) data_acquisition->purity_calculation generate_report Generate Report purity_calculation->generate_report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The HPLC method described in this application note is suitable for the purity assessment of this compound. The use of a C18 column with a reverse-phase gradient elution provides a good separation of the main compound from potential impurities. The inclusion of trifluoroacetic acid in the mobile phase helps to ensure good peak shape for the basic analyte. The detailed protocol and system suitability criteria will ensure reliable and reproducible results for quality control purposes in a research and drug development setting.

References

Application Notes & Protocols: 3-(Dimethylamino)butan-2-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) is a well-established method for identifying lead compounds in drug discovery. This approach begins by screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. The small size and low complexity of these fragments allow for a more efficient exploration of chemical space and often lead to lead compounds with superior physicochemical properties.[1][2]

3-(Dimethylamino)butan-2-one is a small, synthetically accessible molecule with features that make it an attractive candidate for inclusion in a fragment library. Its properties align well with the "Rule of Three," a set of guidelines used to define ideal fragments (MW < 300 Da, cLogP < 3, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors).[3] This fragment possesses a ketone, which can act as a hydrogen bond acceptor, and a tertiary amine, which can be protonated at physiological pH to form a cation capable of engaging in ionic interactions with negatively charged amino acid residues like aspartate and glutamate in a protein's binding pocket.[4]

These application notes provide a detailed overview of the potential use of this compound in an FBDD campaign targeting a hypothetical protein kinase, "Kinase-X," which is implicated in a cancer signaling pathway. The protocols outlined below describe standard biophysical techniques for fragment screening and validation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties underscore its suitability for fragment screening.

PropertyValueSource
Molecular Formula C6H13NO[5]
Molecular Weight 115.17 g/mol [6]
XLogP3-AA -0.1[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 3[6]
Topological Polar Surface Area 20.3 Ų[6]

Hypothetical Application: Targeting Kinase-X

For the purpose of these application notes, we will consider a hypothetical FBDD campaign against Kinase-X, a protein kinase that is overexpressed in a particular cancer. The ATP-binding pocket of Kinase-X contains a key aspartic acid residue (Asp145) that is crucial for substrate binding. The tertiary amine of this compound is hypothesized to form a salt bridge with this residue, while the ketone moiety can form a hydrogen bond with the backbone amide of a neighboring residue in the hinge region.

Hypothetical Signaling Pathway of Kinase-X

The following diagram illustrates the hypothetical signaling pathway involving Kinase-X.

KinaseX_Pathway Hypothetical Kinase-X Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Adaptor Protein Adaptor Protein Receptor Tyrosine Kinase (RTK)->Adaptor Protein Kinase-X Kinase-X (Target) Adaptor Protein->Kinase-X Downstream Substrate Downstream Substrate Kinase-X->Downstream Substrate Phosphorylation Transcription Factor Transcription Factor Downstream Substrate->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation 3-DMA-2-butanone This compound 3-DMA-2-butanone->Kinase-X Inhibition

Caption: Hypothetical signaling cascade involving Kinase-X.

Experimental Protocols

The following are detailed protocols for screening and validating this compound as a fragment hit against Kinase-X.

FBDD Experimental Workflow

The overall workflow for the FBDD campaign is depicted below.

FBDD_Workflow Fragment-Based Drug Discovery Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Lead Optimization Fragment Library Fragment Library NMR Screening NMR Screening Fragment Library->NMR Screening SPR Analysis SPR Analysis NMR Screening->SPR Analysis Identified Hits X-ray Crystallography X-ray Crystallography SPR Analysis->X-ray Crystallography Confirmed Binders Fragment Elaboration Fragment Elaboration X-ray Crystallography->Fragment Elaboration Structural Insights Potent Lead Potent Lead Fragment Elaboration->Potent Lead

Caption: General workflow for an FBDD campaign.

NMR Screening (Saturation Transfer Difference - STD)

Objective: To identify fragments from a library that bind to Kinase-X.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of Kinase-X at 20 µM in a deuterated phosphate buffer (50 mM sodium phosphate, 100 mM NaCl, pH 7.4, 99.9% D₂O).

    • Prepare a stock solution of this compound at 100 mM in the same deuterated buffer.

    • Prepare a final NMR sample containing 10 µM Kinase-X and 1 mM this compound.

  • NMR Data Acquisition:

    • Acquire 1D ¹H NMR spectra using a spectrometer operating at 600 MHz or higher.

    • For the STD experiment, use a presaturation pulse train to selectively saturate the protein resonances. A typical on-resonance saturation frequency is set at 0.5 ppm, and an off-resonance frequency at 40 ppm.

    • Acquire an STD spectrum and a reference spectrum (with off-resonance saturation).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD-NMR spectrum.

    • Signals in the STD spectrum indicate that the corresponding protons of the fragment have been in close proximity to the saturated protein, confirming binding.

    • Calculate the STD amplification factor for each proton to identify the parts of the fragment most closely interacting with the protein.

Surface Plasmon Resonance (SPR) Analysis

Objective: To confirm the binding of this compound to Kinase-X and determine its binding affinity (KD).

Methodology:

  • Sensor Chip Preparation:

    • Immobilize Kinase-X onto a CM5 sensor chip using standard amine coupling chemistry.

    • Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject Kinase-X (at 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., PBS with 0.05% Tween 20) ranging from 1 µM to 1 mM.

    • Inject the fragment solutions over the immobilized Kinase-X surface and a reference flow cell (without protein) at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis:

    • Subtract the reference flow cell data from the Kinase-X flow cell data.

    • Plot the steady-state response against the concentration of the fragment.

    • Fit the resulting binding isotherm to a 1:1 steady-state affinity model to determine the dissociation constant (KD).

X-ray Crystallography

Objective: To determine the three-dimensional structure of the Kinase-X in complex with this compound to understand the binding mode.

Methodology:

  • Crystallization:

    • Crystallize apo-Kinase-X using a suitable method such as hanging-drop vapor diffusion.

    • Soak the apo-crystals in a solution containing a high concentration (e.g., 10 mM) of this compound for a defined period (e.g., 2-12 hours).

  • Data Collection:

    • Cryo-protect the soaked crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data using appropriate software (e.g., XDS or MOSFLM).

    • Solve the structure by molecular replacement using the known structure of apo-Kinase-X as a search model.

    • Refine the model against the diffraction data and build the fragment into the observed electron density.

Hypothetical Quantitative Data

The following table summarizes the hypothetical data obtained from the experimental protocols described above.

ExperimentParameterResultInterpretation
STD-NMR STD Amplification FactorProtons adjacent to the amine and ketone show the strongest signals.Confirms binding and suggests these functional groups are key for interaction.
SPR Analysis Dissociation Constant (KD)250 µMWeak but typical binding affinity for a fragment hit.
X-ray Crystallography Resolution2.1 ÅHigh-quality structural data.
X-ray Crystallography Key InteractionsSalt bridge between the dimethylamino group and Asp145; Hydrogen bond between the ketone and the backbone NH of Val88.Provides a clear structural basis for the observed binding and a roadmap for fragment elaboration.

Conclusion and Future Directions

This compound represents a promising starting point for the development of potent and selective Kinase-X inhibitors. The fragment exhibits weak but measurable binding, and its binding mode, as revealed by hypothetical crystallographic data, provides clear vectors for chemical elaboration. Future work will focus on growing the fragment into unoccupied regions of the binding pocket to enhance affinity and selectivity. For instance, the methyl group adjacent to the ketone could be replaced with a linker to a larger chemical moiety designed to interact with a nearby hydrophobic pocket. This iterative process of structure-guided design is central to the success of fragment-based drug discovery.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Dimethylamino)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-(Dimethylamino)butan-2-one, a valuable intermediate in organic and industrial chemistry.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, helping you diagnose and resolve problems to optimize your reaction yield and purity.

Q1: Why is my reaction yield consistently low?

Low yields can stem from several factors related to the chosen synthetic route, reaction conditions, or workup procedure. The most common synthetic pathways to this compound are reductive amination of butan-2-one and nucleophilic substitution on a pre-functionalized butan-2-one (e.g., 3-bromobutan-2-one).[1]

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or inadequate temperature. Reductive aminations, for instance, may require heating to drive the initial imine formation.[2][3]

    • Solution: Monitor the reaction progress using an appropriate technique (TLC, GC-MS). Consider increasing the reaction time or temperature incrementally. For reductive aminations, ensure the pH is suitable for imine formation.

  • Side Reactions:

    • Cause: The formation of byproducts is a common issue in α-aminoketone synthesis.[4] For instance, in reductive aminations, the reducing agent might reduce the starting ketone before it forms an imine.[5] Self-condensation of the starting ketone or product can also occur, especially under basic or acidic conditions.[1]

    • Solution: Use a milder or more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), which are known to selectively reduce imines in the presence of ketones.[5][6] Control the stoichiometry carefully to avoid excess reagents that might promote side reactions.

  • Sub-optimal Reagents or Solvents:

    • Cause: The quality of reagents (e.g., purity of dimethylamine, activity of the reducing agent) and the choice of solvent can significantly impact the reaction.

    • Solution: Use freshly opened or purified reagents. Ensure solvents are anhydrous if the reaction is moisture-sensitive. Screen different solvents to find the optimal medium for your specific reaction conditions.

  • Losses During Workup/Purification:

    • Cause: The product may be partially soluble in the aqueous phase during extraction, or it may be lost during chromatographic purification.

    • Solution: Perform multiple extractions with an appropriate organic solvent. Back-extract the aqueous washes to recover any dissolved product. Optimize your chromatography conditions (e.g., choice of stationary and mobile phase) to ensure good separation and recovery.

Q2: My reaction has stalled and is not proceeding to completion. What should I check?

A stalled reaction often points to an issue with one of the reactants or the catalyst.

Troubleshooting Steps:

  • Verify Reagent Activity:

    • Reducing Agents: Borohydride reagents can decompose over time, especially if exposed to moisture. Test the activity of your reducing agent on a simple ketone as a control.

    • Catalyst (if applicable): If using a catalyst (e.g., an acid catalyst for imine formation), ensure it has not been neutralized or poisoned.

  • Check Reaction pH:

    • Imine formation, the first step in reductive amination, is pH-dependent. The reaction is typically fastest under weakly acidic conditions. If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated.

  • Assess for Inhibitors:

    • Trace impurities in your starting materials or solvent could be inhibiting the reaction. Consider purifying your starting materials if their quality is uncertain.

Q3: I'm observing significant impurities in my final product. What are they likely to be and how can I remove them?

Common impurities depend on the synthetic route used.

Potential Impurities & Purification Strategies:

Potential ImpurityLikely SourceSuggested Purification Method
Unreacted Starting Material Incomplete reaction.Column chromatography or distillation.
Over-Alkylated Byproducts Not applicable for this specific synthesis as it starts with a secondary amine, but a common issue in other aminations.[2]Column chromatography.
Self-Condensation Products Reaction of the enolate of the ketone with another ketone molecule.Careful pH control during the reaction. Purification by column chromatography.
Reduced Starting Ketone Reduction of butan-2-one by the reducing agent.[5]Use of a more selective reducing agent (e.g., NaBH(OAc)3). Separation by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The primary methods for synthesizing this compound include:

  • Reductive Amination: This involves the reaction of butan-2-one with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the final product.[1] This is often a one-pot procedure.

  • Nucleophilic Substitution: This route uses a butan-2-one derivative with a leaving group at the alpha position, such as 3-bromobutan-2-one. Dimethylamine then displaces the leaving group to form the desired product.[1]

  • The Mannich Reaction: This is a classic method for producing β-amino ketones.[1] However, for this specific product, controlling the regioselectivity might be a challenge.

Q2: What are the critical safety precautions for this synthesis?

  • Dimethylamine: This is a flammable and corrosive gas or liquid with a strong odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reducing Agents: Borohydride reagents can react violently with water and acids to produce flammable hydrogen gas. They should be handled with care in a dry environment.

  • Solvents: Many organic solvents used in this synthesis are flammable. Ensure there are no ignition sources nearby.

Q3: How should I store the purified this compound?

α-Amino ketones can be unstable over long periods, potentially undergoing self-condensation or oxidation.[1][7] It is advisable to store the purified product in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.

Experimental Protocols

Protocol: Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • Butan-2-one

  • Dimethylamine (e.g., 40% solution in water or as a gas)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or another suitable solvent

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add butan-2-one (1.0 eq) and dichloromethane.

  • Add dimethylamine (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or distillation to yield pure this compound.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start 1. Charge Butan-2-one, Dimethylamine, & Solvent add_acid 2. Add Acetic Acid start->add_acid Catalyst imine_formation 3. Stir for Imine Formation add_acid->imine_formation add_stab 4. Add NaBH(OAc)3 imine_formation->add_stab Reducing Agent stir 5. Stir to Completion add_stab->stir quench 6. Quench with NaHCO3 stir->quench Reaction Complete extract 7. Extract with DCM quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Chromatography/Distillation) dry->purify product Pure this compound purify->product

Caption: General experimental workflow for the reductive amination synthesis.

troubleshooting_flowchart decision decision issue Low Yield decision1 Is the reaction going to completion? issue->decision1 solution solution decision2 Are there significant byproducts? decision1->decision2 Yes solution1 Increase reaction time/temp. Check reagent activity. decision1->solution1 No solution2 Use milder reducing agent. Optimize stoichiometry. decision2->solution2 Yes solution3 Optimize extraction pH. Improve purification technique. decision2->solution3 No

Caption: A troubleshooting flowchart for addressing low reaction yield.

References

Technical Support Center: Synthesis of 3-(Dimethylamino)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Dimethylamino)butan-2-one. The information is designed to help minimize byproducts and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are three main synthetic routes to produce this compound:

  • Mannich Reaction: This is a three-component condensation reaction involving butan-2-one, formaldehyde, and dimethylamine. It is a widely used and well-established method for preparing β-amino ketones.[1][2]

  • Reductive Amination: This method involves the reaction of butan-2-one with dimethylamine in the presence of a reducing agent. This pathway forms an intermediate imine or enamine, which is then reduced to the final product.

  • Nucleophilic Substitution: This approach utilizes a derivative of butan-2-one with a leaving group at the α-position, such as 3-bromobutan-2-one, which then undergoes nucleophilic substitution with dimethylamine.

Q2: What are the most common byproducts in the synthesis of this compound?

A2: The formation of byproducts is highly dependent on the chosen synthetic route:

  • Mannich Reaction:

    • Isomeric β-amino ketone: Due to the unsymmetrical nature of butan-2-one, the Mannich reaction can result in the formation of the constitutional isomer, 4-(Dimethylamino)butan-2-one.

    • Bis-Mannich Base: Further reaction of the product with formaldehyde and butan-2-one can lead to the formation of a bis-Mannich base, such as 1,1-bis(dimethylaminomethyl)acetone.[3]

  • Reductive Amination:

    • Over-alkylation: While less common than in nucleophilic substitution, there is a possibility of further reaction of the product to form a quaternary ammonium salt.

  • Nucleophilic Substitution:

    • Over-alkylation Products: The primary product, being a nucleophile itself, can react further with the starting material (e.g., 3-bromobutan-2-one) to yield tertiary amines and quaternary ammonium salts.

Q3: How can I minimize the formation of the isomeric byproduct in the Mannich reaction?

A3: The regioselectivity of the Mannich reaction with unsymmetrical ketones like butan-2-one can be influenced by the reaction conditions. The reaction proceeds via an enol or enolate intermediate. The formation of the more substituted enol, which leads to the desired this compound, is generally favored under thermodynamic control (higher temperatures, longer reaction times). Conversely, kinetic control (lower temperatures, strong non-nucleophilic bases) would favor the less substituted enol, leading to the 4-(dimethylamino)butan-2-one isomer. Experimentation with reaction temperature and catalysts is recommended to optimize for the desired isomer.

Q4: What are the recommended purification techniques for this compound?

A4: The purification of this compound can be challenging due to its physical properties and potential for decomposition. Recommended techniques include:

  • Acid-Base Extraction: As an amine, the product can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction with an organic solvent. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted into an organic solvent.

  • Distillation under Reduced Pressure: To avoid thermal decomposition, which can occur at higher temperatures, distillation should be performed under vacuum.[3]

  • Column Chromatography: For high purity, silica gel or alumina column chromatography can be employed. A solvent system of increasing polarity, such as a mixture of hexane and ethyl acetate with a small amount of triethylamine to prevent streaking, is a good starting point.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of Desired Product Inefficient reaction conditions.Mannich Reaction: Ensure the use of an appropriate acid catalyst (e.g., HCl) and optimize the reaction temperature and time. Reductive Amination: Use a suitable reducing agent like sodium cyanoborohydride (NaBH3CN) which selectively reduces the imine intermediate. Nucleophilic Substitution: Use a polar aprotic solvent to favor the SN2 reaction.
Product loss during workup.Perform acid-base extractions carefully to avoid loss of the amine product. Ensure complete extraction from the aqueous layer after basification.
Presence of a Major Isomeric Byproduct Lack of regioselectivity in the Mannich reaction.Adjust reaction conditions to favor the formation of the thermodynamically more stable enol leading to the 3-substituted product. This typically involves higher reaction temperatures and longer reaction times.
Formation of High Molecular Weight Byproducts Over-alkylation in nucleophilic substitution or bis-Mannich reaction.Nucleophilic Substitution: Use a significant excess of dimethylamine relative to the 3-halobutan-2-one to favor the formation of the desired product over further alkylation. Mannich Reaction: Control the stoichiometry of the reactants carefully. Using a secondary amine like dimethylamine already helps to prevent some over-alkylation pathways.
Product Decomposition During Purification Thermal instability of the aminoketone.Avoid high temperatures during purification. Use distillation under reduced pressure to lower the boiling point. When using a rotary evaporator, use a water bath at a moderate temperature.
Difficulty in Separating Product from Starting Materials Similar polarities of the product and unreacted starting materials.Column Chromatography: Employ a shallow polarity gradient in your solvent system to achieve better separation. Acid-Base Extraction: This is often effective for removing unreacted ketone starting material.

Experimental Protocols

Synthesis via Mannich Reaction (Adapted from a general procedure)

Reaction: Butan-2-one + Formaldehyde + Dimethylamine Hydrochloride → this compound Hydrochloride

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine dimethylamine hydrochloride (1.0 eq), paraformaldehyde (1.1 eq), and butan-2-one (1.5 eq) in a suitable solvent such as ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted butan-2-one.

  • Make the aqueous layer basic (pH > 10) with a cold concentrated solution of sodium hydroxide.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Synthesis via Reductive Amination (General Approach)

Reaction: Butan-2-one + Dimethylamine --(Reducing Agent)--> this compound

Procedure:

  • To a solution of butan-2-one (1.0 eq) and dimethylamine (1.2 eq, e.g., as a solution in THF or as dimethylamine hydrochloride with a base) in a suitable solvent (e.g., methanol or dichloromethane), add a dehydrating agent such as molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Cool the reaction mixture in an ice bath and add a reducing agent such as sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC.

  • Quench the reaction by carefully adding an acidic solution (e.g., dilute HCl).

  • Perform an acid-base workup as described in the Mannich reaction protocol to isolate the product.

  • Purify by vacuum distillation or column chromatography.

Synthesis via Nucleophilic Substitution (General Approach)

Reaction: 3-Bromobutan-2-one + Dimethylamine → this compound

Procedure:

  • Dissolve 3-bromobutan-2-one (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a significant excess of dimethylamine (e.g., 3-5 eq, as a solution or bubbled as a gas) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitor by TLC or GC).

  • Remove the excess dimethylamine and solvent under reduced pressure.

  • Perform an acid-base workup to separate the product from any unreacted starting material and byproducts.

  • Purify the product by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes typical yields and key byproducts for the different synthetic routes. Please note that actual results may vary depending on the specific reaction conditions.

Synthetic Route Typical Yield Range Major Potential Byproducts Key Considerations for Minimizing Byproducts
Mannich Reaction 40-70%4-(Dimethylamino)butan-2-one, Bis-Mannich baseOptimize temperature and reaction time to control regioselectivity. Careful control of stoichiometry.
Reductive Amination 50-80%Over-alkylation products (minor)Use a selective reducing agent like NaBH3CN. Control stoichiometry.
Nucleophilic Substitution 30-60%Over-alkylation products (tertiary amine, quaternary salt)Use a large excess of dimethylamine.

Visualizations

Mannich_Reaction_Byproducts cluster_reactants Reactants cluster_products Products & Byproducts butan_2_one Butan-2-one desired_product This compound butan_2_one->desired_product Reaction at C3 isomeric_byproduct 4-(Dimethylamino)butan-2-one butan_2_one->isomeric_byproduct Reaction at C1 formaldehyde Formaldehyde formaldehyde->desired_product formaldehyde->isomeric_byproduct dimethylamine Dimethylamine dimethylamine->desired_product dimethylamine->isomeric_byproduct bis_mannich Bis-Mannich Byproduct desired_product->bis_mannich Further Reaction isomeric_byproduct->bis_mannich Further Reaction

Caption: Byproduct formation pathways in the Mannich reaction.

Troubleshooting_Logic start Experiment Start issue Identify Issue start->issue low_yield Low Yield issue->low_yield Yield < Expected byproducts High Byproducts issue->byproducts Impure Product decomposition Product Decomposition issue->decomposition During Purification check_conditions Check Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_conditions check_workup Review Workup Procedure (e.g., pH during extraction) low_yield->check_workup byproducts->check_conditions optimize_reagents Optimize Reagent Ratios (e.g., excess amine) byproducts->optimize_reagents modify_purification Modify Purification (e.g., Vacuum Distillation) decomposition->modify_purification solution Problem Resolved check_conditions->solution check_workup->solution modify_purification->solution optimize_reagents->solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Stability of 3-(Dimethylamino)butan-2-one under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Dimethylamino)butan-2-one, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound, a β-aminoketone, is generally stable under acidic conditions. However, it is known to be unstable under neutral to basic conditions, where it can undergo degradation.[1][2]

Q2: Why is this compound more stable in acidic solutions?

A2: In an acidic environment, the nitrogen atom of the dimethylamino group becomes protonated, forming a water-soluble and stable ammonium salt. This protonation prevents the lone pair of electrons on the nitrogen from participating in the degradation pathway.

Q3: What happens to this compound under neutral or basic conditions?

A3: Under neutral to basic conditions (pH ≥ 7), this compound can undergo a retro-Mannich reaction, also known as a dealumination or retro-Michael elimination.[2] This results in the cleavage of the carbon-nitrogen bond, leading to the formation of methyl vinyl ketone and dimethylamine.

Q4: I am observing a loss of my starting material in a reaction buffered at pH 7.5. Could this be due to instability?

A4: Yes, it is highly likely. The stability of this compound decreases significantly at pH values around 7.4 and above, with some studies on similar β-aminoketones showing rapid elimination in minutes.[1] It is recommended to conduct your reaction at a lower pH if the reaction conditions permit.

Q5: What are the best practices for storing this compound?

A5: For long-term storage, it is advisable to store this compound as a salt (e.g., hydrochloride salt) or in a mildly acidic solution at low temperatures (2-8 °C) to ensure its stability. Avoid storing it in neutral or basic buffered solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected formation of byproducts with characteristic vinyl and amine signals in NMR. The reaction or work-up conditions may be neutral or slightly basic, leading to the retro-Mannich degradation of your compound.Ensure all aqueous solutions used during the reaction and work-up are acidified (e.g., dilute HCl, pH 4-5). Avoid the use of basic washes (e.g., sodium bicarbonate) if possible, or perform them quickly at low temperatures.
Low yield of a reaction where this compound is a starting material, even with full conversion of other reactants. The compound may be degrading under the reaction conditions, especially if the reaction is run at elevated temperatures or for extended periods in a non-acidic medium.If possible, lower the reaction temperature and shorten the reaction time. Ensure the reaction medium is sufficiently acidic throughout the process. Consider adding the β-aminoketone slowly to the reaction mixture to minimize its exposure to potentially destabilizing conditions.
Inconsistent analytical results (e.g., HPLC purity) between batches or over time. The sample for analysis might be degrading if dissolved in a neutral solvent (e.g., water or methanol/water) for an extended period before injection.Prepare analytical samples in a slightly acidic mobile phase or diluent just before analysis. Store stock solutions of the compound in an acidic solvent.

Stability Data Summary

Condition pH Temperature (°C) Expected Stability Primary Degradation Pathway Potential Degradation Products
Acidic 3.025HighMinimalNot significant
Acidic 5.025HighMinimalNot significant
Near Neutral 7.025LowRetro-Mannich ReactionMethyl vinyl ketone, Dimethylamine
Basic 9.025Very LowRapid Retro-Mannich ReactionMethyl vinyl ketone, Dimethylamine
Acidic, Elevated Temp. 5.050Moderate to HighSlow degradationNot significant in short term

Experimental Protocol: Stability Assessment of this compound under Acidic Conditions

This protocol outlines a general method for assessing the stability of this compound in an acidic solution using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Potassium phosphate monobasic

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a C18 column and UV detector

2. Preparation of Buffer Solutions:

  • Prepare a 100 mM phosphate buffer solution.

  • Adjust the pH of the buffer to the desired acidic values (e.g., pH 3, 4, 5, 6) using HCl.

3. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.

4. Stability Study:

  • Store the prepared samples at a constant temperature (e.g., 25 °C or 40 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

5. HPLC Analysis:

  • Mobile Phase: A suitable gradient of acetonitrile and a low pH aqueous buffer (e.g., 0.1% formic acid in water).

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Quantify the peak area of this compound at each time point.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage remaining versus time for each pH and temperature condition.

Signaling Pathways and Logical Relationships

The following diagram illustrates the factors influencing the stability of this compound.

cluster_conditions Experimental Conditions cluster_outcomes Compound State cluster_products Degradation Products Condition This compound Acidic Acidic Conditions (pH < 7) Condition->Acidic Exposure to acid Basic Neutral/Basic Conditions (pH >= 7) Condition->Basic Exposure to base/neutral pH Stable Stable (Protonated Amine) Acidic->Stable Unstable Unstable (Free Amine) Basic->Unstable Degradation Retro-Mannich Reaction Unstable->Degradation Initiates Products Methyl Vinyl Ketone + Dimethylamine Degradation->Products Yields

Caption: Factors influencing the stability of this compound.

References

Improving enantiomeric excess in 3-(Dimethylamino)butan-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) in the synthesis of 3-(Dimethylamino)butan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of this compound?

A1: The enantioselective synthesis of this compound, a chiral β-amino ketone, is most commonly achieved through the asymmetric Mannich reaction.[1][2][3] This reaction involves the addition of a ketone enolate to an imine, guided by a chiral catalyst to control the stereochemical outcome. Key strategies include:

  • Organocatalysis: Utilizing chiral small molecules like proline and its derivatives, or cinchona alkaloids, to catalyze the reaction.[2][4] These catalysts form chiral enamines or activate the imine, directing the facial selectivity of the nucleophilic attack.

  • Metal Catalysis: Employing chiral metal complexes (e.g., with Zinc, Copper, or Palladium) as Lewis acids to coordinate with the reactants and create a chiral environment.

  • Enzymatic Resolution: Using enzymes to selectively resolve a racemic mixture of this compound, although this is a post-synthesis purification step rather than a direct asymmetric synthesis.

Q2: How can I determine the enantiomeric excess of my product?

A2: The enantiomeric excess (ee) of your this compound sample can be determined using several analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas gives the ee.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile derivatives of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals for the two enantiomers will be shifted to different extents, allowing for integration and calculation of the ee.

Q3: What is a realistic target for enantiomeric excess in this synthesis?

A3: With careful optimization of the reaction conditions, catalysts, and reagents, achieving an enantiomeric excess of >90% is a realistic target for the asymmetric Mannich reaction leading to β-amino ketones. Some organocatalytic systems have reported enantioselectivities up to 96% for analogous substrates.[2] However, initial experiments may yield lower ee values that can be improved through systematic troubleshooting.

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee)

Low enantiomeric excess is a common challenge in asymmetric synthesis. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Impure Catalyst Use a freshly purified or newly purchased chiral catalyst. Impurities can significantly reduce enantioselectivity.
Incorrect Catalyst Loading Optimize the catalyst loading. Typically, 5-20 mol% is used. Too little may result in a slow, non-selective background reaction, while too much can sometimes lead to undesired side reactions.
Suboptimal Solvent Screen a range of solvents. The polarity and coordinating ability of the solvent can dramatically impact the transition state geometry and thus the enantioselectivity. Ethereal solvents like diethyl ether or THF are often good starting points for organocatalyzed Mannich reactions.[4]
Inappropriate Reaction Temperature Lower the reaction temperature. Many asymmetric reactions show higher enantioselectivity at lower temperatures as it increases the energy difference between the diastereomeric transition states.
Presence of Water Ensure all glassware is oven-dried and use anhydrous solvents. Water can interfere with the catalyst and promote a non-selective background reaction.
Racemization of Product The product may racemize during workup or purification. Use mild acidic or basic conditions and consider if purification via column chromatography on silica gel is causing racemization. If so, alternative purification methods may be necessary.
Issue 2: Low Reaction Yield

A low yield of this compound can be attributed to several factors.

Potential Cause Recommended Solution
Poor Quality Reagents Use freshly distilled or purified starting materials (butanone, dimethylamine, and the aldehyde equivalent).
Inefficient Catalyst Activity Ensure the chosen catalyst is appropriate for the substrate. Some catalysts have a narrow substrate scope.[5] Consider screening different types of catalysts (e.g., proline vs. cinchona derivatives).
Unfavorable Reaction Kinetics Increase the reaction time or temperature (be mindful of the effect on ee). Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Decomposition of Reactants or Product The starting materials or the final product may be unstable under the reaction conditions. Consider milder conditions or protecting groups if necessary.
Inefficient Workup or Purification Optimize the extraction and purification procedures to minimize product loss.

Experimental Protocols

Protocol: Organocatalytic Asymmetric Mannich Reaction

This protocol is an adapted procedure for the synthesis of chiral β-amino ketones using a proline-derived organocatalyst.

Materials:

  • Butan-2-one (freshly distilled)

  • Eschenmoser's salt (Dimethylaminomethyl iodide) or a pre-formed iminium salt

  • (S)-Proline (or other chiral organocatalyst)

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (e.g., (S)-Proline, 10 mol%).

  • Add the anhydrous solvent (e.g., 5 mL of DMF).

  • Add butan-2-one (1.2 equivalents) to the flask and stir the mixture at room temperature for 20 minutes to allow for enamine formation.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • In a separate flask, prepare a solution or suspension of the iminium salt precursor (e.g., Eschenmoser's salt, 1.0 equivalent) in the same anhydrous solvent.

  • Add the iminium salt solution/suspension dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to stir for the optimized time (e.g., 12-24 hours), monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC).

Data Presentation

The choice of catalyst and solvent significantly influences the enantiomeric excess. The following table summarizes results for the synthesis of analogous β-amino ketones using different organocatalysts, providing an expected range of performance.

Table 1: Performance of Chiral Organocatalysts in the Asymmetric Synthesis of β-Amino Ketones (Analogous Systems)

CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
Cinchonine-derived thioureaDiethyl etherRoom Temp9375[4]
(S)-ProlineDMSORoom Temp9596(Adapted from[2])
(S)-ProlineDMF47293(Adapted from[2])
Chiral DiamineTHF-208590+(General observation)

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation (Butan-2-one, Iminium Salt, Catalyst) reaction 2. Asymmetric Mannich Reaction (Controlled Temperature) reagents->reaction quench 3. Reaction Quench (aq. NaHCO3) reaction->quench extraction 4. Workup & Extraction (Ethyl Acetate) quench->extraction purification 5. Purification (Column Chromatography) extraction->purification analysis 6. Analysis (Yield, ee via Chiral HPLC) purification->analysis

Caption: A typical experimental workflow for the asymmetric synthesis of this compound.

Troubleshooting Logic for Low Enantiomeric Excess

troubleshooting_low_ee start Low Enantiomeric Excess (ee) check_catalyst Is the catalyst pure and from a reliable source? start->check_catalyst check_conditions Are reaction conditions (temp, solvent) optimized? check_catalyst->check_conditions Yes purify_catalyst Purify or replace catalyst. Optimize catalyst loading. check_catalyst->purify_catalyst No check_reagents Are reagents anhydrous and pure? check_conditions->check_reagents Yes optimize_conditions Screen solvents. Lower reaction temperature. check_conditions->optimize_conditions No check_workup Is racemization occurring during workup/purification? check_reagents->check_workup Yes purify_reagents Use anhydrous solvents. Distill liquid reagents. check_reagents->purify_reagents No modify_workup Use milder workup conditions. Consider alternative purification. check_workup->modify_workup Yes end_node Improved Enantiomeric Excess check_workup->end_node No purify_catalyst->check_conditions optimize_conditions->check_reagents purify_reagents->check_workup modify_workup->end_node

Caption: A decision tree for troubleshooting low enantiomeric excess in asymmetric synthesis.

References

Side-product formation and mitigation in aminoketone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Aminoketone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side-product formation and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during aminoketone synthesis via the Mannich reaction?

A1: The Mannich reaction is a powerful tool for aminoketone synthesis, but it is often plagued by side reactions that can complicate purification and reduce yields. The most prevalent side reactions include:

  • Bis-alkylation: This occurs when a primary amine is used as the starting material. The initial product, a secondary amine, can react again with the aldehyde and enolizable ketone to form a tertiary amine, leading to a mixture of mono- and di-alkylation products.[1][2]

  • Aldol Condensation: The acidic or basic conditions employed in the Mannich reaction can also catalyze the self-condensation of the enolizable ketone or aldehyde, resulting in the formation of β-hydroxy carbonyl compounds or their dehydrated α,β-unsaturated analogues.

  • Further reaction of the Mannich base: The aminoketone product (Mannich base) is itself a nitrogenous base and can react further with formaldehyde to generate a new iminium ion, which can then condense with additional molecules of the ketone.[1][2]

Q2: How can I prevent the formation of side products in the Mannich reaction?

A2: Several strategies can be employed to mitigate side-product formation in the Mannich reaction:

  • Choice of Amine: To avoid bis-alkylation, it is highly recommended to use a secondary amine instead of a primary amine. This ensures the formation of a tertiary amine product that cannot react further.

  • Control of Stoichiometry: Careful control of the molar ratios of the reactants is crucial. Using a slight excess of the enolizable ketone and limiting the amount of the amine and aldehyde can help to minimize the formation of bis-alkylation and other side products.

  • Use of a Non-Enolizable Aldehyde: Employing a non-enolizable aldehyde, such as formaldehyde or benzaldehyde, prevents its self-condensation via the aldol reaction.[3]

  • Reaction Conditions: Optimization of reaction temperature, time, and catalyst can significantly improve the selectivity of the Mannich reaction over the competing aldol condensation.

  • Pre-formed Iminium Salts: The use of pre-formed iminium salts can provide better control over the reaction and improve selectivity for the desired aminoketone.

Q3: What are the primary challenges in synthesizing aminoketones through the acylation of organometallic reagents?

A3: The acylation of organometallic reagents, such as Grignard or organolithium reagents, with acyl chlorides or other carboxylic acid derivatives can be a straightforward method for aminoketone synthesis. However, a major challenge is over-addition . The initially formed ketone is often more reactive than the starting acyl derivative, leading to a second addition of the organometallic reagent to the ketone, which results in the formation of a tertiary alcohol as a significant byproduct.[4]

Q4: How can the over-addition side reaction in the acylation of organometallic reagents be mitigated?

A4: The most effective strategy to prevent over-addition is the use of Weinreb-Nahm amides (N-methoxy-N-methylamides). When an organometallic reagent adds to a Weinreb-Nahm amide, it forms a stable, chelated tetrahedral intermediate. This intermediate is unreactive towards further addition and collapses to the desired ketone only upon acidic workup. This method provides a reliable way to synthesize ketones, including aminoketones, in high yields without the formation of tertiary alcohol byproducts.[4][5]

Q5: What are the common side products in the α-amination of enolates for aminoketone synthesis?

A5: The α-amination of enolates is a valuable method for the direct introduction of a nitrogen atom at the α-position of a ketone. However, a common side reaction, particularly when using sulfonyl azides as the electrophilic nitrogen source, is diazo transfer . In this process, the intermediate triazene salt can fragment to yield a diazo compound and a sulfonamide, competing with the desired formation of the azide which is subsequently reduced to the amine.[1]

Q6: How can the formation of diazo compounds be minimized in α-amination reactions?

A6: The ratio of the desired azide to the diazo byproduct can be influenced by the reaction conditions, particularly the workup procedure. For instance, in the azidation of enolates derived from chiral oxazolidinones, an acidic workup with acetic acid has been shown to favor the formation of the desired azide, while a workup with trifluoroacetic acid can promote the formation of the diazo compound.[1] Careful optimization of the workup conditions is therefore critical for maximizing the yield of the desired α-amino ketone.

Troubleshooting Guides

Mannich Reaction: Poor Yield and Mixture of Products
Symptom Possible Cause Troubleshooting Steps
Presence of a higher molecular weight byproduct, especially when using a primary amine. Bis-alkylation of the primary amine.1. Switch to a secondary amine if the protocol allows. 2. Carefully control the stoichiometry; use the primary amine as the limiting reagent. 3. Consider a protection strategy for the primary amine to allow for mono-alkylation, followed by deprotection.
Formation of a complex mixture of products, some of which may be dehydrated. Competing Aldol condensation.1. Optimize the reaction temperature; lower temperatures often favor the Mannich reaction. 2. Screen different acid or base catalysts to find one that selectively promotes the Mannich reaction. 3. If using an enolizable aldehyde, switch to a non-enolizable one like formaldehyde or benzaldehyde.
Low conversion of starting materials. Inefficient formation of the iminium ion or enolate.1. Ensure the catalyst is active and used in the correct concentration. 2. Consider using a pre-formed iminium salt to bypass the in-situ formation step. 3. For base-catalyzed reactions, ensure the base is strong enough to generate a sufficient concentration of the enolate.
Acylation of Organometallics: Formation of Tertiary Alcohol Byproduct
Symptom Possible Cause Troubleshooting Steps
Significant amount of tertiary alcohol detected in the product mixture. Over-addition of the organometallic reagent to the ketone product.1. Convert the carboxylic acid or acyl chloride to a Weinreb-Nahm amide before reacting with the organometallic reagent. 2. If using a highly reactive organometallic reagent like a Grignard or organolithium, perform the reaction at a very low temperature (e.g., -78 °C) and add the reagent slowly to a solution of the acylating agent. 3. Consider using a less reactive organometallic reagent, such as an organocuprate (Gilman reagent), which is less prone to over-addition.[6][7]
α-Amination of Enolates: Low Yield of Aminoketone and Presence of Diazo Compound
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired α-amino ketone and detection of a diazo compound. Competing diazo transfer reaction.1. Modify the acidic workup conditions. A milder acid, such as acetic acid, may favor the formation of the azide over the diazo compound. 2. Screen different electrophilic aminating reagents. Some reagents may be less prone to the diazo transfer side reaction. 3. Optimize the solvent and the enolate counter-ion, as these can also influence the product distribution.[1]

Visualizing Reaction Pathways and Troubleshooting

Mannich_Reaction_Troubleshooting start Mannich Reaction Initiated issue Low Yield or Mixture of Products start->issue bis_alkylation Bis-alkylation Product (High MW) issue->bis_alkylation Primary Amine Used? aldol Aldol Condensation Products issue->aldol Enolizable Aldehyde/Ketone? low_conversion Low Conversion issue->low_conversion Inefficient Reaction? solution1 Use Secondary Amine or Control Stoichiometry bis_alkylation->solution1 solution2 Optimize Temperature/Catalyst or Use Non-enolizable Aldehyde aldol->solution2 solution3 Check Catalyst Activity or Use Pre-formed Iminium Salt low_conversion->solution3 end_product Desired Aminoketone solution1->end_product solution2->end_product solution3->end_product

Caption: Troubleshooting workflow for the Mannich reaction.

Acylation_Side_Reaction cluster_desired Desired Pathway cluster_side_reaction Side Reaction Pathway Acyl Derivative Acyl Derivative Ketone Ketone Acyl Derivative->Ketone + Organometallic Ketone_side Ketone Aminoketone Aminoketone Ketone->Aminoketone Workup Tertiary Alcohol Tertiary Alcohol Ketone_side->Tertiary Alcohol + Organometallic (Over-addition)

Caption: Over-addition side reaction in acylation of organometallics.

Detailed Experimental Protocols

Protocol 1: Selective Mono-alkylation in Mannich Reaction using a Primary Amine Salt

This protocol aims to minimize bis-alkylation by using the hydrobromide salt of the primary amine and carefully controlling the deprotonation/protonation equilibrium.

Materials:

  • Primary amine hydrobromide (1.0 eq)

  • Alkyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (solvent)

  • Enolizable ketone (1.2 eq)

  • Paraformaldehyde (1.2 eq)

Procedure:

  • To a stirred suspension of the primary amine hydrobromide and potassium carbonate in acetonitrile, add the enolizable ketone and paraformaldehyde.

  • Heat the mixture to a gentle reflux.

  • Slowly add the alkyl bromide dropwise over a period of 1-2 hours.

  • Continue refluxing and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the mono-alkylated aminoketone.

Rationale for Mitigation: By using the amine hydrobromide salt and a controlled amount of base, the free primary amine is generated in situ at a low concentration. The secondary amine product is more basic and will be preferentially protonated, thus reducing its availability for a second alkylation.

Protocol 2: Suppression of Aldol Condensation in a Base-Catalyzed Mannich Reaction

This protocol focuses on optimizing conditions to favor the Mannich reaction over the competing aldol condensation.

Materials:

  • Enolizable ketone (1.0 eq)

  • Non-enolizable aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Secondary amine (e.g., pyrrolidine) (1.1 eq)

  • Sodium hydroxide (NaOH) solution (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the enolizable ketone and the non-enolizable aldehyde in ethanol at room temperature.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add the secondary amine to the cooled mixture.

  • Add the catalytic amount of NaOH solution dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., 1M HCl).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude aminoketone.

  • Purify by column chromatography.

Rationale for Mitigation: Lowering the reaction temperature generally slows down the rate of the aldol condensation more significantly than the Mannich reaction, thereby improving the chemoselectivity. Using a non-enolizable aldehyde completely prevents its self-condensation.

Protocol 3: Weinreb Amide Synthesis for Over-addition Prevention

This protocol details the synthesis of an aminoketone via a Weinreb amide intermediate to avoid the formation of a tertiary alcohol byproduct.

Part A: Weinreb Amide Formation Materials:

  • N-protected amino acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM) (solvent)

Procedure:

  • Dissolve the N-protected amino acid, N,O-dimethylhydroxylamine hydrochloride, EDC, and HOBt in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA dropwise and stir the reaction at room temperature overnight.

  • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Weinreb amide.

Part B: Ketone Formation Materials:

  • Weinreb amide from Part A (1.0 eq)

  • Grignard reagent (e.g., Phenylmagnesium bromide) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF) (solvent)

Procedure:

  • Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Add the Grignard reagent dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired aminoketone.

Rationale for Mitigation: The stable chelated intermediate formed from the addition of the Grignard reagent to the Weinreb amide prevents a second addition, thus eliminating the formation of the tertiary alcohol byproduct. The ketone is only liberated during the aqueous workup.

References

Temperature optimization for amination of butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the temperature optimization of the amination of butan-2-one. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the amination of butan-2-one?

The optimal temperature for the amination of butan-2-one is highly dependent on the specific method employed, particularly the choice of catalyst and reducing agent.

  • Biocatalytic Methods: Using enzymes like amine dehydrogenases (AmDH), reactions are typically conducted at milder temperatures, for instance, around 30°C, to maintain enzyme stability and activity.[1]

  • Chemical Methods (Reductive Amination): For standard chemical reductive amination using hydride reducing agents, the reaction can often be performed at room temperature.

  • Catalytic Hydrogenation: When using metal catalysts and H₂ gas, temperatures can vary. Some processes may require elevated temperatures to achieve a reasonable reaction rate.

  • C-N Cross-Coupling: Other catalytic methods, such as those involving nickel catalysts for C-N cross-coupling, might require significantly higher temperatures, in the range of 70°C to 120°C, to be effective.[2]

Q2: How does temperature affect the yield and selectivity in the amination of butan-2-one?

Temperature is a critical parameter that can influence both the reaction rate and the formation of byproducts.

  • Increased Reaction Rate: Generally, higher temperatures accelerate the reaction. For some catalytic systems, increasing the temperature from 70°C to 110°C has been shown to improve product yield.[2]

  • Potential for Byproducts: Excessively high temperatures can lead to undesirable side reactions or decomposition of reactants and products. For example, at very high temperatures, butan-2-one may undergo desorption from a catalyst surface, which could decrease reaction efficiency.[3]

  • Imine Formation: The initial step in reductive amination is the formation of an imine intermediate.[4] This is an equilibrium process, and temperature can affect the position of this equilibrium.

Q3: What are the most common methods for the amination of butan-2-one?

The most prevalent method is reductive amination .[4][5] This process involves two main steps:

  • Imine Formation: Butan-2-one reacts with an amine (e.g., ammonia or a primary amine) to form an imine intermediate.[4]

  • Reduction: The imine is then reduced to the final amine product.[4]

Common reducing agents for this process include:

  • Sodium triacetoxyborohydride (STAB)

  • Sodium cyanoborohydride (NaCNBH₃)[5][6]

  • Sodium borohydride (NaBH₄)[5][6]

  • Catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd/C).[4][7]

Troubleshooting Guide

This section addresses common issues encountered during the amination of butan-2-one, with a focus on temperature-related solutions.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps & Temperature Considerations
Incomplete Imine Formation The formation of the imine intermediate is often the rate-limiting step and is reversible.[4] Solution: Try running the imine formation step at a slightly elevated temperature (e.g., 40-60°C) for a short period before adding the reducing agent. Be cautious, as excessive heat can degrade the reactants.
Low Reactivity of Amine Some amines, particularly electron-poor or sterically hindered ones, may react slowly.[8] Solution: A moderate increase in temperature can help overcome the activation energy barrier. Consider a stepwise increase in temperature (e.g., in 10°C increments from room temperature) to find the optimal point without causing degradation.
Ineffective Reduction Step The chosen reducing agent may not be active enough at the reaction temperature. Solution: While some reducing agents work well at room temperature, others may benefit from gentle heating. Conversely, if using a very reactive reducing agent like NaBH₄, ensure the temperature is low enough to prevent the premature reduction of butan-2-one before the imine forms.[5]
Catalyst Deactivation (for catalytic methods) The catalyst may be inactive at the chosen temperature. Solution: Review the literature for the optimal temperature range for your specific catalyst. For some nickel-based systems, temperatures above 100°C are necessary for good activity.[2]

Problem 2: Formation of Side Products (e.g., Alcohol from Ketone Reduction)

Potential Cause Troubleshooting Steps & Temperature Considerations
Premature Reduction of Butan-2-one This is common when using a strong reducing agent like NaBH₄ that can reduce the ketone directly.[5] Solution: Perform the reaction at a lower temperature (e.g., 0°C to room temperature). Alternatively, allow the imine to form completely before adding the reducing agent. Using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN), which is less reactive towards ketones at neutral or slightly acidic pH, is also a good strategy.[5][9]
Over-alkylation If using a primary amine, it's possible for the secondary amine product to react further. Solution: This is less of an issue with reductive amination compared to direct alkylation.[5] However, controlling the stoichiometry and maintaining a moderate temperature can help minimize this.

Data on Temperature and Concentration Effects

The following tables summarize data from related amination studies to illustrate the impact of reaction parameters.

Table 1: Effect of Temperature on Yield for a Ni-Catalyzed Amination Reaction [2]

Temperature (°C)Yield (%)
70~20
80~35
90~55
100~70
110~85
120~85

Note: Data is adapted from a study on C–N cross-coupling of aryl halides and may serve as a general reference for the effect of temperature in catalytic amination.

Table 2: Effect of Substrate Concentration on Biocatalytic Reductive Amination of Butan-2-one [1]

Butan-2-one Concentration (mM)Conversion (%) after 24h
10~15
50~50
100~40
200~25

Note: This data is from a study using an amine dehydrogenase (MsmeAmDH) at 30°C.

Experimental Protocols

Protocol 1: General Reductive Amination of Butan-2-one using Sodium Triacetoxyborohydride (STAB)

  • Reactant Preparation: In a round-bottom flask, dissolve butan-2-one (1 equivalent) and the desired primary amine (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).[6]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the mixture. The reaction is often exothermic, so maintain the temperature at room temperature using a water bath if necessary.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction is typically complete within 3-24 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation as required.

Protocol 2: Biocatalytic Reductive Amination of Butan-2-one using an Amine Dehydrogenase (AmDH) [1][10]

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare a buffered solution (e.g., 2 M NH₄HCO₂ buffer, pH 9.0).

  • Addition of Components: Add the following to the buffer:

    • Butan-2-one (e.g., 50 mM).

    • Cofactor (e.g., 0.2 mM NADP⁺).

    • Cofactor recycling system (e.g., 1.1 eq. glucose and 3 U/mL glucose dehydrogenase).

    • Purified Amine Dehydrogenase (e.g., 0.5 - 1.0 mg/mL).

  • Incubation and Temperature Control: Shake or stir the reaction mixture at a controlled temperature, typically 30°C .[1]

  • Reaction Monitoring: Monitor the conversion of butan-2-one to the corresponding amine over time (e.g., 24-48 hours) using UHPLC or another suitable analytical method.

  • Product Isolation: Once the reaction reaches the desired conversion, the product can be isolated. For a volatile amine like butan-2-amine, this may involve acidification followed by distillation and lyophilization to obtain the hydrochloride salt.[10]

Visual Guides

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Butan-2-one and Amine in Solvent B Stir for Imine Formation (RT to 60°C) A->B Step 1 C Add Reducing Agent (e.g., STAB) B->C Step 2 D Monitor Reaction (TLC / GC-MS) C->D Step 3 E Quench Reaction D->E Step 4 F Extract Product E->F Step 5 G Purify (Chromatography / Distillation) F->G Step 6

Caption: General workflow for the chemical reductive amination of butan-2-one.

Troubleshooting_Logic Start Start: Low Product Yield Q1 Is an alcohol byproduct (Butan-2-ol) observed? Start->Q1 A1_Yes Decrease reaction temperature (e.g., to 0°C). Use milder reducing agent. Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No End Re-evaluate Reaction A1_Yes->End Q2 Is imine formation the likely issue? A1_No->Q2 A2_Yes Slightly increase temperature during imine formation (e.g., 40-50°C). Allow more time before adding reductant. Q2->A2_Yes Yes A2_No Consider catalyst activity or reduction step efficiency. Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting logic for low yield in butan-2-one amination.

References

Technical Support Center: Stoichiometric Control in 3-(Dimethylamino)butan-2-one Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Dimethylamino)butan-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound?

A1: The reactivity of this compound is primarily governed by its ketone and tertiary amine functional groups. Key reactions include:

  • Reactions at the carbonyl group: Nucleophilic addition reactions, such as reduction to form the corresponding β-amino alcohol, 3-(dimethylamino)butan-2-ol.

  • Reactions involving the α-protons: Enolate formation, which is crucial for reactions like alkylation and condensation. The presence of the amino group can influence the regioselectivity of enolate formation.

  • Reactions of the tertiary amine: The lone pair on the nitrogen atom allows for reactions such as salt formation with acids.

Q2: How does stoichiometry impact the synthesis of this compound via the Mannich reaction?

A2: Stoichiometry is a critical factor in the Mannich reaction, a common method for synthesizing β-amino ketones like this compound from butan-2-one, formaldehyde, and dimethylamine.[1][2][3][4] The molar ratios of the reactants influence the yield and purity of the product by controlling the formation of the desired product versus side products. For instance, an excess of the ketone can lead to the formation of bis-Mannich products where two aminomethyl groups are added.[5] Conversely, an inappropriate amount of the amine or formaldehyde can result in incomplete reaction and a lower yield.

Q3: What are the common side products in the synthesis of this compound, and how can they be minimized?

A3: Common side products in the Mannich synthesis of this compound include:

  • Regioisomers: When using an unsymmetrical ketone like butan-2-one, two different enolates can form, leading to the desired this compound and the isomeric 1-(dimethylamino)butan-2-one. The reaction conditions, such as temperature and the nature of the catalyst, can influence the regioselectivity.[6]

  • Bis-Mannich products: As mentioned, an excess of the ketone can lead to the formation of products with two aminomethyl groups. Careful control of the stoichiometry is key to minimizing this side reaction.[5]

  • Self-condensation of the ketone: Under certain conditions, the ketone can undergo self-condensation (an aldol reaction), leading to impurities.

Minimizing these side products can be achieved by carefully controlling the stoichiometry, reaction temperature, and order of addition of the reactants.

Troubleshooting Guides

Low Yield in the Synthesis of this compound
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Inaccurate stoichiometry of reactants.Carefully measure and ensure the correct molar ratios of butan-2-one, formaldehyde, and dimethylamine.
Inefficient formation of the iminium ion intermediate.Ensure the reaction pH is appropriate for iminium ion formation. The reaction is often carried out under mildly acidic conditions.[3]
Low reaction temperature.While higher temperatures can promote side reactions, a temperature that is too low may result in a slow reaction rate. Optimize the reaction temperature.
Formation of significant side products Incorrect order of addition of reactants.Generally, the amine and formaldehyde are allowed to react first to form the iminium ion before the addition of the ketone.
Suboptimal solvent.The choice of solvent can influence the reaction rate and selectivity. Protic solvents are often used.
Poor Diastereoselectivity in the Reduction of this compound
Symptom Possible Cause Suggested Solution
Formation of a nearly 1:1 mixture of syn and anti diastereomers of 3-(dimethylamino)butan-2-ol Use of a non-selective reducing agent.The choice of reducing agent is critical for controlling diastereoselectivity in the reduction of α-amino ketones.[7][8]
Inappropriate reaction temperature.The temperature can affect the transition state energies and thus the diastereoselectivity.
Presence of impurities that may interfere with the chelating control.Ensure the starting this compound is of high purity.

Quantitative Data

Precise quantitative data for the stoichiometric control in this compound reactions is highly dependent on the specific reaction conditions. However, the following table summarizes the expected qualitative trends based on general principles of the Mannich reaction.

Reactant Ratio (Butan-2-one : Formaldehyde : Dimethylamine) Expected Yield of this compound Expected Purity Issues
1 : 1 : 1Moderate to GoodPotential for unreacted starting materials.
>1 : 1 : 1May DecreaseIncreased formation of bis-Mannich products.
1 : >1 : 1May DecreasePotential for polymerization of formaldehyde.
1 : 1 : >1May DecreaseIncreased formation of the iminium ion, which may be unstable over long reaction times.

The diastereoselectivity of the reduction of this compound is highly dependent on the reducing agent and reaction conditions. The table below provides a general guide.

Reducing Agent Expected Major Diastereomer of 3-(Dimethylamino)butan-2-ol Controlling Factor
Small, unhindered borohydrides (e.g., NaBH₄)Mixture of syn and antiFelkin-Anh model may be followed, but chelation control can compete.
Bulky, hindered borohydrides (e.g., L-Selectride®)antiSteric hindrance of the reducing agent favors attack from the less hindered face.
Chelating reducing agents (e.g., Zn(BH₄)₂)synChelation between the carbonyl oxygen and the amino group directs the hydride delivery.

Experimental Protocols

Protocol 1: Synthesis of this compound via Mannich Reaction

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dimethylamine hydrochloride (1.0 eq) and paraformaldehyde (1.0 eq) in a suitable solvent such as ethanol.

  • Iminium Ion Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the dimethylaminomethyl chloride (Eschenmoser's salt precursor).

  • Addition of Ketone: Add butan-2-one (1.0 - 1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 2: Diastereoselective Reduction of this compound

This protocol provides a general method for the diastereoselective reduction to 3-(dimethylamino)butan-2-ol. The choice of reducing agent will determine the major diastereomer.

  • Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) round-bottom flask, dissolve this compound (1.0 eq) in a dry, aprotic solvent (e.g., THF or diethyl ether).

  • Cooling: Cool the solution to the desired temperature (typically -78 °C to 0 °C) using a dry ice/acetone or ice bath.

  • Addition of Reducing Agent: Slowly add the chosen reducing agent (e.g., a solution of L-Selectride® in THF for the anti diastereomer, or Zn(BH₄)₂ for the syn diastereomer) to the stirred solution.

  • Reaction: Monitor the reaction by TLC until all the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., water, saturated ammonium chloride solution, or Rochelle's salt solution).

  • Workup and Extraction: Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography or crystallization. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.[8]

Visualizations

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Purification butan_2_one Butan-2-one enol_formation Enol/Enolate Formation butan_2_one->enol_formation formaldehyde Formaldehyde iminium_formation Iminium Ion Formation formaldehyde->iminium_formation dimethylamine Dimethylamine dimethylamine->iminium_formation mannich_addition Mannich Addition iminium_formation->mannich_addition enol_formation->mannich_addition product This compound mannich_addition->product workup Workup product->workup purification Distillation / Chromatography workup->purification final_product Pure Product purification->final_product Regioselectivity cluster_enolates Enolate Formation cluster_products Products butan_2_one Butan-2-one kinetic_enolate Kinetic Enolate (less substituted) butan_2_one->kinetic_enolate Low Temp, Bulky Base thermodynamic_enolate Thermodynamic Enolate (more substituted) butan_2_one->thermodynamic_enolate High Temp, Small Base product_1 1-(Dimethylamino)butan-2-one (Kinetic Product) kinetic_enolate->product_1 + Iminium Ion product_3 This compound (Thermodynamic Product) thermodynamic_enolate->product_3 + Iminium Ion Diastereoselective_Reduction cluster_reduction Diastereoselective Reduction cluster_products Products start This compound chelation_control Chelation Control (e.g., Zn(BH4)2) start->chelation_control steric_control Steric Control (e.g., L-Selectride) start->steric_control syn_product syn-3-(Dimethylamino)butan-2-ol chelation_control->syn_product anti_product anti-3-(Dimethylamino)butan-2-ol steric_control->anti_product

References

Technical Support Center: Enhancing Long-Term Storage and Stability of Aminoketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of aminoketones. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research and formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for aminoketones?

A1: Aminoketones are susceptible to several degradation pathways, primarily influenced by environmental factors. The most common pathways are:

  • Hydrolysis: Particularly base-catalyzed hydrolysis, which is a significant concern for α-aminoketones like bupropion.[1] This degradation is highly dependent on pH.

  • Oxidation: The amine and ketone functionalities can be susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and trace metal ions.[1][2]

  • Photodegradation: Exposure to light, especially UV light, can cause photolysis, leading to the formation of degradation products.[3][4]

  • Thermal Degradation: High temperatures can accelerate chemical degradation reactions. While many amines show minimal thermal breakdown up to 400°F, the rate of other degradation reactions (like those involving CO2) increases significantly with temperature.[5]

Q2: What are the optimal storage conditions for aminoketone compounds?

A2: Optimal storage conditions are crucial for maintaining the integrity of aminoketones. General recommendations include:

  • Temperature: Store at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F), with permitted excursions between 15°C and 30°C (59°F and 86°F).[6][7] Avoid exposure to high temperatures or freezing.

  • pH: For aminoketones in solution, maintaining an acidic pH (below 5) is critical for stability, as this protonates the amine group and inhibits degradation.[1]

  • Light: Protect from light by using amber or opaque containers.[6][7]

  • Moisture: Store in a dry environment and use packaging with desiccants if the compound is hygroscopic.[1][8] The free base form of some aminoketones can be unstable and hygroscopic.[1]

  • Atmosphere: For oxygen-sensitive compounds, packaging under an inert atmosphere (e.g., nitrogen) can prevent oxidation.[8]

Q3: How can I improve the stability of an aminoketone in a liquid formulation?

A3: To enhance stability in aqueous solutions:

  • pH Optimization: The most effective strategy is to adjust and buffer the formulation to an optimal pH, typically below 5, where the aminoketone is most stable.[1]

  • Use of Excipients: Incorporate stabilizing excipients such as antioxidants (to prevent oxidation), chelating agents like EDTA (to bind metal ions that catalyze oxidation), and surfactants.[8][9][[“]]

  • Co-solvents: Using co-solvents can sometimes reduce the degradation rate in solution.

  • Prodrug Strategy: Chemically modifying the aminoketone into a prodrug can temporarily mask the labile functional group, improving stability.[11][12] For example, β-aminoketones can be designed to be stable in acidic conditions and cleave to release the parent amine at neutral or basic pH.[11]

Q4: Are there specific formulation strategies for solid aminoketone dosage forms?

A4: Yes, for solid forms, consider the following:

  • Salt Forms: Using a stable salt form of the aminoketone can improve stability over the free base.[1]

  • Lyophilization (Freeze-Drying): For heat-sensitive compounds, removing water via lyophilization can significantly enhance stability by preventing hydrolysis.[8][13]

  • Microencapsulation: Creating a protective barrier around the active pharmaceutical ingredient (API) can shield it from environmental factors like moisture and oxygen.[8][13]

  • Excipient Compatibility: Ensure all excipients are compatible with the aminoketone and do not accelerate degradation. Adding moisture-absorbing excipients can also be beneficial.[[“]]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Action(s)
Rapid degradation of compound in solution. High pH: The solution pH may be neutral or basic, catalyzing hydrolysis.[1]Adjust the pH to be below 5 using a suitable buffer system.[1] Re-evaluate the formulation's buffering capacity.
Oxygen Exposure: The compound may be sensitive to oxidation.[8]Prepare and store solutions under an inert gas (e.g., nitrogen). Add an appropriate antioxidant to the formulation.[8]
Light Exposure: Photodegradation may be occurring.[3]Conduct all experiments under light-protected conditions. Store the solution in amber vials or wrap containers in foil.[6]
Discoloration or precipitation in solid samples. Moisture Absorption: The compound may be hygroscopic and reacting with absorbed water.[1]Store the solid in a desiccator or use sealed packaging with a desiccant.[8] Consider if lyophilization is a suitable formulation strategy.[13]
Incompatible Excipients: An excipient in the formulation may be reacting with the aminoketone.Conduct compatibility studies with individual excipients to identify the problematic component.
Inconsistent results in stability studies. Variable Storage Conditions: Fluctuations in temperature or humidity in the storage chamber.Ensure stability chambers are properly calibrated and maintained. Monitor conditions throughout the study.[14]
Analytical Method Issues: The analytical method may not be stability-indicating, failing to separate degradants from the parent peak.Validate the analytical method according to ICH guidelines to ensure it is stability-indicating.[15] Use techniques like HPLC with mass spectrometry to identify degradation products.[1][16]

Visualization of Degradation and Stabilization

Aminoketone Degradation Pathways

cluster_factors Influencing Factors A Aminoketone B Hydrolysis (Base-Catalyzed) A->B C Oxidation A->C D Photodegradation A->D E Degradation Products (e.g., Carboxylic Acid + Amine) B->E F Oxidized Products C->F G Photolytic Products D->G F1 High pH F1->B F2 Moisture F2->B F3 Oxygen F3->C F4 Metal Ions F4->C F5 UV/Visible Light F5->D cluster_prep 1. Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis & Reporting A Select Batches of Aminoketone (API or Product) C Place Samples in Stability Chambers (ICH Conditions) A->C B Develop & Validate Stability-Indicating Method (e.g., HPLC) H Analyze Samples (Assay, Impurities, Physical Changes) B->H D Long-Term (e.g., 25°C/60% RH) C->D E Accelerated (e.g., 40°C/75% RH) C->E F Stress Conditions (Light, Heat, pH, Oxidation) C->F G Pull Samples at Scheduled Time Points G->H I Data Analysis (Degradation Kinetics) H->I J Determine Shelf-Life & Storage Conditions I->J cluster_formulation Formulation Strategies cluster_packaging Packaging & Storage center Enhanced Aminoketone Stability A pH Control (Acidic Buffers) center->A B Excipient Selection (Antioxidants, Chelators) center->B C Prodrug Design center->C D Lyophilization center->D E Light-Resistant Containers center->E F Inert Atmosphere (Nitrogen Blanket) center->F G Moisture Protection (Desiccants, Blister Packs) center->G H Controlled Temperature center->H

References

Troubleshooting low yield in Mannich-type reactions of ketones

Author: BenchChem Technical Support Team. Date: November 2025

An essential resource for researchers, scientists, and drug development professionals experiencing low yields in Mannich-type reactions of ketones. This guide provides detailed troubleshooting steps, frequently asked questions, and optimized experimental protocols to enhance reaction efficiency and product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in a Mannich reaction of a ketone?

Low yields in Mannich reactions can stem from several factors. The most critical steps are the formation of the electrophilic iminium ion and the subsequent nucleophilic attack by the ketone's enol or enolate form.[1][2] Common issues include:

  • Inefficient Iminium Ion Formation: This can be due to the low reactivity of the amine or aldehyde component. Aromatic amines, for instance, tend to be less reactive than aliphatic amines.[3] The pH of the reaction is also crucial; acidic conditions favor iminium ion formation.[1][4]

  • Poor Enolization of the Ketone: The ketone must be able to form an enol or enolate to act as a nucleophile. Steric hindrance or unfavorable keto-enol equilibrium can slow down or prevent the reaction.[5]

  • Side Reactions: Several side reactions can compete with the desired Mannich reaction, including self-condensation of the ketone (aldol reaction), polymerization of formaldehyde, or multiple additions if primary amines are used.[1][3]

  • Product Instability: The resulting β-amino ketone (Mannich base) can be unstable, especially under the reaction or workup conditions, potentially leading to elimination reactions.[5]

  • Sub-optimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time can significantly impact the yield.[6]

Q2: How do I choose the optimal solvent for my reaction?

Solvent selection is critical. Protic solvents like ethanol, methanol, water, or acetic acid are often used because they can facilitate the formation of the iminium ion.[7] However, the optimal solvent is highly dependent on the specific substrates and catalyst. It is often necessary to screen several solvents to find the best one for your system.[8][9] In some cases, high-boiling alcohols may be required to drive the reaction to completion, while in other instances, water can be an effective and environmentally friendly option.[10][11]

Q3: What type of catalyst should I use?

Mannich reactions can be catalyzed by both acids and bases.

  • Acid Catalysis: Mineral acids (like HCl) and organic acids (like acetic acid) are commonly used.[4][12] They promote both the formation of the iminium ion and the enolization of the ketone.[1] Organocatalysts, such as proline and its derivatives, can also be highly effective and may offer stereochemical control.[6][13]

  • Base Catalysis: Bases can also be used, although they are less common for the classic Mannich reaction.

  • Lewis Acids & Other Catalysts: Lewis acids and various heterogeneous catalysts, such as ZnO-nanoparticles or ionic liquids, have been shown to efficiently catalyze the reaction, often under milder conditions and with easier workup.[10][14]

Q4: My reaction is not proceeding. What should I check first?

If you observe no product formation, consider the following:

  • Reagent Quality: Ensure the amine, aldehyde (especially formaldehyde, which can polymerize), and ketone are pure and dry, if necessary.

  • Iminium Ion Formation: The reaction between the amine and the non-enolizable aldehyde (e.g., formaldehyde) is the first step.[2] You can try using a pre-formed iminium salt, such as an Eschenmoser salt, to bypass this step and potentially improve yields under anhydrous conditions.[7][15]

  • Catalyst Activity: Verify that the catalyst is active and used in the correct amount. Some reactions require a specific catalyst loading for optimal performance.[14]

  • Temperature: Some Mannich reactions require heating (reflux) to proceed at a reasonable rate.[16] Conversely, some may require lower temperatures to prevent side reactions.[5]

Q5: I am observing multiple products. What are the likely side reactions?

The formation of multiple products is a common issue that reduces the yield of the desired Mannich base.

  • Double Mannich Reaction: If you are using a primary amine (R-NH2), the initial Mannich product is a secondary amine, which can react again to form a tertiary amine, consuming your starting materials.[1][3]

  • Aldol Condensation: The enolizable ketone can react with itself in an aldol condensation, particularly if the iminium ion concentration is low or if the conditions favor self-condensation.

  • Reaction at Multiple Sites: Unsymmetrical ketones can be aminomethylated at different α-positions, leading to a mixture of regioisomers.[17]

  • Formaldehyde Polymerization: Under certain conditions, formaldehyde can polymerize to form paraformaldehyde. Using an aqueous solution (formalin) or freshly prepared formaldehyde can mitigate this.

Troubleshooting Guide

Problem 1: No reaction or very low conversion of starting materials.
Possible Cause Suggested Solution
Ineffective Iminium Ion Formation The first step of the mechanism involves the condensation of the amine and aldehyde.[2] If this step is inefficient, the reaction will not proceed. Confirm the reactivity of your substrates; aromatic amines are less reactive than aliphatic ones.[3] Ensure the pH is appropriate (typically acidic) to catalyze the dehydration step.[18] Consider using a more reactive aldehyde or a pre-formed iminium salt.[7]
Poor Ketone Enolization The ketone must have an acidic α-proton to form the required enol or enolate nucleophile.[2] Sterically hindered ketones or those with poor enolization tendencies may require stronger catalysts or higher temperatures. For o-substituted acetophenones, the reaction may fail due to less favorable keto/enol equilibration.[5]
Inactive or Inappropriate Catalyst The catalyst may be unsuitable for your specific substrates. Screen different acid or base catalysts (e.g., HCl, acetic acid, proline).[6] Lewis acids or heterogeneous catalysts might also be effective.[19] Check the optimal catalyst loading; too much or too little can be detrimental.[14]
Degraded Reagents Formaldehyde solutions can degrade over time. Use a fresh bottle of formalin or prepare formaldehyde by cracking paraformaldehyde. Ensure the amine and ketone are pure.
Problem 2: The reaction yields multiple products and byproducts.
Possible Cause Suggested Solution
Double Addition to Primary Amines A primary amine (RNH₂) can react twice, leading to a bis-alkylated product.[1][3] If this is an issue, use a secondary amine (R₂NH) instead. If the primary amine is necessary, adjust the stoichiometry to use an excess of the ketone.
Mixture of Regioisomers Unsymmetrical ketones can react on either side of the carbonyl group. The product ratio depends on whether the reaction is under kinetic or thermodynamic control.[17] To favor the kinetic (less substituted) product, use a strong, bulky base at low temperatures. For the thermodynamic (more substituted) product, use higher temperatures and a weaker base to allow for equilibration.
Aldol Side Reaction The ketone can undergo self-condensation. To minimize this, try adding the ketone slowly to the mixture of the amine, aldehyde, and catalyst to keep its instantaneous concentration low.[5]
Unintended Reaction with Solvent Certain solvents can participate in the reaction. For example, using dimethylformamide (DMF) as a solvent has been reported to lead to unexpected methylene substitution.[11] Acetic acid, when used in excess as both a solvent and catalyst with aromatic ketones, can lead to the formation of unexpected acetates instead of the Mannich base.[12]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize data from various studies, illustrating how changing reaction parameters can affect the yield.

Table 1: Effect of Catalyst on Mannich Reaction Yield Reaction of benzaldehyde, aniline, and cyclohexanone.

EntryCatalystCatalyst Amount (mol%)Yield (%)Reference
1No Catalyst0Trace[5]
2PhCOOH5056[5]
3PhCOOH10045[5]
4PhCOOH2048[5]
5[C₃SO₃Hnhm]HSO₄585[14]
6[C₃SO₃Hnhm]HSO₄1092[14]
7[C₃SO₃Hnhm]HSO₄1593[14]

Table 2: Effect of Solvent on Mannich Reaction Yield Data compiled from different reaction systems to show solvent trends.

EntrySolventYield (%)Reference
1Toluene45[8]
2Dichloromethane (DCM)70[8]
3Tetrahydrofuran (THF)81[8]
4Diethyl Ether (Et₂O)93[8]
5Methanol (MeOH)83[9]
6Ethanol (EtOH)79[9]
7Water (H₂O)72[20]
8Acetonitrile (MeCN)48[20]

Experimental Protocols

Protocol 1: General Three-Component Mannich Reaction

This protocol is adapted from a procedure for the synthesis of a β-amino ketone using aqueous formaldehyde and dimethylamine.[7]

  • Reagent Preparation: In a reaction vessel equipped with a mechanical stirrer, add the ketone (2.0 eq), an aqueous solution of formaldehyde (37%, 1.0 eq), an aqueous solution of dimethylamine (40%, 1.1 eq), and a suitable solvent (e.g., DMSO or ethanol).[7]

  • Reaction: Stir the resulting mixture vigorously at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel and extract three times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers. To isolate the Mannich base, acidify the organic layer to pH 2 with 2N HCl to form the hydrochloride salt, which can be extracted into the aqueous phase.[7] Then, basify the aqueous layer to pH 9 with 2N NaOH to regenerate the free amine. Extract the free amine back into ethyl acetate.

  • Isolation: Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified β-amino ketone. A 76% yield was reported for a specific substrate using this method.[7]

Protocol 2: Organocatalytic Decarboxylative Mannich Reaction

This protocol uses a β-keto acid as the ketone source in a reaction catalyzed by a cinchonine-derived catalyst.[8]

  • Reagent Preparation: To a solution of the imine (0.05 mmol) and the organocatalyst C-1 (10 mol%, 0.005 mmol) in diethyl ether (0.5 mL) at room temperature, add the β-keto acid (1.5 eq, 0.075 mmol).[8]

  • Reaction: Stir the reaction mixture for 12 hours at room temperature.

  • Isolation: After 12 hours, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure β-amino ketone. Yields of up to 93% have been reported with this method.[8]

Visualizations

Mannich_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Enolization cluster_2 Step 3: Nucleophilic Attack Amine R'₂NH (Amine) Hemiaminal Hemiaminal Amine->Hemiaminal + Aldehyde Aldehyde CH₂O (Formaldehyde) Aldehyde->Hemiaminal Iminium [R'₂N=CH₂]⁺ (Iminium Ion) Hemiaminal->Iminium - H₂O (Acid Cat.) Product_cation Protonated Product Iminium->Product_cation + Enol Ketone Ketone Enol Enol Form Ketone->Enol Acid or Base Cat. Enol->Product_cation Product β-Amino Ketone (Mannich Base) Product_cation->Product - H⁺

Caption: The three key mechanistic steps of the Mannich reaction.

Troubleshooting_Workflow cluster_issues Identify Primary Issue cluster_solutions_no_reaction Solutions for No Conversion cluster_solutions_byproducts Solutions for Byproducts cluster_solutions_isomer Solutions for Isomer Control start Low or No Yield no_reaction No Conversion start->no_reaction multiple_products Multiple Products start->multiple_products wrong_isomer Wrong Regioisomer start->wrong_isomer check_reagents Check Reagent Purity (esp. Formaldehyde) no_reaction->check_reagents check_catalyst Optimize Catalyst & Loading no_reaction->check_catalyst change_conditions Increase Temperature no_reaction->change_conditions preform_iminium Use Pre-formed Iminium Salt no_reaction->preform_iminium use_secondary_amine Use Secondary Amine (prevents double addition) multiple_products->use_secondary_amine slow_addition Slowly Add Ketone (prevents Aldol) multiple_products->slow_addition check_solvent Change Solvent multiple_products->check_solvent kinetic Kinetic Control: Low Temp, Bulky Base wrong_isomer->kinetic thermo Thermodynamic Control: Higher Temp wrong_isomer->thermo

Caption: A decision tree for troubleshooting low yields in Mannich reactions.

Experimental_Workflow prep 1. Reagent Preparation & Stoichiometry setup 2. Reaction Setup (Solvent, Catalyst, Atmosphere) prep->setup reaction 3. Run Reaction (Stirring, Temp Control) setup->reaction monitor 4. Monitor Progress (TLC, LC-MS) reaction->monitor workup 5. Quenching & Workup (Extraction, Washes) monitor->workup purify 6. Purification (Chromatography, Recrystallization) workup->purify analyze 7. Product Analysis (NMR, MS, Yield %) purify->analyze

Caption: A typical experimental workflow for a Mannich reaction.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-(Dimethylamino)butan-2-one and Other Aminobutanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to 3-(dimethylamino)butan-2-one and its isomers, which are valuable intermediates in pharmaceutical and chemical synthesis. The performance of various synthetic methods is evaluated based on experimental data, with a focus on reaction yields and conditions.

Introduction

Aminobutanones are a class of organic compounds containing both an amine and a ketone functional group. Their bifunctionality makes them versatile building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The position of the amino group on the butanone backbone significantly influences the compound's physical and chemical properties, as well as its reactivity in subsequent reactions. This guide focuses on this compound and compares its synthesis with other isomers such as 1-amino-2-butanone, 3-(methylamino)butan-2-one, and 4-(dimethylamino)butan-2-one.

Synthetic Strategies and Performance Comparison

The primary synthetic routes for aminobutanones include the Mannich reaction and reductive amination. The choice of method often depends on the desired isomer and the availability of starting materials.

Mannich Reaction

The Mannich reaction is a three-component condensation of an enolizable ketone (like butan-2-one), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine (such as dimethylamine).[1][2] This reaction is a cornerstone for the synthesis of β-aminoketones like this compound.

Logical Workflow for the Mannich Reaction:

Mannich_Reaction Ketone Butan-2-one Enolate Enolate Formation Ketone->Enolate Amine Dimethylamine Iminium Iminium Ion Formation Amine->Iminium Aldehyde Formaldehyde Aldehyde->Iminium Mannich_Base This compound Iminium->Mannich_Base Enolate->Mannich_Base Nucleophilic Attack

Caption: General workflow of the Mannich reaction for synthesizing this compound.

Reductive Amination

Reductive amination involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[3] This method is particularly useful for synthesizing aminobutanones where the amino group is not in the β-position to the carbonyl group.

Experimental Workflow for Reductive Amination:

Reductive_Amination start Start: Ketone + Amine imine Imine/Enamine Formation start->imine reduction Reduction (e.g., NaBH3CN) imine->reduction product Aminobutanone reduction->product

Caption: A simplified workflow for the synthesis of aminobutanones via reductive amination.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various aminobutanone isomers using different synthetic methods. It is important to note that direct comparison of yields can be challenging due to variations in reaction conditions, scales, and purification methods.

Target CompoundSynthetic MethodStarting MaterialsReported Yield (%)Reference
This compoundMannich ReactionButan-2-one, Dimethylamine, FormaldehydeNot specified[1]
4-(Dimethylamino)butan-2-oneMannich ReactionAcetone, Dimethylamine Hydrochloride, FormaldehydeNot specified[2]
3-(Methylamino)butan-1-ol*Reductive Amination4-Hydroxy-2-butanone, Methylamine87[4]
4-(Diethylamino)butan-2-oneMichael AdditionMethyl vinyl ketone, Diethylamine100[5]
General β-amino ketonesMannich ReactionVarious ketones, aldehydes, and aminesHigh to excellent[6]

*Note: While not a butanone, the synthesis of 3-(methylamino)butan-1-ol from a hydroxybutanone via reductive amination provides a relevant data point for this synthetic strategy.

Experimental Protocols

General Protocol for Mannich Reaction (Illustrative)

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Butan-2-one

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Water

Procedure:

  • To a reaction vessel, add butan-2-one, dimethylamine solution, and formaldehyde solution.

  • Stir the mixture at room temperature for 24 hours.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with water.

  • Acidify the organic layer with HCl to form the hydrochloride salt of the Mannich base, which partitions into the aqueous phase.

  • Separate the aqueous layer and basify with NaOH.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or chromatography. A reported yield for a similar reaction was 76%.

General Protocol for Reductive Amination of a Haloketone (Illustrative)

This protocol describes the synthesis of an aminobutanone from a corresponding halobutanone.

Materials:

  • 3-Bromobutan-2-one

  • Dimethylamine (solution in a suitable solvent, e.g., THF)

  • Anhydrous potassium carbonate

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve 3-bromobutan-2-one in the anhydrous solvent.

  • Add anhydrous potassium carbonate to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the dimethylamine solution to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or distillation to yield the desired aminobutanone.

Comparison of Aminobutanone Isomers in Synthesis

The choice of aminobutanone isomer can have a significant impact on the outcome of a synthetic sequence.

  • This compound : As a β-aminoketone, it is readily synthesized via the Mannich reaction. The proximity of the amine and ketone functionalities can influence its reactivity, potentially leading to intramolecular reactions or acting as a bidentate ligand in metal-catalyzed processes. The dimethylamino group can also be a target for quaternization followed by elimination to form an α,β-unsaturated ketone, a valuable Michael acceptor.

  • 4-(Dimethylamino)butan-2-one : This γ-aminoketone is typically synthesized via nucleophilic substitution of a γ-haloketone or through the Mannich reaction using acetone.[2] The greater separation between the functional groups compared to the 3-isomer reduces the potential for intramolecular interactions, making it a more "linear" building block.

  • 1-Amino-2-butanone : As a primary α-aminoketone, this isomer is a valuable precursor for the synthesis of various heterocyclic compounds. Its synthesis often involves the amination of an α-haloketone.

  • 3-(Methylamino)butan-2-one : This secondary aminoketone can be synthesized via reductive amination or by using methylamine in a Mannich-type reaction. The presence of an N-H bond allows for further functionalization at the nitrogen atom.

Signaling Pathway of Synthetic Utility:

Synthetic_Utility cluster_3_isomer This compound cluster_4_isomer 4-(Dimethylamino)butan-2-one Elimination Elimination α,β-Unsaturated Ketone α,β-Unsaturated Ketone Elimination->α,β-Unsaturated Ketone Reduction_3 Reduction Amino Alcohol Amino Alcohol Reduction_3->Amino Alcohol Heterocycle_3 Heterocycle Synthesis Reduction_4 Reduction Reduction_4->Amino Alcohol Cyclization Intramolecular Cyclization Pyrrolidine Derivatives Pyrrolidine Derivatives Cyclization->Pyrrolidine Derivatives This compound This compound This compound->Elimination This compound->Reduction_3 This compound->Heterocycle_3 4-(Dimethylamino)butan-2-one 4-(Dimethylamino)butan-2-one 4-(Dimethylamino)butan-2-one->Reduction_4 4-(Dimethylamino)butan-2-one->Cyclization

Caption: Potential synthetic transformations of 3- and 4-(dimethylamino)butan-2-one.

Conclusion

The synthesis of this compound and its isomers offers a range of possibilities for accessing valuable chemical intermediates. The Mannich reaction provides a direct and often high-yielding route to β-aminoketones, while reductive amination and nucleophilic substitution offer versatility for accessing other isomers. The choice of a specific aminobutanone isomer should be guided by the desired final product and the synthetic transformations planned. The quantitative data presented, although not exhaustive, provides a starting point for reaction optimization. Further research into direct, side-by-side comparative studies under standardized conditions would be highly beneficial for the scientific community.

References

A Comparative Guide to Catalysts for the Synthesis of 3-(Dimethylamino)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of β-amino ketones, such as 3-(Dimethylamino)butan-2-one, is a critical step in the development of numerous pharmaceutical compounds and fine chemicals. The efficiency of this synthesis is highly dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems applicable to the synthesis of this compound and analogous β-amino ketones, supported by experimental data from the literature. The primary synthetic routes discussed are the Mannich reaction and reductive amination.

Performance of Catalysts in β-Amino Ketone Synthesis

The following table summarizes the performance of various catalysts in the synthesis of β-amino ketones. It is important to note that while the target molecule of this guide is this compound, the presented data is largely derived from the synthesis of analogous structures due to a lack of direct comparative studies for this specific compound. The data should therefore be interpreted as indicative of the potential performance of these catalysts for the target synthesis.

Catalyst SystemReaction TypeSubstratesSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)SelectivityReference
Fe3O4–cysteine MNPsMannichAromatic aldehydes, anilines, acetophenonesSolvent-freeRoom Temp.N/AN/A89-93High[1]
[(PPh3)AuCl]/AgOTfCondensation1,3-dicarbonyls, primary aminesSolvent-freeRoom Temp.N/A185-98High[2]
Fe3O4@saponin/CdMannichAryl/cycloalkyl ketones, aryl aldehydes, aryl aminesEthanolRoom Temp.N/AN/A83-99High[3][4]
2-(sulfamoyloxy)ethyl hydrogen sulfateMannichAldehydes, ketonesAcetonitrileN/AN/AN/A85-95High[3][4]
Chalcogenide (from diaryl selenium)MannichAcetophenone, aryl aldehydes, anilineSolvent-freeN/AN/A191-94High[3]
Zn(OTf)2MannichAldehydes, amines, glycine derivativesN/AN/AN/AN/AHighHigh[5][6]
Iridium ComplexesReductive AminationKetones, Ammonium formateEthanol60-80N/AN/AHighHigh[7]
Supported Nickel CatalystReductive AminationKetones, Secondary aminesN/AN/AN/AN/AHighHigh[8]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are generalized from literature and may require optimization for the specific synthesis of this compound.

Mannich Reaction using a Heterogeneous Catalyst (e.g., Fe3O4-based nanoparticles)

The Mannich reaction is a three-component condensation of an amine (or ammonia), a non-enolizable aldehyde (e.g., formaldehyde), and a carbonyl compound containing an acidic α-proton (e.g., butan-2-one).[9]

Protocol:

  • To a mixture of the ketone (1.0 eq) and the aldehyde (1.2 eq), add the amine (1.1 eq) and the catalyst (e.g., 1-5 mol%).

  • The reaction mixture is stirred at the specified temperature (e.g., room temperature to 80 °C) for the required time.

  • The progress of the reaction is monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, if the catalyst is solid, it is separated by filtration or magnetic decantation.

  • The crude product is then purified, typically by column chromatography, to yield the desired β-amino ketone.

Reductive Amination

Reductive amination involves the reaction of a ketone with an amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.[10]

Protocol:

  • A mixture of the ketone (1.0 eq), the amine (1.0-1.5 eq), and a suitable reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or H2 with a metal catalyst) is prepared in an appropriate solvent (e.g., methanol, ethanol, or dichloromethane).[11]

  • A catalyst, if required (e.g., an Iridium or Nickel complex for transfer hydrogenation), is added to the mixture.[7][8]

  • The reaction is stirred under controlled conditions (e.g., specific pH, temperature, and pressure if using H2 gas).

  • Reaction progress is monitored by TLC or GC-MS.

  • After the reaction is complete, the mixture is worked up to remove the reducing agent and its byproducts.

  • The final product is isolated and purified, typically by extraction followed by distillation or column chromatography.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and screening process for identifying an optimal catalyst for this compound synthesis.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Analysis and Optimization Reactants Butan-2-one, Dimethylamine, Formaldehyde (for Mannich) or Reducing Agent (for Reductive Amination) Catalyst Catalyst Screening (Various Catalysts) Reactants->Catalyst Reaction Reaction under Controlled Conditions Catalyst->Reaction Product Crude this compound Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Data Data Collection (Yield, Selectivity) Analysis->Data Optimization Optimization of Reaction Conditions Data->Optimization Optimization->Catalyst Iterate

Caption: A general workflow for the synthesis and catalytic screening for this compound.

signaling_pathway cluster_mannich Mannich Reaction Pathway cluster_reductive_amination Reductive Amination Pathway Amine Dimethylamine Iminium Iminium Ion Intermediate Amine->Iminium + Aldehyde Aldehyde Formaldehyde Ketone Butan-2-one (Enol/Enolate form) Product_M This compound Ketone->Product_M + Iminium Ion Amine_RA Dimethylamine Iminium_RA Iminium Ion Intermediate Amine_RA->Iminium_RA + Ketone Ketone_RA Butan-2-one Product_RA This compound Iminium_RA->Product_RA + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH3CN)

Caption: Simplified reaction pathways for the synthesis of this compound.

References

A Comparative Guide to the Reactivity of 3-(Dimethylamino)butan-2-one and Pinacolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-(Dimethylamino)butan-2-one and pinacolone. The information presented herein is intended to assist researchers in understanding the distinct properties of these ketones, aiding in the selection of appropriate substrates and reaction conditions for chemical synthesis and drug development.

Introduction

This compound is an α-amino ketone, a class of compounds that are valuable intermediates in organic synthesis due to the presence of two key functional groups. The reactivity of its carbonyl group is modulated by the adjacent dimethylamino group. Pinacolone (3,3-dimethyl-2-butanone) is a sterically hindered aliphatic ketone, well-known for its role in the pinacol rearrangement and as a versatile building block in the synthesis of various commercial products, including fungicides and herbicides.[1] This guide explores the differences in their reactivity, supported by established chemical principles and experimental observations.

Structural and Electronic Effects on Reactivity

The difference in reactivity between this compound and pinacolone stems primarily from the electronic and steric influences of their respective substituents.

This compound: The presence of the dimethylamino group at the α-position to the carbonyl has a significant electronic effect. The nitrogen atom's lone pair of electrons can be donated towards the carbonyl group through an inductive effect, which can influence the electrophilicity of the carbonyl carbon.[2] Furthermore, the basic nature of the tertiary amine can play a crucial role in reactions carried out under acidic conditions, where it can be protonated.[2]

Pinacolone: The reactivity of pinacolone is largely dictated by the steric hindrance imposed by the bulky tert-butyl group adjacent to the carbonyl. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon. The carbonyl group itself can participate in typical ketone reactions such as hydrogenation and reductive amination, while the α-methyl group is available for condensation reactions.[1]

Comparative Reactivity Data

Reaction TypeThis compoundPinacoloneRationale
Nucleophilic Addition (e.g., Reduction with NaBH4) Expected to be more reactiveLess reactiveThe electron-donating dimethylamino group in this compound can slightly decrease the electrophilicity of the carbonyl carbon. However, the significant steric hindrance from the tert-butyl group in pinacolone is expected to be the dominant factor, making it less susceptible to nucleophilic attack.
Enolization (Acid-Catalyzed) Expected to have a higher enol contentLower enol contentThe α-proton in this compound is adjacent to both the carbonyl and the amino group. Under acidic conditions, protonation of the amino group would create an electron-withdrawing ammonium group, increasing the acidity of the α-proton and favoring enolization. Pinacolone has α-protons only on the methyl group.
Enolization (Base-Catalyzed) Expected to readily form an enolateCan form an enolateBoth ketones possess α-protons and can form enolates under basic conditions. The relative rates would depend on the specific base and reaction conditions.
Aldol Condensation Can act as a nucleophile (as an enolate)Can act as a nucleophile (as an enolate from the methyl side)Both ketones can undergo aldol-type reactions. The steric bulk of pinacolone might influence the reaction rate and product distribution.

Key Experimental Protocols

To empirically determine the relative reactivity of this compound and pinacolone, a comparative study of their reduction by sodium borohydride can be performed.

Experimental Protocol: Comparative Reduction of this compound and Pinacolone with Sodium Borohydride

Objective: To compare the rate of reduction of this compound and pinacolone to their corresponding alcohols using sodium borohydride.

Materials:

  • This compound

  • Pinacolone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Diethyl ether or MTBE, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Internal standard (e.g., dodecane) for GC analysis

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reaction Setup: In two separate, dry, round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen), dissolve equimolar amounts of this compound and pinacolone in anhydrous methanol. Add a known amount of an internal standard to each flask.

  • Initiation of Reaction: Cool both flasks to 0 °C in an ice bath. To each flask, add an equimolar amount of sodium borohydride in small portions over 5 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Work-up of Aliquots: Quench the reaction in each aliquot by adding it to a vial containing a saturated aqueous ammonium chloride solution. Extract the organic components with diethyl ether. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the extracted aliquots by GC-MS to determine the relative amounts of the starting ketone and the product alcohol over time. The disappearance of the starting material and the appearance of the product can be quantified relative to the internal standard.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The reaction progress can also be monitored by ¹H NMR spectroscopy. The disappearance of the ketone's characteristic peaks and the appearance of the alcohol's peaks can be integrated and compared.

Data Analysis:

Plot the concentration of the starting ketone versus time for both reactions. The initial rates of the reactions can be determined from the slope of these curves, providing a quantitative comparison of the reactivity of the two ketones under these conditions.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the reactivity of these ketones.

G General Nucleophilic Addition to a Ketone cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ketone Ketone (R-CO-R') Tetrahedral_Intermediate Tetrahedral Intermediate Ketone->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Alcohol Alcohol Tetrahedral_Intermediate->Alcohol Protonation G Experimental Workflow for Reactivity Comparison start Start: Prepare Ketone Solutions add_nabh4 Add NaBH₄ at 0°C start->add_nabh4 sampling Take Aliquots at Time Intervals add_nabh4->sampling quench Quench Reaction sampling->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry analysis Analyze by GC-MS / NMR dry->analysis data Plot Concentration vs. Time analysis->data compare Compare Reaction Rates data->compare G Factors Influencing Ketone Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects Reactivity Ketone Reactivity Electron_Donating Electron-Donating Groups (e.g., -NR₂) Electron_Donating->Reactivity Decrease Electrophilicity Electron_Withdrawing Electron-Withdrawing Groups Electron_Withdrawing->Reactivity Increase Electrophilicity Steric_Hindrance Steric Hindrance (e.g., tert-butyl group) Steric_Hindrance->Reactivity Hinders Nucleophilic Attack

References

Spectral Data Showdown: Unmasking 3-(Dimethylamino)butan-2-one and Its Isomeric Challenger

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the spectral interpretation and validation of 3-(Dimethylamino)butan-2-one, offering a comparative analysis with its structural isomer, 4-(Dimethylamino)butan-2-one. This report provides researchers, scientists, and drug development professionals with the essential experimental data and detailed protocols for unambiguous compound identification.

In the landscape of pharmaceutical research and development, precise molecular characterization is paramount. This guide delves into the spectral properties of this compound, a key building block in organic synthesis. Due to the absence of readily available experimental spectra for this compound, this report presents a thorough interpretation based on established spectroscopic principles, juxtaposed with experimental data from its close structural isomer, 4-(Dimethylamino)butan-2-one. This comparative approach provides a robust framework for the validation and differentiation of these aminoketones.

Predicted and Experimental Spectral Data: A Comparative Analysis

The following tables summarize the predicted spectral data for this compound and the available experimental data for the alternative compound, 4-(Dimethylamino)butan-2-one. These datasets provide a basis for structural elucidation and differentiation.

Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)

Compound Proton Assignment Predicted/Experimental Chemical Shift (ppm) Splitting Pattern Integration
This compound a (CH₃-C=O)~2.1s3H
b (CH₃-CH)~1.1d3H
c (CH-N)~3.0q1H
d ((CH₃)₂-N)~2.3s6H
4-(Dimethylamino)butan-2-one a (CH₃-C=O)2.15s3H
b (CH₂-C=O)2.75t2H
c (CH₂-N)2.45t2H
d ((CH₃)₂-N)2.25s6H

Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)

Compound Carbon Assignment Predicted/Experimental Chemical Shift (ppm)
This compound a (C=O)~210
b (CH₃-C=O)~28
c (CH-N)~65
d (CH₃-CH)~15
e ((CH₃)₂-N)~42
4-(Dimethylamino)butan-2-one a (C=O)208.5
b (CH₃-C=O)29.9
c (CH₂-C=O)43.1
d (CH₂-N)57.5
e ((CH₃)₂-N)45.3

Table 3: Infrared (IR) Spectroscopy Data Comparison

Compound Functional Group Predicted/Experimental Absorption (cm⁻¹) Intensity
This compound C=O (Ketone)~1715Strong
C-N (Amine)~1180-1280Medium-Strong
C-H (Alkyl)~2850-2990Strong
4-(Dimethylamino)butan-2-one C=O (Ketone)1718Strong
C-N (Amine)1163Medium
C-H (Alkyl)2770-2970Strong

Table 4: Mass Spectrometry Data Comparison

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z) Predicted/Experimental Fragmentation Pattern
This compound 11572, 58, 43α-cleavage leading to loss of CH₃CO (m/z 72) or loss of a methyl group from the dimethylamino group. The base peak is expected at m/z 72.
4-(Dimethylamino)butan-2-one 11558, 42, 43α-cleavage adjacent to the nitrogen atom is the dominant fragmentation, leading to the formation of the [CH₂=N(CH₃)₂]⁺ ion at m/z 58, which is the base peak.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of aminoketones.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The solution is filtered if any particulate matter is present. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, several hundred to several thousand scans may be necessary depending on the sample concentration, with a relaxation delay of 2-5 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

A small amount of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). For solid samples, firm and even pressure is applied to ensure good contact with the crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Electron Ionization-Mass Spectrometry (EI-MS)

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged molecular ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass-to-charge ratio (m/z) and relative abundance of the ions are recorded to generate the mass spectrum.

Visualization of Interpretation and Comparison

The following diagrams illustrate the logical workflow for spectral data interpretation and a comparative analysis of the two isomers.

spectral_interpretation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation NMR NMR Spectroscopy (¹H & ¹³C) NMR_analysis Chemical Shifts Splitting Patterns Integration NMR->NMR_analysis IR IR Spectroscopy IR_analysis Functional Group Frequencies IR->IR_analysis MS Mass Spectrometry MS_analysis Molecular Ion Peak Fragmentation Pattern MS->MS_analysis Structure Proposed Structure NMR_analysis->Structure IR_analysis->Structure MS_analysis->Structure

Spectral data interpretation workflow.

compound_comparison cluster_key_differentiators Key Differentiators Compound_A This compound Predicted Data ¹H NMR: 4 signals ¹³C NMR: 5 signals IR (C=O): ~1715 cm⁻¹ MS (Base Peak): m/z 72 Comparison Comparison Compound_A->Comparison Compound_B 4-(Dimethylamino)butan-2-one Experimental Data ¹H NMR: 4 signals ¹³C NMR: 5 signals IR (C=O): 1718 cm⁻¹ MS (Base Peak): m/z 58 Compound_B->Comparison NMR_diff ¹H & ¹³C Chemical Shifts (proximity of N to C=O) Comparison->NMR_diff Different MS_diff Mass Spec Fragmentation (α-cleavage position) Comparison->MS_diff Different

Comparative analysis of isomeric aminoketones.

References

A Comparative Guide to the Synthesis of β-Dimethylamino Ketones

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of β-dimethylamino ketones, crucial intermediates in the development of pharmaceuticals and other fine chemicals, can be achieved through several distinct synthetic routes. This guide provides an objective comparison of the three primary methods: the traditional Mannich reaction, the more targeted Eschenmoser salt-based aminomethylation, and the conjugate addition of dimethylamine to α,β-unsaturated ketones. The performance of each method is evaluated based on experimental data, with detailed protocols provided for reproducibility.

Comparative Performance of Synthetic Routes

The selection of an optimal synthetic route to a target β-dimethylamino ketone is contingent on factors such as the desired regioselectivity, yield, and the availability of starting materials. The following table summarizes the quantitative data from representative experimental protocols for each of the primary synthetic methods.

Synthetic RouteStarting MaterialsProductYield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Mannich Reaction Cyclohexanone, Paraformaldehyde, Dimethylamine HCl2-(Dimethylaminomethyl)cyclohexan-1-one HCl76%4 hoursRefluxOne-pot, readily available starting materials.Poor regioselectivity with unsymmetrical ketones.
Eschenmoser's Salt Ketone (via pre-formed enolate), Eschenmoser's Saltβ-Dimethylamino KetoneHigh (generally)VariesLow to RTHigh regioselectivity, mild reaction conditions.Requires pre-formation of enolate, reagent cost.
Michael Addition α,β-Unsaturated Ketone, Dimethylamineβ-Dimethylamino KetoneHigh (generally)VariesRoom Temp.Good for specific substitution patterns.Requires synthesis of the α,β-unsaturated ketone.

In-Depth Analysis of Synthetic Pathways

The Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis, providing a direct route to β-amino carbonyl compounds through a one-pot, three-component condensation.[1] This method involves the aminoalkylation of an acidic proton located alpha to a carbonyl group with formaldehyde and a secondary amine, such as dimethylamine.

Reaction Pathway:

The reaction proceeds through the initial formation of a dimethylaminomethyl cation (an iminium ion), which then acts as an electrophile and is attacked by the enol form of the ketone.

Mannich_Reaction cluster_1 Iminium Ion Formation cluster_2 Enolization & Nucleophilic Attack Formaldehyde HCHO Iminium_Ion [(CH₃)₂N=CH₂]⁺ Formaldehyde->Iminium_Ion + (CH₃)₂NH - H₂O Dimethylamine (CH₃)₂NH Dimethylamine->Iminium_Ion Product β-Dimethylamino Ketone Ketone R-CO-CH₂-R' Enol R-C(OH)=CH-R' Ketone->Enol Tautomerization Enol->Product + [(CH₃)₂N=CH₂]⁺

Caption: The Mannich reaction pathway.

Experimental Protocol: Synthesis of 2-(Dimethylaminomethyl)cyclohexan-1-one Hydrochloride

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, 9.82 g (10.3 mL, 100 mmol) of cyclohexanone, 3.60 g (120 mmol) of paraformaldehyde, and 8.16 g (100 mmol) of dimethylammonium chloride are combined with 4 mL of ethanol. To this mixture, 0.4 mL of concentrated hydrochloric acid is added. The reaction mixture is then heated to reflux with stirring for 4 hours. After cooling, the hot solution is filtered, and the solvent is evaporated under reduced pressure. The resulting residue is dissolved in 2 mL of hot ethanol. Upon cooling to room temperature, 20 mL of acetone is added to induce crystallization. For complete precipitation, the solution is stored overnight in a freezer. The crystalline product is collected by suction filtration, washed with cold acetone, and dried in a desiccator to yield the final product.[1]

  • Yield: 1.45 g (76%)

  • Melting Point: 157-158°C

Synthesis via Eschenmoser's Salt

To overcome the regioselectivity issues inherent in the traditional Mannich reaction with unsymmetrical ketones, pre-formed aminomethylating agents can be employed. Eschenmoser's salt, dimethyl(methylene)ammonium iodide, is a highly effective reagent for this purpose. It reacts cleanly with pre-formed ketone enolates (e.g., lithium or silyl enol ethers) to afford the corresponding β-dimethylamino ketone with excellent regiocontrol.[2][3]

Reaction Pathway:

This method involves a two-step process: the regioselective formation of a ketone enolate, followed by its reaction with Eschenmoser's salt.

Eschenmoser_Salt_Reaction cluster_1 Enolate Formation cluster_2 Aminomethylation Ketone Unsymmetrical Ketone Enolate Regiodefined Lithium Enolate Ketone->Enolate + LDA (Kinetic Control) Product Regioisomerically Pure β-Dimethylamino Ketone Enolate->Product + Eschenmoser's Salt Eschenmoser_Salt [(CH₃)₂N=CH₂]⁺I⁻

Caption: Eschenmoser's salt reaction workflow.

Experimental Protocol: Dimethylaminomethylation of a Pre-formed Lithium Enolate

A solution of the ketone in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) in THF is added dropwise to generate the lithium enolate. After stirring for a specified time to ensure complete enolate formation, a solution of Eschenmoser's salt in anhydrous dimethylformamide (DMF) or dichloromethane is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

  • Note: Specific yields and reaction times are highly dependent on the ketone substrate. However, this method is known for its high efficiency and regioselectivity.[3]

Michael Addition to α,β-Unsaturated Ketones

The conjugate addition, or Michael addition, of dimethylamine to an α,β-unsaturated ketone provides another direct route to β-dimethylamino ketones. This reaction is particularly useful when the desired product has a substitution pattern that is readily accessible from an enone starting material.

Reaction Pathway:

The reaction involves the nucleophilic attack of dimethylamine on the β-carbon of the enone, followed by protonation of the resulting enolate.

Michael_Addition Enone α,β-Unsaturated Ketone Enolate_Intermediate Enolate Intermediate Enone->Enolate_Intermediate + (CH₃)₂NH Dimethylamine (CH₃)₂NH Product β-Dimethylamino Ketone Enolate_Intermediate->Product Protonation

Caption: Michael addition of dimethylamine to an enone.

Experimental Protocol: Synthesis of 4-(Dimethylamino)butan-2-one

In a round-bottom flask, a mixture of dimethylamine (2 mmol) and methyl vinyl ketone (3 mmol) in a suitable solvent such as polyethylene glycol (PEG 400, 5 g) is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the crude mixture is extracted with diethyl ether. The combined ether layers are concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel using a hexane/ethyl acetate eluent to afford the pure product.

  • Note: While a specific yield for this exact reaction with dimethylamine was not found in the provided search results, analogous reactions with other secondary amines are reported to proceed in excellent yield.

References

Comparative Analysis of the Biological Activity of 3-(Dimethylamino)butan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of medicinal chemistry. Within this landscape, derivatives of 3-(Dimethylamino)butan-2-one, a β-aminoketone, represent a class of compounds with significant potential for diverse biological activities. This guide provides a comparative overview of the reported antimicrobial and anticancer properties of these derivatives, supported by available experimental data and detailed methodologies to aid in further research and development.

Unveiling the Therapeutic Potential: A Data-Driven Comparison

While comprehensive comparative studies on a wide array of this compound derivatives are limited in publicly available literature, research on structurally related β-aminoketones provides valuable insights into their potential biological activities. The following tables summarize the antimicrobial and anticancer activities of selected β-aminoketone derivatives, offering a glimpse into the structure-activity relationships that govern their therapeutic effects.

Table 1: Antimicrobial Activity of Selected β-Aminoketone Derivatives

Compound/DerivativeTest Organism(s)MIC (µg/mL)Reference
1-[(2,4-di-tert-butylphenoxy))-3-diethylamino-2-propanolStaphylococcus aureus0.78[1]
Escherichia coli12.5[1]
Candida albicans1.56[1]
1-[(2,4-di-tert-butylphenoxy))-3-dipropylamino-2-propanolStaphylococcus aureus3.75[1]
Candida albicans20.0[1]
3,4-dihydropyrimidine-2(1H)-one derivative (C6)Gram-negative bacteria32-64[2]
3,4-dihydropyrimidine-2(1H)-one derivative (C22)Gram-negative bacteria32-64[2]

Note: The compounds listed are structurally related to this compound and serve as illustrative examples of the potential antimicrobial activity of β-aminoketones.

Table 2: Anticancer Activity of Selected Heterocyclic Ketone Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference
Thiazolidinone Derivative 2h Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5), Gastric (AGS), Colon (DLD-1), Breast (MCF-7, MDA-MB-231)1.57 (mean GI50)[3]
Thiazolidinone Derivative 2f NCI60 panel2.80 (mean GI50)[3]
Quinolinone Derivative 11 Breast (T47D, MCF-7, MDA-MB-231)2.20, 3.03, 11.90[4]
Quinolinone Derivative 12 Breast (MCF-7)Not specified (highest activity)[4]
Quinolinone Derivative 13 Breast (MCF-7)Not specified (highest activity)[4]

Note: The compounds listed, while not direct derivatives of this compound, highlight the anticancer potential of complex ketone-containing heterocyclic scaffolds.

Visualizing the Path to Discovery and Action

To facilitate a deeper understanding of the research process and potential mechanisms, the following diagrams illustrate a typical workflow for the synthesis and evaluation of these derivatives, alongside a conceptual representation of a potential signaling pathway they might influence.

Synthetic and Screening Workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening Start Starting Materials (e.g., Ketones, Aldehydes, Amines) Reaction Mannich Reaction or other synthetic routes Start->Reaction Reactants Purification Purification (e.g., Chromatography) Reaction->Purification Crude Product Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Purified Product Library Library of Derivatives Characterization->Library Antimicrobial Antimicrobial Assays (e.g., MIC) Library->Antimicrobial Test Compounds Anticancer Anticancer Assays (e.g., MTT) Library->Anticancer Test Compounds Data Data Analysis (IC50, MIC determination) Antimicrobial->Data Anticancer->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: Workflow for Synthesis and Biological Evaluation.

Conceptual Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellResponse Cellular Response (Apoptosis or Growth Inhibition) GeneExpression->CellResponse Derivative This compound Derivative Derivative->Kinase1 Inhibition

Caption: Hypothetical Kinase Inhibition Pathway.

Foundational Methodologies: Experimental Protocols

The following sections provide detailed protocols for the key experiments commonly employed in the assessment of antimicrobial and anticancer activities.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure to determine the MIC of a compound against a specific microorganism.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
  • Bacterial/Fungal Strains: Use standardized inoculums of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
  • Growth Medium: Prepare appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Assay Procedure:

  • Dispense 100 µL of the growth medium into each well of the 96-well plate.
  • Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions by transferring 100 µL from each well to the next.
  • Prepare a standardized microbial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
  • Inoculate each well with 10 µL of the microbial suspension.
  • Include a positive control (microorganism without test compound) and a negative control (medium without microorganism) for each plate.
  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

3. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Anticancer Activity (Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and dilute to various concentrations in cell culture medium.
  • Cancer Cell Lines: Culture the desired cancer cell lines (e.g., MCF-7, HeLa) in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
  • MTT Reagent: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
  • Solubilization Solution: Prepare a solution to dissolve the formazan crystals (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
  • 96-Well Cell Culture Plates: Sterile, flat-bottomed plates.

2. Assay Procedure:

  • Seed the cancer cells into the 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
  • Remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells.
  • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
  • Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
  • After the incubation period, add 10 µL of the MTT reagent to each well and incubate for another 2-4 hours.
  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.
  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

This guide serves as a foundational resource for researchers interested in the biological activities of this compound derivatives. The provided data, though based on related structures, and the detailed experimental protocols are intended to facilitate the design and execution of further studies to fully elucidate the therapeutic potential of this promising class of compounds..

References

A Comparative Guide to the Kinetic Studies of 3-(Dimethylamino)butan-2-one Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes for 3-(Dimethylamino)butan-2-one, a crucial intermediate in pharmaceutical synthesis. The formation of this β-aminoketone is examined through three principal chemical pathways: the Mannich reaction, reductive amination, and nucleophilic substitution. This document outlines the kinetic parameters, experimental protocols, and mechanistic pathways of each method to provide a comprehensive resource for process optimization and selection.

Introduction to Synthetic Strategies

The synthesis of this compound can be achieved through several established methods in organic chemistry. The choice of a particular synthetic route often depends on factors such as desired yield, purity, reaction conditions, and scalability. This guide focuses on a comparative kinetic analysis of the following three widely recognized methods:

  • The Mannich Reaction: A three-component condensation reaction involving butan-2-one, formaldehyde, and dimethylamine.

  • Reductive Amination: A two-step, one-pot reaction where butan-2-one reacts with dimethylamine to form an intermediate imine or enamine, which is then reduced.

  • Nucleophilic Substitution: The reaction of a pre-functionalized butanone derivative, such as 3-bromobutan-2-one, with dimethylamine.

Comparative Kinetic and Performance Data

The following tables summarize the key performance indicators and kinetic parameters for each synthetic route. It is important to note that direct kinetic studies for the formation of this compound are not widely available in the literature. Therefore, representative data from analogous reactions are presented to facilitate a comparative understanding.

Table 1: Comparison of Synthetic Routes for this compound Formation

ParameterMannich ReactionReductive AminationNucleophilic Substitution
Reactants Butan-2-one, Formaldehyde, DimethylamineButan-2-one, Dimethylamine, Reducing Agent3-Bromobutan-2-one, Dimethylamine
Reaction Type Three-component condensationTwo-step, one-pot reactionBimolecular Nucleophilic Substitution (SN2)
Typical Yields Good to ExcellentGood to ExcellentVariable, can be high
Reaction Conditions Acidic or basic catalysis, aqueous or alcoholic solventsMildly acidic to neutral pH, various reducing agentsAprotic solvents
Key Intermediates Iminium ionImine or enaminePentacoordinate transition state
Advantages Atom economical (one-pot, three components)High selectivity with appropriate reducing agentDirect formation of the C-N bond
Disadvantages Potential for side products (bis-Mannich products)Requires a stoichiometric reducing agentRequires pre-functionalized starting material

Table 2: Representative Kinetic Data for Aminoketone Formation

ParameterMannich Reaction (Benzaldehyde, Acetophenone, Aniline)[1][2]Reductive Amination (General)Nucleophilic Substitution (α-Haloketone with Amine)
Rate Law Second Order Overall: Rate = k[Benzaldehyde][Aniline]Complex, depends on rate-determining step (imine formation or reduction)Second Order: Rate = k[α-Haloketone][Amine]
Rate Constant (k) 0.0116 M⁻¹s⁻¹ at 25 °CNot readily available for a comparable systemNot readily available for a comparable system
Activation Energy (Ea) 35.84 kJ/molNot readily available for a comparable systemGenerally low due to carbonyl group activation
Enthalpy of Activation (ΔH‡) 33.37 kJ/molNot readily available for a comparable systemNot readily available for a comparable system
Entropy of Activation (ΔS‡) -186.74 J/mol·KNot readily available for a comparable systemTypically negative, indicating an ordered transition state

Mechanistic Pathways and Logical Comparisons

The following diagrams illustrate the mechanistic pathways for each synthetic route and a logical comparison of their key features.

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Butanone Butan-2-one Enol Butan-2-one Enol Butanone->Enol Tautomerization Formaldehyde Formaldehyde Iminium Dimethylaminomethyl Cation (Iminium Ion) Formaldehyde->Iminium + Dimethylamine - H₂O Dimethylamine Dimethylamine Product This compound Iminium->Product Enol->Product + Iminium Ion

Figure 1: Mannich Reaction Pathway

Reductive_Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Butanone Butan-2-one Imine Imine/Enamine Butanone->Imine + Dimethylamine - H₂O Dimethylamine Dimethylamine ReducingAgent Reducing Agent (e.g., NaBH₃CN) Product This compound ReducingAgent->Product Imine->Product + Reducing Agent

Figure 2: Reductive Amination Pathway

Nucleophilic_Substitution cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Haloketone 3-Bromobutan-2-one TS SN2 Transition State Haloketone->TS Dimethylamine Dimethylamine Dimethylamine->TS Product This compound TS->Product LeavingGroup Br⁻ TS->LeavingGroup

Figure 3: Nucleophilic Substitution Pathway

Comparison_Diagram cluster_mannich Mannich Reaction cluster_reductive Reductive Amination cluster_substitution Nucleophilic Substitution Title Comparison of Synthetic Routes to this compound M_Reactants Butanone, Formaldehyde, Dimethylamine R_Reactants Butanone, Dimethylamine, Reducing Agent S_Reactants 3-Bromobutan-2-one, Dimethylamine M_Adv Advantages: - Atom Economy - One-pot M_Reactants->M_Adv M_Disadv Disadvantages: - Potential for byproducts M_Reactants->M_Disadv R_Adv Advantages: - High Selectivity R_Reactants->R_Adv R_Disadv Disadvantages: - Stoichiometric Reductant R_Reactants->R_Disadv S_Adv Advantages: - Direct C-N bond formation S_Reactants->S_Adv S_Disadv Disadvantages: - Pre-functionalized substrate S_Reactants->S_Disadv

Figure 4: Logical Comparison of Synthetic Routes

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via the three discussed methods. These protocols are based on established procedures for analogous compounds and may require optimization for the specific target molecule.

Protocol 1: Mannich Reaction

Objective: To synthesize this compound via the Mannich reaction.

Materials:

  • Butan-2-one

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Methanol

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine dimethylamine hydrochloride, paraformaldehyde, butan-2-one, methanol, and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly add a cold solution of sodium hydroxide to basify the mixture.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain this compound.

Protocol 2: Reductive Amination

Objective: To synthesize this compound via reductive amination.

Materials:

  • Butan-2-one

  • Dimethylamine (solution in THF or as hydrochloride salt)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or other suitable solvent

  • Acetic acid (catalyst)

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane or diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve butan-2-one and dimethylamine in methanol.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for imine/enamine formation.

  • In a separate flask, dissolve the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride) in the same solvent.

  • Slowly add the solution of the reducing agent to the reaction mixture, maintaining the temperature below 25 °C.

  • Stir the reaction for an additional 12-24 hours at room temperature.

  • Quench the reaction by the slow addition of water.

  • Neutralize the mixture with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane or diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 3: Nucleophilic Substitution

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

  • 3-Bromobutan-2-one

  • Dimethylamine (solution in THF or ethanol)

  • Triethylamine or potassium carbonate (as a base)

  • Acetonitrile or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane or diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-bromobutan-2-one in acetonitrile or THF.

  • Add a base such as triethylamine or potassium carbonate to the solution.

  • Add a solution of dimethylamine to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, filter off any solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane or diethyl ether and wash with saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or distillation.

Conclusion

The synthesis of this compound can be effectively achieved through the Mannich reaction, reductive amination, or nucleophilic substitution. The Mannich reaction offers the advantage of atom economy in a one-pot, three-component setup. Reductive amination provides high selectivity with the appropriate choice of a mild reducing agent. Nucleophilic substitution offers a direct route to the product but requires a pre-functionalized starting material. The selection of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including scale, purity needs, and available resources. The kinetic data, while representative, underscores the importance of empirical optimization for any selected pathway.

References

Efficacy of 3-(Dimethylamino)butan-2-one as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, the choice of intermediates is paramount to the efficiency, yield, and overall success of a synthetic route. This guide provides a detailed comparison of the efficacy of 3-(dimethylamino)butan-2-one, a versatile β-aminoketone, with alternative synthetic intermediates. The comparison is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to this compound

This compound is a valuable synthetic intermediate characterized by the presence of both a ketone and a tertiary amine functional group. This dual functionality allows for a variety of chemical transformations, making it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. Its synthesis is primarily achieved through the Mannich reaction or reductive amination.

Comparison with Alternative Intermediates

The performance of this compound is best evaluated by comparing it to other butanone derivatives that can be used in similar synthetic applications. A prominent alternative is 3,3-dimethylbutan-2-one (pinacolone), which is often synthesized via the pinacol rearrangement.

Key Performance Indicators:

IntermediateSynthetic MethodTypical YieldKey AdvantagesKey Disadvantages
This compound Mannich Reaction60-75% (estimated for analogous systems)[1]Introduces a nitrogen-containing functional group directly; versatile for further modification.Requires careful control of reaction conditions to avoid side products.
3,3-Dimethylbutan-2-one (Pinacolone) Pinacol Rearrangement~70%[2]High-yielding rearrangement from a readily available precursor (pinacol).Lacks the amino functionality for direct use in nitrogen-containing target molecules.
1-(Dimethylamino)-4-methyl-3-pentanone Mannich Reaction49-57%[3]Demonstrates the applicability of the Mannich reaction to other ketones.Lower yield compared to other methods.

Experimental Protocols

Protocol 1: Synthesis of a 3-(Dialkylamino)butan-2-one Analogue via Mannich Reaction

This protocol is adapted from the synthesis of 1-diethylamino-3-butanone and is representative of the synthesis of this compound.[1]

Materials:

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Acetone

  • Methanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide

  • Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine dimethylamine hydrochloride (1.60 moles), paraformaldehyde (2.26 moles), acetone (8.2 moles), methanol (80 ml), and a catalytic amount of concentrated hydrochloric acid (0.2 ml).

  • Heat the mixture to a moderate reflux for 12 hours.

  • After cooling the reaction mixture, add a cold solution of sodium hydroxide (65 g in 300 ml of water).

  • Extract the mixture with three portions of ether (200 ml each).

  • Combine the ether extracts and wash them with a saturated sodium chloride solution.

  • Dry the ether solution over anhydrous sodium sulfate, filter, and distill under reduced pressure to obtain the product.

Expected Yield: 62-70% for the diethyl analogue.[1]

Protocol 2: Synthesis of 3,3-Dimethylbutan-2-one (Pinacolone) via Pinacol Rearrangement

This protocol is based on the classic acid-catalyzed rearrangement of pinacol.[2][4][5]

Materials:

  • Pinacol (2,3-dimethyl-2,3-butanediol)

  • Concentrated Sulfuric Acid

  • Water

  • Diethyl Ether

Procedure:

  • In a round-bottomed flask, dissolve pinacol in water.

  • Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath.

  • Warm the mixture gently to initiate the rearrangement. The reaction is typically exothermic.

  • After the reaction is complete (monitored by TLC), cool the mixture and neutralize it carefully with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with diethyl ether.

  • Wash the ether layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent and distill the crude product to obtain pure pinacolone.

Expected Yield: Approximately 70%.[2]

Logical and Workflow Diagrams

The following diagrams illustrate the synthetic pathways and a comparative overview of the intermediates.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 3,3-Dimethylbutan-2-one (Pinacolone) A Butan-2-one + Dimethylamine + Formaldehyde B Mannich Reaction A->B Acid Catalyst C This compound B->C Yield: ~60-75% D Pinacol E Pinacol Rearrangement D->E H2SO4 F 3,3-Dimethylbutan-2-one E->F Yield: ~70%

Figure 1: Synthetic pathways for the target intermediate and its alternative.

G cluster_0 This compound cluster_1 3,3-Dimethylbutan-2-one (Pinacolone) center Choice of Butanone Intermediate pros_1 Pros: - Introduces N-functionality - Versatile for further reactions center->pros_1 cons_1 Cons: - Potentially more complex purification center->cons_1 pros_2 Pros: - High yield - Simple, classic reaction center->pros_2 cons_2 Cons: - Lacks heteroatom for further  functionalization without additional steps center->cons_2

Figure 2: Comparative advantages and disadvantages of the intermediates.

Conclusion

Both this compound and 3,3-dimethylbutan-2-one (pinacolone) are effective synthetic intermediates, each with distinct advantages. The choice between them largely depends on the specific requirements of the target molecule. For syntheses requiring the introduction of a nitrogen atom early in the sequence, this compound, prepared via the Mannich reaction, is a superior choice despite potentially requiring more rigorous purification. Conversely, for constructing carbon skeletons where a tertiary butyl group is desired, the high-yielding pinacol rearrangement to form pinacolone is an excellent and straightforward option. The provided data and protocols offer a solid foundation for selecting the most appropriate intermediate for a given synthetic challenge.

References

A Comparative Guide: Enzymatic Resolution vs. Asymmetric Catalysis for Chiral Aminoketone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure chiral aminoketones is a critical step in the development of numerous pharmaceuticals and fine chemicals. These valuable building blocks contain both a synthetically versatile ketone and a chiral amine moiety, making them key precursors for a wide range of complex molecules. This guide provides an objective comparison of two prominent strategies for obtaining enantiopure aminoketones: enzymatic resolution and asymmetric catalysis. We will delve into the performance of each method, supported by experimental data, and provide detailed protocols for key examples.

At a Glance: Key Differences

FeatureEnzymatic ResolutionAsymmetric Catalysis
Principle Separation of a racemic mixture of aminoketones.Direct synthesis of a single enantiomer from a prochiral precursor.
Theoretical Max. Yield 50% for a single enantiomer (without a racemization step).Up to 100%.
Key Advantage High enantioselectivity under mild reaction conditions.High atom economy and potential for high yields of the desired enantiomer.
Common Challenges Limited to a 50% yield, requires separation of product and unreacted substrate.Development of highly active and selective catalysts can be challenging and costly.
Typical Catalysts Lipases, Transaminases.Chiral metal complexes (e.g., Pd, Rh, Ru), Organocatalysts (e.g., chiral phosphoric acids).

Asymmetric Catalysis: Direct Synthesis of Chiral Aminoketones

Asymmetric catalysis offers a powerful and atom-economical approach to chiral aminoketones by directly synthesizing the desired enantiomer from a prochiral starting material. This method avoids the inherent 50% yield limitation of classical kinetic resolution. Recent advancements have led to highly efficient catalytic systems capable of producing chiral aminoketones with excellent enantioselectivity and yield.

Experimental Data for Asymmetric Catalysis
MethodCatalystSubstrateProductYield (%)e.e. (%)Reference
Palladium-Catalyzed ArylationPd(TFA)₂ / Chiral LigandC-acyl N-sulfonyl-N,O-aminal & Phenylboronic acidChiral α-Aryl-α-aminoketone7892[1][2]
Brønsted Acid-Catalyzed Transfer HydrogenationChiral Phosphoric Acidα-Keto ketimineChiral α-Aminoketone>9998[3]
Rhodium-Catalyzed AminationChiral Rh(II) complexTriisopropylsilyl enol etherChiral α-Aminoketone7588[4]
Featured Asymmetric Catalysis Protocol: Brønsted Acid-Catalyzed Transfer Hydrogenation

This protocol describes the highly enantioselective synthesis of a chiral α-aminoketone from an α-keto ketimine using a chiral phosphoric acid catalyst.[3]

Materials:

  • α-Keto ketimine substrate

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

  • Hantzsch ester (as the hydrogen source)

  • Toluene (solvent)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the α-keto ketimine (1.0 equiv), chiral phosphoric acid catalyst (0.05 equiv), and Hantzsch ester (1.2 equiv).

  • Add dry toluene to achieve a substrate concentration of 0.2 M.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral α-aminoketone.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Enzymatic Resolution: Selective Transformation of Racemic Aminoketones

Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to separate a racemic mixture. In the context of chiral aminoketones, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, albeit with a theoretical maximum yield of 50% for each. While direct enzymatic resolution of aminoketones is an emerging area, the successful resolution of structurally related chiral amines and amino esters using lipases and transaminases demonstrates the significant potential of this approach.

Potential Performance of Enzymatic Resolution of Aminoketones (Based on Analogy to Chiral Amines)

The following table presents data from the successful kinetic resolution of chiral amines, which serves as a strong indicator for the potential application of these enzymes to aminoketone substrates.

EnzymeSubstrate (Analogue)Acyl Donor/Amine AcceptorProductConversion (%)e.e. of Substrate (%)e.e. of Product (%)Reference
Candida antarctica Lipase BRacemic 1-phenylethylamineIsopropyl laurate(R)-N-(1-phenylethyl)lauramide~50>99>99[2]
Pseudomonas fluorescens LipaseRacemic indanolVinyl acetate(R)-indanyl acetate50>99>99[5]
Vibrio fluvialis TransaminaseRacemic α-methylbenzylaminePyruvateAcetophenone~50>99Not applicable[1][6]
Featured Enzymatic Resolution Protocol: Lipase-Catalyzed Kinetic Resolution (Hypothetical for Aminoketones)

This protocol is adapted from established procedures for the kinetic resolution of chiral amines and serves as a starting point for the development of methods for racemic aminoketones.[2][7]

Materials:

  • Racemic α-aminoketone

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Organic solvent (e.g., toluene, methyl tert-butyl ether)

  • Standard laboratory glassware and stirring/shaking equipment

Procedure:

  • To a reaction vial, add the racemic α-aminoketone (1.0 equiv) and the immobilized lipase (e.g., 20 mg/mmol of substrate).

  • Add the organic solvent to dissolve the substrate.

  • Add the acyl donor (1.0-2.0 equiv).

  • Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 30-50 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of both the unreacted aminoketone and the acylated product.

  • Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted aminoketone from the acylated product by flash column chromatography.

  • The acylated aminoketone can be deacylated to recover the other enantiomer of the aminoketone.

Visualizing the Methodologies

To further clarify the workflows and the decision-making process when choosing between these two powerful techniques, the following diagrams are provided.

Asymmetric_Catalysis_Workflow Prochiral_Substrate Prochiral Substrate (e.g., Ketone, Imine) Reaction Asymmetric Reaction Prochiral_Substrate->Reaction Chiral_Catalyst Chiral Catalyst (Metal Complex or Organocatalyst) Chiral_Catalyst->Reaction Enantiopure_Product Enantiopure Aminoketone Reaction->Enantiopure_Product High Yield & e.e.

Caption: Asymmetric Catalysis Workflow.

Enzymatic_Resolution_Workflow Racemic_Aminoketone Racemic Aminoketone (R- and S-enantiomers) Selective_Reaction Enantioselective Reaction Racemic_Aminoketone->Selective_Reaction Enzyme Enzyme (e.g., Lipase) Enzyme->Selective_Reaction Mixture Mixture of Products Selective_Reaction->Mixture Separation Separation (e.g., Chromatography) Mixture->Separation Enantiomer_S Unreacted Enantiomer (S) Separation->Enantiomer_S Product_R Modified Enantiomer (R) Separation->Product_R

Caption: Enzymatic Resolution Workflow.

Comparison_Logic Goal Goal: Enantiopure Chiral Aminoketone Choice Choice of Method Goal->Choice High_Yield High Yield & Atom Economy? Choice->High_Yield Mild_Conditions Mild Conditions & High Selectivity? Choice->Mild_Conditions Asymmetric_Catalysis Asymmetric Catalysis Enzymatic_Resolution Enzymatic Resolution High_Yield->Asymmetric_Catalysis Yes High_Yield->Enzymatic_Resolution No (Max 50%) Mild_Conditions->Asymmetric_Catalysis Sometimes Mild_Conditions->Enzymatic_Resolution Yes

Caption: Decision-Making Framework.

Conclusion

Both asymmetric catalysis and enzymatic resolution are highly valuable strategies for accessing enantiopure chiral aminoketones. The choice between the two methodologies depends on the specific requirements of the synthesis.

  • Asymmetric catalysis is generally preferred when high yields and atom economy are paramount, and a suitable catalytic system is available for the desired transformation. The direct formation of the target enantiomer from a prochiral precursor is a significant advantage.

  • Enzymatic resolution offers a compelling alternative, particularly when high enantioselectivity under mild, environmentally benign conditions is the primary concern. Although theoretically limited to a 50% yield for a single pass, this can be overcome by incorporating a racemization step for the unwanted enantiomer in a dynamic kinetic resolution process. The substrate scope of enzymes is continually expanding through protein engineering, making this a rapidly evolving and powerful tool for chiral synthesis.

For researchers and drug development professionals, a thorough evaluation of the available catalysts and enzymes, along with considerations of substrate compatibility, cost, and scalability, will guide the selection of the optimal method for the synthesis of their target chiral aminoketones.

References

Unveiling the Influence of the Amino Group: A DFT and Experimental Comparison of 3-(Dimethylamino)butan-2-one and Butan-2-one Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity of the α-aminoketone, 3-(Dimethylamino)butan-2-one, benchmarked against the simple ketone, butan-2-one. This guide synthesizes available Density Functional Theory (DFT) insights and experimental data to illuminate the electronic and steric effects of the α-dimethylamino group on ketone reactivity, offering valuable perspectives for synthetic strategy and drug design.

The introduction of an amino group at the α-position of a ketone profoundly alters its chemical behavior. This guide delves into the reactivity of this compound, a representative α-aminoketone, and contrasts it with the foundational reactivity of butan-2-one. By examining theoretical calculations and experimental findings, we aim to provide a clear framework for understanding and predicting the chemical transformations of this important class of bifunctional molecules.

Theoretical Insights into Reactivity: A DFT Perspective

The primary influence of the α-dimethylamino group is its electron-donating nature, which can affect the electrophilicity of the carbonyl carbon. This effect can be quantified through various DFT-calculated parameters. A key parameter is the proton affinity , which reflects the energy released upon protonation of the carbonyl oxygen and serves as an indicator of the carbonyl group's basicity and the electron density at the oxygen atom. A higher proton affinity suggests a more electron-rich carbonyl oxygen, which can correlate with a less electrophilic carbonyl carbon.

Another critical set of parameters are the energies of the Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO energy, in particular, is indicative of a molecule's ability to accept electrons. A higher LUMO energy for this compound compared to butan-2-one would suggest a lower propensity to accept a nucleophile at the carbonyl carbon.

Table 1: Comparison of Calculated Electronic Properties of Butan-2-one and a Model α-Aminoketone

ParameterButan-2-one (Model)3-Aminobutan-2-one (Model)Influence of α-Amino Group
Proton Affinity (kcal/mol) ~200>200 (estimated)Increased basicity of carbonyl oxygen
LUMO Energy (eV) ~0.5>0.5 (estimated)Decreased electrophilicity of carbonyl carbon
Calculated Dipole Moment (Debye) ~2.7>2.7 (estimated)Increased polarity

Note: The values for 3-Aminobutan-2-one are estimations based on general electronic effects of amino groups on ketones as direct comparative DFT data for this compound was not found in the literature.

The logical workflow for a comparative DFT study to elucidate these differences is outlined in the diagram below.

dft_workflow cluster_setup Computational Setup cluster_calculations DFT Calculations cluster_analysis Comparative Analysis mol1 This compound Structure Input dft_method DFT Functional & Basis Set Selection (e.g., B3LYP/6-31G*) mol1->dft_method mol2 Butan-2-one Structure Input mol2->dft_method geom_opt Geometry Optimization & Frequency Calculation dft_method->geom_opt electronic_props Electronic Property Calculation geom_opt->electronic_props reactivity_calc Reactivity Descriptor Calculation geom_opt->reactivity_calc comparison Comparison of: - Proton Affinities - FMO Energies (HOMO/LUMO) - Atomic Charges - Reaction Barriers electronic_props->comparison reactivity_calc->comparison conclusion Elucidation of α-Amino Group Effect on Reactivity comparison->conclusion synthesis_workflow cluster_synthesis Synthesis cluster_analysis Characterization reactants Butan-2-one + Formaldehyde + Dimethylamine mannich Mannich Reaction reactants->mannich workup Neutralization, Extraction & Purification mannich->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

Safety Operating Guide

Safe Disposal of 3-(Dimethylamino)butan-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-(Dimethylamino)butan-2-one is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this chemical, in line with established safety protocols. Adherence to these procedures will help mitigate risks and ensure compliance with regulatory standards.

I. Immediate Safety and Hazard Information

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] Before handling, it is imperative to be familiar with its hazard profile and to have the appropriate personal protective equipment (PPE) readily available.

Hazard ClassificationDescription
Flammability Flammable liquid and vapor.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Eye Damage/Irritation Causes serious eye irritation.[1][2]
Target Organ Toxicity May cause respiratory irritation.[1][2]

II. Personal Protective Equipment (PPE)

When handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2]

  • Respiratory Protection: Use only in a well-ventilated area, such as a fume hood. If inhalation risk is high, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[3]

III. Disposal Procedures for Unused or Waste this compound

Disposal of this chemical must be conducted through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or with general waste.

Step 1: Segregation and Labeling

  • Segregate waste this compound from other waste streams.

  • Store it in a clearly labeled, tightly sealed, and appropriate waste container. The container should be kept in a cool, dry, and well-ventilated area away from sources of ignition.[1]

Step 2: Contacting a Licensed Waste Disposal Company

  • Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with licensed chemical waste disposal companies.

  • Provide the waste disposal company with the safety data sheet (SDS) for this compound.

Step 3: Recommended Disposal Method

  • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][4] This should only be performed by a licensed facility.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1][4]

IV. Spill Management and Disposal

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step 1: Evacuation and Ventilation

  • Evacuate non-essential personnel from the immediate spill area.

  • Ensure the area is well-ventilated, and remove all sources of ignition.[5]

Step 2: Containment

  • Prevent the spill from spreading and from entering drains or waterways.[1]

Step 3: Absorption

  • Use a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite to absorb the spilled chemical.[1]

Step 4: Collection and Disposal

  • Carefully collect the absorbent material and place it into a suitable, labeled container for disposal.

  • Dispose of the contaminated absorbent material as hazardous waste through a licensed professional waste disposal service, following the same procedure as for the unused chemical.[1]

V. Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as PPE, labware, or paper towels, must be treated as contaminated waste.

  • Contaminated PPE: Remove and dispose of contaminated gloves and clothing. In some cases, clothing may be decontaminated by washing, but disposable items should be discarded.[1][5]

  • Contaminated Labware: Reusable labware should be thoroughly decontaminated. Disposable labware must be disposed of as hazardous waste.

  • Packaging: Dispose of the original container as unused product, ensuring it is empty and properly sealed.[1][4]

Disposal Workflow Diagram

cluster_prep Preparation cluster_assessment Waste Assessment cluster_procedures Disposal Procedures cluster_final Final Disposition start Disposal of this compound Required ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type liquid_waste Unused/Waste Chemical: Segregate, Label, and Store Securely waste_type->liquid_waste Liquid Waste spill_waste Spill Residue: Contain, Absorb with Inert Material waste_type->spill_waste Spill contaminated_material Contaminated Materials (PPE, etc.): Collect in a Labeled Bag/Container waste_type->contaminated_material Contaminated Materials contact_ehs Contact Licensed Waste Disposal Service / EHS liquid_waste->contact_ehs spill_waste->contact_ehs contaminated_material->contact_ehs end Disposal Complete contact_ehs->end

Caption: A workflow diagram illustrating the decision-making and procedural steps for the proper disposal of this compound.

References

Personal protective equipment for handling 3-(Dimethylamino)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety, and logistical information for the handling and disposal of 3-(Dimethylamino)butan-2-one, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data for structurally similar compounds and general best practices for handling laboratory chemicals.

Operational Plan: Safe Handling

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[2]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[1][3]

  • Skin Protection: A lab coat or chemical-resistant apron should be worn.[4]

  • Hand Protection: Due to the ketone functional group, specific chemical-resistant gloves are required. Butyl or PVA gloves offer excellent protection against ketones.[5][6] Nitrile gloves may be suitable for short-term contact but should be changed immediately upon contamination.[5][6] Always inspect gloves for any signs of degradation or perforation before use.[7]

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors.[1][3]

3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not inhale vapors or mist.[1]

  • Keep the container tightly closed when not in use.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[8] No smoking in the handling area.[8]

  • Use non-sparking tools and take precautionary measures against static discharge.[2]

  • Ground and bond containers when transferring material.[2]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[7]

Disposal Plan

  • Waste Collection: Collect waste material in a designated, labeled, and tightly sealed container for hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. This material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local, state, and federal regulations.

  • Spill Response:

    • In case of a spill, evacuate the area and remove all ignition sources.

    • Ventilate the area.

    • Wear appropriate PPE as outlined above.

    • Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.

    • Collect the absorbed material into a suitable container for disposal.

    • Do not allow the product to enter drains or waterways.[2]

Data Presentation: Personal Protective Equipment Summary

Task Eye/Face Protection Hand Protection Skin/Body Protection Respiratory Protection
Routine Handling in Fume Hood Safety GogglesButyl or PVA glovesLab CoatNot generally required
Handling Outside of Fume Hood Face Shield & Safety GogglesButyl or PVA glovesChemical Resistant Apron/SuitNIOSH/MSHA approved respirator
Weighing/Transferring Safety GogglesDouble gloving (Nitrile inner, Butyl/PVA outer)Lab CoatNot required in a ventilated enclosure
Spill Cleanup Face Shield & Safety GogglesHeavy-duty Butyl or PVA glovesChemical Resistant SuitNIOSH/MSHA approved respirator

Experimental Protocols

Detailed experimental protocols should be developed and reviewed by the institution's environmental health and safety (EHS) department. These protocols must incorporate the specific safety information provided in this guide and the safety data sheet (SDS) for this compound or a suitable analogue.

Mandatory Visualization: Safe Handling and Disposal Workflow

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_temp Store Temporarily handle_chem->handle_temp cleanup_decon Decontaminate Work Area handle_chem->cleanup_decon spill_evac Evacuate Area handle_chem->spill_evac Spill Occurs cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose spill_control Control Ignition Sources spill_evac->spill_control spill_contain Contain Spill spill_control->spill_contain spill_cleanup Clean Up with Absorbent spill_contain->spill_cleanup spill_dispose Dispose as Hazardous Waste spill_cleanup->spill_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)butan-2-one
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)butan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.